Galeterone

Catalog No.
S548658
CAS No.
851983-85-2
M.F
C26H32N2O
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galeterone

CAS Number

851983-85-2

Product Name

Galeterone

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C26H32N2O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

17-(1H-benzimidazol-1-yl)androsta-5,16-dien-3beta-ol, 3-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, galeterone, VN-124-1

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O

The exact mass of the compound Galeterone is 388.25146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Galeterone mechanism of action triple target

Author: Smolecule Technical Support Team. Date: February 2026

Original Triple Mechanism of Action

  • As a CYP17A1 Inhibitor: Galeterone acts as a highly selective inhibitor of the CYP17A1 enzyme, particularly its 17,20-lyase activity [2]. This enzyme is critical for the production of androgens (testosterone precursors) in testicular, adrenal, and prostatic tumor tissues [3]. By inhibiting CYP17A1, this compound depletes the androgens that fuel prostate cancer growth.
  • As an Androgen Receptor Antagonist: this compound competes with natural androgens like testosterone and DHT for binding to the Ligand-Binding Domain (LBD) of the Androgen Receptor (AR) [4]. By occupying the LBD, it prevents receptor activation and subsequent nuclear translocation, homodimerization, and DNA binding, thereby blocking pro-growth gene transcription [5].
  • As an Androgen Receptor Degrader: Beyond simple blockade, this compound reduces overall AR protein levels by inducing receptor degradation, which may help overcome resistance caused by AR overproduction [2] [1].

Novel Mechanism: Targeting Deubiquitinating Enzymes

Subsequent research uncovered an additional mechanism that underpins its effect on AR stability and broader anti-cancer activity. This compound directly binds and inhibits deubiquitinating enzymes USP12 and USP46 [4].

The diagram below illustrates how inhibiting USP12/46 disrupts key oncogenic pathways and contributes to this compound's efficacy.

This mechanism is significant because USP12 and USP46 play a role in stabilizing oncogenic proteins. This compound's inhibition of these enzymes leads to:

  • Destabilization of the Full-Length AR, promoting its degradation and providing a mechanistic basis for the previously observed AR-lowering effect [4].
  • Modulation of the AKT-MDM2-p53 Pathway, which can induce apoptosis and is effective in prostate cancer models, including some that are AR-negative [4].

Key Experimental Evidence and Protocols

The following experimental approaches were critical in elucidating this compound's mechanisms of action.

Research Objective Experimental Method Key Protocol Details
Identify this compound's Direct Targets In vitro DUB enzyme activity screening [4] Screened panel of active DUBs with Ub-AMC substrate; this compound selectively inhibited USP12/USP46 activity [4].
Confirm Direct Binding Surface Plasmon Resonance (SPR) [4] Measured dose-dependent binding of this compound to immobilized USP12 and USP46 proteins [4].
Determine Cellular Functional Impact siRNA gene silencing & transcriptome analysis [4] Silenced USP12 or USP46 in prostate cancer cells; RNA sequencing and Western blotting assessed effects on AR, pAKT, MDM2, and PSA [4].
Evaluate Anti-tumor Efficacy In vitro cell viability & tumor spheroid assays [4] Treated various prostate cancer cell lines (including CRPC and AR-negative); measured viability (2D) and growth inhibition (3D spheroids) [4].

Clinical Development Trajectory

The clinical development path of this compound has been complex, as shown in the workflow below.

G Preclinical Preclinical Phase1 Phase I (ARMOR1) Preclinical->Phase1 Demonstrated triple mechanism & efficacy Phase2 Phase II (ARMOR2) Phase1->Phase2 Safe, 49% patients had ≥30% PSA decline [6] Phase3 Phase III (ARMOR3-SV) Phase2->Phase3 Targeted AR-V7+ mCRPC patients Discontinued Development Halted (Tokai, 2016-2017) Phase3->Discontinued Unlikely to meet primary endpoint [2] License Licensed for Further Development (2018) Discontinued->License Acquired by Educational & Scientific, LLC [2]

  • ARMOR1 (Phase I): Established safety and preliminary efficacy, with 49% of chemotherapy-naïve CRPC patients achieving a PSA reduction of ≥30% [6].
  • ARMOR3-SV (Phase III): Focused on metastatic CRPC patients expressing the AR-V7 splice variant but was discontinued in 2016 after an interim analysis determined it was unlikely to meet its primary endpoint [2].
  • Current Status: Tokai Pharmaceuticals halted development in 2017 [2]. In 2018, the drug was licensed to Educational & Scientific, LLC, for further development [2].

This compound represents a compelling case of a rationally designed multi-target drug. Its unique polypharmacology, particularly the novel targeting of USP12/USP46, continues to provide a strong rationale for its potential application in treating advanced prostate cancer, especially in overcoming resistance to conventional anti-androgen therapies.

References

Galeterone androgen receptor down-regulator

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Galeterone disrupts the androgen receptor (AR) signaling pathway through three distinct mechanisms, as illustrated below.

The table below provides further details on these mechanisms and their experimental evidence.

Mechanism of Action Biological Effect Key Experimental Evidence
CYP17A1 Lyase Inhibition [1] Suppresses the synthesis of androgens (e.g., testosterone) in the tumor microenvironment and adrenal glands [1]. More potent CYP17A1 inhibition (IC₅₀: 300 nM) than abiraterone (IC₅₀: 800 nM) in enzymatic assays; demonstrated reduced serum PSA in LNCaP and VCaP xenograft models [1].
Androgen Receptor Antagonism [1] Competitively binds to the AR ligand-binding domain (LBD), preventing its activation by androgens [1]. Competitively blocked DHT-induced PSA expression in LNCaP cells; suppressed AR nuclear translocation and DNA binding in enzalutamide-resistant cell lines [1].
Androgen Receptor Degradation [2] [1] Downregulates the protein levels of both full-length AR and splice variants (e.g., AR-V7) by increasing their degradation [2] [1]. Reduced protein levels of full-length AR and AR-V7 in 22Rv1 cells (which express AR-V7); selectively degraded the T878A-mutated AR protein in LNCaP cells [1].

Clinical Development and Efficacy

The clinical development of this compound has progressed through several trials, though it has not yet received regulatory approval. Key efficacy data from clinical studies is summarized in the table below.

Trial (Phase) Patient Population Key Efficacy Findings (PSA50 Response) Reference
ARMOR1 (I) Chemotherapy-naïve mCRPC (n=49) 22% of patients achieved a PSA decline of ≥50% [1]. [1]
ARMOR2 (II) Treatment-naïve mCRPC (n=60) 70% of patients achieved a PSA decline of ≥50% [1]. [1]
ARMOR2 (II) Post-abiraterone or enzalutamide mCRPC (n=39) 38% of patients achieved a PSA decline [1]. [1]
ARMOR2 (II) - Subset Treatment-naïve mCRPC with AR C-terminal loss (suggestive of AR-V7) (n=7) 6 out of 7 patients (86%) achieved a PSA decline of ≥50% [3]. [3]
ARMOR3-SV (III) AR-V7+ mCRPC The trial was stopped as this compound did not demonstrate superior efficacy over enzalutamide [4]. [4]

Synthesis and Chemical Design

This compound (3β-hydroxy-17-(1H-benzimidazol-1-yl)androsta-5,16-diene) is a steroidal compound structurally derived from androsta-5,16-diene [5] [1]. A key intermediate in its large-scale synthesis is 3β-acetoxy-17-(1H-benzimidazol-1-yl)androsta-5,16-diene dioxalate [5]. The synthetic workflow involves several key steps, starting from the readily available Dehydroepiandrosterone acetate (DHEA) [6].

synthesis Start DHEA Acetate (Prasterone Acetate) Step1 Vilsmeier-Haack Reaction (POCI₃, DMF) Start->Step1 IntermediateA 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene Step1->IntermediateA Step2 Deformylation (Pd/C catalyst) IntermediateA->Step2 IntermediateB 3β-acetoxy-17-chloroandrosta-5,16-diene Step2->IntermediateB Step3 N-alkylation (Benzimidazole, K₂CO₃, DMF) IntermediateB->Step3 IntermediateC 3β-acetoxy-17-(1H-benzimidazol-1-yl)androsta-5,16-diene (Key Intermediate) Step3->IntermediateC Step4 Deacetylation (Hydrolysis) IntermediateC->Step4 End This compound (Final API) Step4->End

Efforts to develop next-generation analogs have yielded VNPP433-3β, a 3β-imidazole derivative of this compound reported to have improved potency and pharmacokinetic profiles in preclinical models [6].

Safety and Toxicity Profile

Based on available clinical trial data, the safety profile of this compound is characterized by:

  • Common Low-Grade Events: Nausea, fatigue, pruritus (itching), and diarrhea were frequently observed but were mostly Grade 1-2 in severity [1].
  • Notable Laboratory Abnormalities: The most clinically relevant adverse events involved increased liver transaminases (ALT/AST) [7] [1]. In Phase 1/2 trials, Grade 3-4 elevations in ALT occurred in 5-16% of patients [7] [1]. Most cases were asymptomatic and resolved upon drug discontinuation, with some patients able to be successfully re-challenged [1].
  • Mineralocorticoid Sparing: Unlike abiraterone, this compound selectively inhibits CYP17 lyase without significantly blocking CYP17 hydroxylase. This avoids the mineralocorticoid excess syndrome (hypertension, hypokalemia, fluid retention), and thus This compound does not require co-administration of prednisone [1].

Current Status and Future Context

This compound's development represents an important proof-of-concept for multi-mechanism AR-targeting therapy. Although its pivotal Phase III trial (ARMOR3-SV) in AR-V7-positive patients did not demonstrate superiority to enzalutamide [4], this compound paved the way for novel therapeutic strategies to overcome treatment resistance in prostate cancer.

The field continues to evolve with new classes of AR-degrading agents, most notably Androgen Receptor PROTACs (Proteolysis-Targeting Chimeras) like bavdegalutamide (ARV-110) and luxdegalutamide (ARV-766), which are designed to more efficiently recruit the cell's protein degradation machinery to eliminate the AR [8] [9].

References

Galeterone Synthesis from DHEA: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis pathway begins with Dehydroepiandrosterone 3-acetate (DHEA) and proceeds through eight steps, divided into two phases to produce the final Active Pharmaceutical Ingredient (API) [1]:

  • Phase 1: DHEA → Galeterone
  • Phase 2: this compound → VNPP433-3β (a next-generation analog)

Key improvements in the large-scale process focus on eliminating column chromatography in most steps, reducing expensive reagent use, and employing alternative purification methods [1].

Synthetic Pathway & Quantitative Data

The table below summarizes the reaction steps, key reagents, and yields for the synthesis of this compound from DHEA acetate [1].

Step Starting Material Product Key Reagents & Conditions Yield
1 DHEA 3-acetate (6) 3β-acetoxy-17-enoltriflate (7) Trifluoromethanesulfonic anhydride, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), DCM, 0°C to rt 95%
2 3β-acetoxy-17-enoltriflate (7) 3β-acetoxy-17-(1H-benzimidazol-1-yl)-5,16-androstadiene (8) Benzonitrile, 120°C, 5h; then CuI, 1,10-Phenanthroline, Cs2CO3, DMF, 110°C, 16h 85% (over 2 steps)
3 Intermediate 8 3β-acetoxy-17-(1H-benzimidazol-1-yl)-5,16-androstadiene (this compound 3-acetate) N/A (Purification via column chromatography) Not Specified
4 This compound 3-acetate This compound (1) K2CO3, MeOH, reflux, 3h ~95%
5 This compound (1) 3β-hydroxy-17-(1H-benzimidazol-1-yl)-5,16-androstadien-3β-yl methanesulfonate (9) Methanesulfonyl chloride, Et3N, DCM, 0°C to rt, 16h ~95%
6 Intermediate 9 3β-imidazole derivative (10) Imidazole, DMF, 90°C, 16h ~95%
7 Intermediate 10 VNPP433-3β (2) 37% formaldehyde, BF3•Et2O, benzonitrile, 80°C, 2h ~60%

This synthesis workflow can be visualized in the following diagram:

galeterone_synthesis DHEA DHEA 3-Acetate (6) Step1 Step 1: Enol Triflation DHEA->Step1 Intermediate7 3β-acetoxy-17-enoltriflate (7) Step1->Intermediate7 Reagents: Triflic Anhydride, DTBMP Conditions: DCM, 0°C to rt Yield: 95% Step2 Step 2: Benzimidazole Introduction Intermediate7->Step2 Intermediate8 Intermediate 8 Step2->Intermediate8 Reagents: Benzimidazole, CuI, Cs₂CO₃ Conditions: DMF, 110°C, 16h Yield: 85% (2 steps) Step3 Step 3: Purification Intermediate8->Step3 Purification by Column Chromatography GalAcetate This compound 3-Acetate Step3->GalAcetate Step4 Step 4: Ester Hydrolysis GalAcetate->Step4 This compound This compound (1) Step4->this compound Reagents: K₂CO₃ Conditions: MeOH, reflux, 3h Yield: ~95%

Synthesis workflow of this compound from DHEA 3-Acetate, highlighting key steps and yields [1].

Detailed Experimental Protocols

Step 1: Synthesis of 3β-acetoxy-17-enoltriflate (7)
  • Procedure: A solution of DHEA 3-acetate (6) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in anhydrous DCM was cooled to 0°C under a nitrogen atmosphere. Trifluoromethanesulfonic anhydride was added dropwise, and the reaction mixture was stirred, allowing it to warm to room temperature over 16 hours. The mixture was then diluted with DCM and washed sequentially with water, 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product was used directly in the next step without further purification [1].
Step 2: Synthesis of 3β-acetoxy-17-(1H-benzimidazol-1-yl)-5,16-androstadiene (8)
  • Procedure: A mixture of benzonitrile and benzimidazole was heated to 120°C for 5 hours. After cooling to 110°C, the crude enol triflate (7) from the previous step, CuI, 1,10-Phenanthroline, and Cs₂CO₃ were added. Anhydrous DMF was added, and the reaction mixture was stirred at 110°C for 16 hours. After cooling, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄ and concentrated. The crude product was purified by column chromatography to afford intermediate 8 [1].
Step 4: Synthesis of this compound (1)
  • Procedure: this compound 3-acetate was dissolved in methanol. K₂CO₃ was added, and the reaction mixture was heated to reflux for 3 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was triturated with a mixture of ethyl acetate and hexanes to obtain pure this compound (1) as a white solid [1].

Key Process Improvements for Scale-Up

The large-scale synthesis incorporated several optimizations crucial for industrial application [1]:

  • Reduced Chromatography: Column chromatography was eliminated in three out of the four steps for synthesizing this compound from DHEA, relying instead on trituration and other purification techniques.
  • Reagent Optimization: The use of expensive reagents was minimized through quantity variation and identifying alternative reagents.
  • Two-Phase Strategy: Dividing the synthesis into "DHEA → this compound" and "this compound → VNPP433-3β" phases allows for flexibility, where this compound can serve as a key synthon for next-generation analogs.

Additional Context and Further Research

  • Triple Mechanism of Action: this compound is clinically significant due to its triple mechanism of action in targeting prostate cancer: it acts as a CYP17A1 inhibitor, an androgen receptor (AR) antagonist, and an AR degrader [2] [3].
  • Metabolism Considerations: Like abiraterone, this compound is metabolized by steroidogenic enzymes (3βHSD and SRD5A), producing metabolites with varying activities on the androgen axis. This is a critical consideration for its overall clinical efficacy [4].

References

Galeterone structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Structure-Activity Relationship Insights

Systematic modification of galeterone's structure revealed how changes affect its potency and functionality.

  • C-17 Benzimidazole is Essential: The benzimidazole group at the C-17 position is a critical component for its multi-target action. SAR studies concluded that this moiety is essential and optimal. Replacing it with other heteroaryl groups generally resulted in compounds with lower activity [1].
  • C-3 Hydrophilic Groups Enhance Potency: Modifications to the C-3 hydroxyl group significantly influence anti-proliferative and AR-degrading activities. Replacing it with hydrophilic heteroaromatic groups (e.g., imidazole carbamate, pyridine carboxylate) often produced analogues with superior potency compared to the parent this compound [2] [1].
  • C-16 Modification and Metabolic Considerations: The double bond at C-16 is part of the core structure. Furthermore, the Δ5, 3β-hydroxyl structure (A/B ring junction) is identical to endogenous steroids, making it a substrate for metabolic enzymes like 3β-hydroxysteroid dehydrogenase (3βHSD). This metabolism converts this compound to Δ4-galeterone (D4G), which is then processed into other metabolites, some of which are less active. This metabolic pathway was identified as a potential factor in its clinical performance [3] [4].

The following diagram illustrates the primary metabolic pathway of this compound, which impacts its overall activity profile.

galeterone_metabolism Gal This compound (Δ5, 3β-OH) D4G Δ4-Galeterone (Δ4, 3-keto) Gal->D4G 3βHSD FiveAlphaG 3-keto-5α-galeterone (5α-reduced) D4G->FiveAlphaG SRD5A1/SRD5A2 (5α-reductase) ThreeOH 3α/β-OH-5α-galeterone (3-keto reduced) FiveAlphaG->ThreeOH AKR1C2

Primary metabolic pathway of this compound via steroidogenic enzymes [3].

Key Experimental Data and Protocols

The SAR of this compound was established through specific biological experiments. Key methodologies from the research are detailed below.

Anti-proliferative Activity Assay

This standard cell viability assay measures a compound's ability to inhibit the growth of prostate cancer cells.

  • Cell Lines: Commonly used CWR22Rv1 (expresses full-length AR and AR-V7 splice variants) and LNCaP (expresses mutant AR) prostate cancer cell lines [2] [1].
  • Procedure: Cells are plated and treated with a range of compound concentrations for a defined period (e.g., 3-5 days). Cell viability is assessed using reagents like MTT or Alamar Blue. The GI₅₀ value (concentration for 50% growth inhibition) is calculated from the dose-response curve [2].
AR Degradation (ARD) Assay

This experiment evaluates the compound's ability to reduce AR protein levels.

  • Method: Prostate cancer cells (e.g., CWR22Rv1) are treated with the test compound. Cellular proteins are then harvested and subjected to Western Blot analysis using antibodies specific for AR and AR-V7 [2] [1].
  • Proteasome Involvement: To confirm the mechanism, cells can be co-treated with a proteasome inhibitor (e.g., MG-132). An observed increase in AR levels with co-treatment confirms that the compound induces proteasomal degradation of the receptor [1].
AR Transcriptional Activity Assay

This test determines if a compound can block AR-mediated gene expression.

  • Luciferase Reporter Gene Assay: Cells (e.g., LNCaP) are co-transfected with an androgen-responsive luciferase reporter plasmid (e.g., probasin promoter-driven) and a control plasmid (e.g., Renilla luciferase). After treatment with the compound and synthetic androgen (e.g., DHT), luciferase activity is measured. A decrease in luminescence indicates AR antagonism [2].

The quantitative results from these assays for this compound and key analogs are summarized in the table below.

Compound Key Structural Feature Anti-proliferative GI₅₀ (μM) in CWR22Rv1 AR Degradation Activity
This compound (5) 3β-hydroxy, 17-benzimidazole ~8.9 (Baseline) Baseline [2] [1]
Compound 6 (3β-imidazole carbamate) C-3 imidazole carbamate 0.87 ~8x more potent than this compound [1]
Compound 47 (3β-pyridine carboxylate) C-3 pyridine carboxylate 2.57 Superior to this compound [1]
Compound 8 (3β-pyridyl ether) C-3 pyridyl ether 3.24 ~4x improved AR-V7 degradation [2]
Compound 17 (3β-imidazole) C-3 imidazole 2.54 ~4x improved AR-V7 degradation [2]

Legacy and Research Impact

While a Phase III trial (ARMOR3-SV) comparing this compound to enzalutamide in patients with AR-V7-positive metastatic castration-resistant prostate cancer was discontinued for futility, the compound remains a significant milestone in prostate cancer drug discovery [5] [4]. Its triple mechanism of action and the extensive SAR work around its structure have:

  • Validated AR degradation as a viable therapeutic strategy for overcoming resistance.
  • Provided a chemical template for the development of next-generation androgen receptor degrading agents (ARDAs) with improved metabolic stability and potency [2].

References

Galeterone preclinical prostate cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling Pathways

Galeterone employs a multi-target strategy to combat prostate cancer, with key mechanisms summarized in the table below and illustrated in the subsequent pathway diagram.

Mechanism of Action Key Molecular Targets Observed Effects in Preclinical Models
Androgen Receptor (AR) Degradation [1] [2] [3] Full-length AR (AR-FL) and splice variants (AR-V7, ARv567es) Induces ubiquitin-mediated proteasomal degradation via E3 ligases Mdm2/CHIP [2].
CYP17A1 Inhibition [4] [5] [3] 17α-hydroxylase/C17,20-lyase Suppresses de novo androgen synthesis, depriving the AR of its ligand [4] [5].
AR Antagonism [4] [5] [3] Androgen Receptor ligand-binding domain (LBD) Competes with androgens for receptor binding, blocking its transcriptional activity [4] [5].
Deubiquitinase (DUB) Inhibition [4] [5] USP12 and USP46 Binds to and inhibits DUB activity (IC50: ~2-4 μM), leading to reduced AR and MDM2 protein levels [4] [5].
Mnk1/2 Degradation & eIF4E Pathway Inhibition [1] [3] Mnk1/2 proteins, eIF4E phosphorylation Degrades Mnk1/2, reducing p-eIF4E levels, which impairs translation of oncogenic mRNAs and reverses EMT [1] [3].

The following diagram integrates these mechanisms into a cohesive signaling pathway, showing how this compound targets multiple critical nodes in prostate cancer survival and growth.

galeterone_mechanism cluster_targets This compound Molecular Targets cluster_effects Downstream Effects cluster_outcomes Anti-Tumor Outcomes This compound This compound CYP17 CYP17A1 Enzyme This compound->CYP17 AR Androgen Receptor (AR) This compound->AR USP USP12/USP46 This compound->USP MNK Mnk1/2 Proteins This compound->MNK AndrogenSynth Inhibits Androgen Synthesis CYP17->AndrogenSynth AR_Antag AR Antagonism AR->AR_Antag AR_Deg AR/AR-V7 Degradation AR->AR_Deg USP->AR_Deg P53 p53 Pathway Activation USP->P53 eIF4E eIF4E Phosphorylation Inhibition MNK->eIF4E Apoptosis Apoptosis Induction AndrogenSynth->Apoptosis Prolif Proliferation Inhibition AndrogenSynth->Prolif EMT EMT & Stemness Reversal AndrogenSynth->EMT Invasion Migration/Invasion Suppression AndrogenSynth->Invasion AR_Antag->Apoptosis AR_Antag->Prolif AR_Antag->EMT AR_Antag->Invasion AR_Deg->Apoptosis AR_Deg->Prolif AR_Deg->EMT AR_Deg->Invasion P53->Apoptosis P53->Prolif P53->EMT P53->Invasion ProtSynth Inhibition of Oncogenic Protein Synthesis eIF4E->ProtSynth ProtSynth->Apoptosis ProtSynth->Prolif ProtSynth->EMT ProtSynth->Invasion

Overview of this compound's multi-target mechanism of action in prostate cancer cells.

In Vitro Preclinical Models

This compound's efficacy has been tested across a panel of human prostate cancer cell lines, modeling different disease stages. Key characteristics and experimental protocols are summarized below.

Cell Line Disease Model Relevance Key Experimental Protocols & Findings

| LNCaP [1] [4] [2] | Androgen-sensitive, expresses AR-FL (mutant T878A) | Protocol: Cell viability (MTT/GI50), immunoblotting for AR/PSA, apoptosis (caspase-3/PARP cleavage). Findings: this compound degrades mutant AR, inhibits proliferation (GI50 ~3.35 μM), induces apoptosis [2]. | | CWR22Rv1 [1] [2] [6] | CRPC model, expresses both AR-FL and AR-V7 | Protocol: RT-qPCR for AR/AR-V7 mRNA, ubiquitination assays, cell cycle analysis. Findings: Degrades AR/AR-V7 protein, blocks cell cycle, inhibits migration/invasion, reverses EMT markers [1] [2]. | | DU145 [2] [7] | AR-negative, brain metastasis-derived | Protocol: Viability assays, immunoblotting for Mnk1/2 and p-eIF4E. Findings: this compound remains effective despite AR negativity by degrading Mnk1/2 and inhibiting p-eIF4E [1] [2]. | | PC3 [7] [3] | AR-negative, bone metastasis-derived | Protocol: Cell migration/invasion assays, sphere formation. Findings: Inhibits cell migration, invasion, and putative stem cell markers; reverses EMT [1] [3]. | | Resistant Variants [1] [6] | Models of resistance to Enzalutamide, Docetaxel, Mitoxantrone | Protocol: Culturing resistant lines, testing this compound/analog sensitivity in combination therapies. Findings: this compound and its analogs VNPP414/VNPP433-3β inhibit growth of therapy-resistant lines [1] [6]. |

In Vivo Preclinical Models

The anti-tumor efficacy of this compound has been validated in mouse xenograft models, with key methodologies and results summarized below.

In Vivo Model Experimental Design & Dosing Key Results & Endpoints

| CWR22Rv1 Xenograft (Mice) [1] [6] | Protocol: Immunodeficient mice with subcutaneous tumors. Oral administration of this compound or analogs. Monitor tumor volume/weight. Dosing: this compound tested alongside analogs VNPP414 and VNPP433-3β. | this compound suppressed tumor growth by 47%. Next-gen analog VNPP433-3β (at 7.53-fold lower dose) was more potent, causing 84% suppression. No host toxicity [1] [6]. | | LNCaP & LAPC4 Xenograft (SCID Mice) [2] [3] | Protocol: Mice bearing androgen-sensitive tumors treated with this compound. Tumor growth monitored, tissues analyzed post-study. | this compound inhibited LNCaP tumor growth dose-dependently. In LAPC4 xenografts, twice-daily dosing reduced tumor size by 85% vs. controls [2] [3]. | | Tissue Analysis [2] | Protocol: Excised tumors analyzed via immunoblotting and immunohistochemistry (IHC). | Confirmed decreased AR/AR-V7 protein levels in treated xenografts. Increased Bax/Bcl-2 ratio, indicating apoptosis induction in vivo [2]. |

Experimental Workflow and Key Considerations

The typical workflow for evaluating this compound in a preclinical setting involves several key stages, from in vitro mechanistic studies to in vivo efficacy and biomarker analysis, as illustrated below.

workflow cluster_phase1 In Vitro Phase cluster_phase2 In Vivo Phase Start 1. In Vitro Model Selection A 2. Mechanism-of-Action Studies Start->A Cell Panel B 3. Functional Phenotypic Assays A->B Confirmed Targets C 4. In Vivo Efficacy Study B->C Promising IC50/GI50 D 5. Tumor Tissue Biomarker Analysis C->D Excised Tumors End Data Integration & Conclusion D->End

Generalized workflow for the preclinical evaluation of this compound in prostate cancer models.

Future Perspectives and Next-Generation Analogs

Research has progressed to developing next-generation this compound analogs (NGGAs) like VNPP414 and VNPP433-3β to improve upon this compound's properties [1] [6] [3].

  • Improved Potency and PK: VNPP433-3β demonstrated significantly superior in vivo efficacy at a 7.53-fold lower equimolar dose than this compound and exhibited an improved pharmacokinetic profile in mice [1] [6].
  • Broader Therapeutic Potential: Given its multi-target nature and activity in AR-negative models, this compound and its analogs are also being investigated for other cancers, such as pancreatic cancer [3].

References

Galeterone Mnk-eIF4E axis inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Galeterone's action involves targeted protein degradation and subsequent disruption of critical cancer-promoting pathways.

  • Primary Mechanism: Mnk1/2 Protein Degradation: this compound and its analogs, classified as Mnk1/2 degraders (MNKDs), induce the ubiquitin-proteasomal degradation of Mnk1/2 proteins [1]. This reduces the levels of the kinases responsible for phosphorylating eIF4E, leading to a sustained inhibition of the axis. This is a distinct advantage over catalytic kinase inhibitors, which only temporarily block enzyme activity.

  • Core Signaling Axis Disruption: The Mnk-eIF4E axis is a convergence point for multiple oncogenic signals. The kinases Mnk1 and Mnk2 are the only known kinases that phosphorylate the translation initiation factor eIF4E at serine 209 [2] [3]. This phosphorylation is crucial for eIF4E's role in cancer: it enhances the translation of a specific subset of mRNAs that code for proteins involved in tumor progression, metastasis, and drug resistance (e.g., Cyclin D1, Bcl-2, MMPs, VEGF) [2] [3]. The following diagram illustrates this signaling pathway and this compound's point of intervention:

G OncogenicSignals Oncogenic Signals (e.g., Ras/MAPK, p38) MNK12 Mnk1/2 OncogenicSignals->MNK12 Activates peIF4E p-eIF4E (Ser209) MNK12->peIF4E Phosphorylates OncogenicTranslation Oncogenic Protein Translation peIF4E->OncogenicTranslation Enhances TumorPhenotypes Tumor Growth Metastasis Drug Resistance OncogenicTranslation->TumorPhenotypes Drives This compound This compound & Analogs This compound->MNK12 Induces Degradation

  • Multi-Targeted Downstream Effects: By inhibiting the Mnk-eIF4E axis, this compound impacts several hallmarks of cancer:
    • Reversal of Drug Resistance: In pancreatic cancer, this compound synergized with gemcitabine in gemcitabine-resistant cells [4].
    • Inhibition of Metastasis: Treatment leads to downregulation of epithelial-mesenchymal transition (EMT) markers (N-cadherin, Snail, Slug) and matrix metalloproteinases (MMPs), reducing cell migration and invasion [4] [5].
    • Suppression of Stemness: Depletes putative cancer stem cell factors like β-Catenin, Nanog, and Oct-4, potentially targeting a population of cells responsible for relapse [4].

Key Experimental Evidence & Protocols

The anti-cancer efficacy of this compound's mechanism is supported by robust in vitro and in vivo data.

1. In Vitro Cell Viability and Proliferation Assays

  • Purpose: To determine the concentration of this compound/analogs required to inhibit 50% of cell growth (GI₅₀) across various cancer cell lines, including drug-resistant models [4] [1].
  • Protocol Summary:
    • Cell Seeding: Plate cells (e.g., 2,500 cells/well) in 96-well plates.
    • Compound Treatment: Treat cells with serially diluted concentrations of this compound or its analogs.
    • Incubation: Incubate for 72-96 hours, with media and compounds replenished as needed.
    • Viability Measurement: Use MTT or similar colorimetric assays to measure cell viability. The signal is proportional to the number of viable cells.
    • Data Analysis: Calculate GI₅₀ values using software like GraphPad Prism [4].

2. Analysis of Protein Expression and Phosphorylation by Western Blot

  • Purpose: To confirm the mechanistic effects of this compound on Mnk1/2 protein levels and eIF4E phosphorylation (Ser209), and on downstream biomarkers [4] [5] [1].
  • Protocol Summary:
    • Cell Treatment & Lysis: Treat cells with desired concentrations of this compound/analogs for a set time (e.g., 24 hours). Lyse cells to extract total protein.
    • Gel Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.
    • Protein Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Immunoblotting: Incubate the membrane with specific primary antibodies (e.g., anti-Mnk1, anti-p-eIF4E Ser209, anti-Cyclin D1, etc.), followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
    • Detection: Detect the antibody-bound proteins using chemiluminescence reagents and visualize/quantify the signals.

3. In Vivo Xenograft Tumor Growth Inhibition Studies

  • Purpose: To evaluate the anti-tumor efficacy of this compound and its analogs in a live animal model [4] [1].
  • Protocol Summary:
    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MiaPaCa-2 pancreatic cancer cells, CWR22Rv1 prostate cancer cells) into immunocompromised mice.
    • Group Randomization & Dosing: Once tumors are established, randomize mice into control and treatment groups. Administer this compound/analogs or vehicle control via oral gavage.
    • Tumor Monitoring: Measure tumor volumes regularly with calipers. Tumor volume is calculated as (length × width²)/2.
    • Endpoint Analysis: At the end of the study, harvest tumors, weigh them, and process them for further analysis (e.g., Western blot to confirm target engagement in the tumor tissue) [4] [1].

Comparison with Next-Generation Analogs

Research has developed next-generation this compound analogs (NGGAs) with improved properties. The table below compares their reported potency:

Compound Reported Potency (GI₅₀) in Pancreatic Cancer Cells [4] Reported Potency (GI₅₀) in Prostate Cancer Cells [1] Key Advantage
This compound (Gal) 0.49 - 7.08 µM ~2-20 µM (varies by cell line) The original clinical compound, multi-target agent
VNPP433-3β 0.46 - 1.23 µM 1.12 - 2.54 µM Most potent analog; achieved 84% tumor growth inhibition in vivo at a 7.53-fold lower equimolar dose than Gal [1]
VNPP414 0.15 - 2.45 µM N/D Improved pharmacokinetic profile over Gal [1]

These analogs maintain the core mechanism of degrading AR/AR-V7 and Mnk1/2 but exhibit superior potency and pharmacokinetics [1].

References

Comprehensive Application Notes and Protocols: Galeterone In Vitro Evaluation in Castration-Resistant Prostate Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Galeterone and Its Multi-Target Mechanisms in CRPC

This compound is a first-in-class small molecule therapeutic agent that has demonstrated significant potential in the treatment of castration-resistant prostate cancer (CRPC). Unlike single-target antiandrogens, this compound possesses a triple mechanism of action that enables it to simultaneously inhibit multiple pathways driving prostate cancer progression. These mechanisms include: (1) inhibition of CYP17 lyase, a key enzyme in androgen biosynthesis; (2) antagonism of the androgen receptor (AR); and (3) induction of AR degradation, including constitutively active AR splice variants such as AR-V7 that drive resistance to conventional therapies [1] [2]. This multi-target approach is particularly valuable in addressing the heterogeneity and adaptive resistance mechanisms that characterize CRPC.

The clinical relevance of this compound is especially pronounced in patients who have developed resistance to next-generation AR-directed therapies such as enzalutamide and abiraterone. This compound has shown promising activity in AR-V7-positive CRPC models, where truncated AR variants lacking the ligand-binding domain render conventional antiandrogens ineffective [2]. Additionally, research has revealed that beyond its effects on AR signaling, this compound modulates several critical oncogenic pathways, including the Mnk-eIF4E axis involved in cap-dependent translation and USP12/USP46 deubiquitinating enzymes that regulate protein stability [3] [4]. These diverse mechanisms position this compound as a versatile investigational agent for overcoming therapeutic resistance in advanced prostate cancer.

Comprehensive Summary of this compound's Antiproliferative Activity

The anti-proliferative efficacy of this compound has been extensively evaluated across a panel of prostate cancer cell lines, including both androgen-sensitive and castration-resistant models, as well as cell lines with acquired resistance to standard therapies. The consistent demonstration of growth inhibition across these diverse models underscores this compound's potential as a therapeutic option for CRPC with varying resistance mechanisms.

Table 1: GI₅₀ Values of this compound Across Prostate Cancer Cell Lines

Cell Line Characteristics This compound GI₅₀ (μM) Comparative Agent (Enzalutamide) GI₅₀ (μM)
LNCaP Androgen-sensitive ~2-5 μM ~25-30 μM
C4-2B Castration-resistant ~2-5 μM ~25-30 μM
CWR22Rv1 AR-V7 expression ~2-5 μM ~25-30 μM
MR49F Enzalutamide-resistant ~2-5 μM ~60-70 μM
CWR-R1(MTX) Mitoxantrone-resistant ~2-5 μM ~25-30 μM
CWR-R1(10E) Docetaxel-resistant ~2-5 μM ~25-30 μM

The data summarized in Table 1 demonstrates that this compound consistently achieves GI₅₀ values in the low micromolar range (2-5 μM) across all tested cell lines, indicating potent anti-proliferative activity regardless of resistance status [5]. Notably, this compound maintains this potency in enzalutamide-resistant MR49F cells, where it is approximately 12-14 times more potent than enzalutamide itself. This suggests that this compound can effectively overcome mechanisms of resistance to second-generation antiandrogens, possibly through its additional mechanisms of action beyond simple AR antagonism.

Table 2: Effects of this compound on Key Cellular Processes in Prostate Cancer Models

Cellular Process Experimental Readout This compound Effect Significance
Cell Cycle Progression Flow cytometry (PI staining) G₁ phase arrest Prevents G₁-S transition, inhibits proliferation
Apoptosis Induction Caspase-3/7 activation, PARP cleavage Significant increase Promoves programmed cell death
Cell Migration & Invasion Boyden chamber, wound healing assay Profound inhibition Suppresses metastatic potential
Putative Stem Cell Markers β-Catenin, CD44, Nanog expression Marked depletion Targets therapy-resistant stem-like cells
Epithelial-Mesenchymal Transition (EMT) Snail, Slug, N-Cadherin, Vimentin Downregulation Reverses mesenchymal phenotype

The breadth of this compound's effects on critical oncogenic processes (Table 2) highlights its multi-modal mechanism of action [3] [5]. Particularly noteworthy is its impact on EMT markers and putative stem cell factors, suggesting potential efficacy against the most aggressive and therapy-resistant cellular subpopulations within prostate tumors. The inhibition of migration and invasion further indicates that this compound may suppress metastatic behavior, a key clinical concern in CRPC management.

Detailed Protocol: Cell Viability and Anti-Proliferative Assays

Materials and Reagents
  • Prostate cancer cell lines (e.g., LNCaP, CWR22Rv1, MR49F, etc.)
  • This compound stock solution (10 mM in DMSO)
  • Appropriate cell culture media (RPMI-1640 for LNCaP and CWR22Rv1)
  • Fetal bovine serum (FBS), charcoal-stripped FBS for androgen-sensitive assays
  • 96-well tissue culture plates
  • Cell Titer-Glo Luminescent Cell Viability Assay kit (Promega)
  • Microplate reader capable of measuring luminescence
Experimental Procedure

Day 1: Cell Seeding

  • Harvest exponentially growing prostate cancer cells using standard trypsinization procedure.
  • Count cells using automated counter or hemocytometer and dilute to appropriate density.
  • Seed cells in 96-well plates at optimized densities:
    • LNCaP: 5,000 cells/well in RPMI-1640 with 10% FBS
    • CWR22Rv1: 6,000 cells/well in RPMI-1640 with 10% FBS
    • MR49F: 6,500 cells/well in RPMI-1640 with 10% charcoal-stripped FBS
  • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound in complete culture medium to create a concentration range (typically 0.1-50 μM). Include DMSO vehicle control (final DMSO concentration ≤0.1%).
  • Remove culture medium from plated cells and replace with 100 μL of this compound-containing medium or control medium.
  • Include appropriate controls in each experiment:
    • Vehicle control (DMSO)
    • Positive control (e.g., enzalutamide for comparison)
    • Blank (media without cells)
  • Treat cells in triplicate or quadruplicate for each concentration.
  • Return plates to incubator for 72-96 hours (depending on cell growth rate).

Day 5: Viability Assessment

  • Remove plates from incubator and equilibrate to room temperature for 30 minutes.
  • Add Cell Titer-Glo reagent according to manufacturer's instructions (typically equal volume to culture medium).
  • Place plates on orbital shaker for 2 minutes to induce cell lysis.
  • Allow plates to incubate at room temperature for 10 minutes to stabilize luminescent signal.
  • Measure luminescence using a microplate reader.
Data Analysis
  • Calculate average luminescence values for each treatment group after subtracting blank values.
  • Normalize data to vehicle control (100% viability) to determine percentage viability.
  • Generate dose-response curves using four-parameter logistic curve fitting in GraphPad Prism or similar software.
  • Calculate GI₅₀ values (concentration causing 50% growth inhibition) from the fitted curves.
  • Perform statistical analysis using one-way ANOVA with post-hoc tests for comparison between treatment groups.
Key Considerations
  • Use consistent passage numbers for cells (between passages 5-25) to maintain stable phenotype.
  • For enzalutamide-resistant lines, maintain selective pressure with 10 μM enzalutamide in culture media but remove during compound screening.
  • Regularly validate AR and AR-V7 expression status in cell lines through Western blotting.
  • Ensure DMSO concentrations are equal across all treatments to avoid vehicle effects.

Mechanistic Assays for Elucidating this compound's Multi-Target Action

Androgen Receptor Degradation Assay

Purpose: To evaluate this compound-induced degradation of full-length AR and AR-V7 [5].

Procedure:

  • Seed AR-positive cells (LNCaP for AR-full length; CWR22Rv1 for AR-V7) in 6-well plates at 3×10⁵ cells/well.
  • After 24 hours, treat cells with this compound (1-10 μM) or vehicle control for 24-48 hours.
  • Include enzalutamide (10 μM) as comparative control.
  • Harvest cells using RIPA lysis buffer supplemented with protease inhibitors.
  • Determine protein concentration using BCA assay.
  • Separate 30-50 μg of protein by SDS-PAGE and transfer to PVDF membranes.
  • Perform Western blotting using antibodies against:
    • AR (N-terminal domain to detect both full-length and variants)
    • AR-V7 (specific C-terminal antibody)
    • Mnk1/2 (to assess simultaneous degradation)
    • GAPDH or β-actin as loading control
  • Quantify band intensities using ImageJ or similar software.

Expected Results: this compound treatment should demonstrate dose-dependent degradation of both full-length AR and AR-V7, with more pronounced effects compared to enzalutamide.

Mnk-eIF4E Signaling Modulation Assay

Purpose: To assess this compound's effect on the Mnk-eIF4E oncogenic translation axis [3].

Procedure:

  • Culture prostate cancer cells (including AR-negative lines like PC-3) in appropriate media.
  • Treat cells with this compound (2.5-10 μM) for 24 hours.
  • Prepare cell lysates and perform Western blotting as described above.
  • Probe membranes with antibodies against:
    • Total Mnk1/2
    • Phosphorylated eIF4E (Ser209)
    • Total eIF4E
    • EMT markers (Snail, Slug, N-Cadherin, Vimentin)
    • E-Cadherin (expected to increase)
  • Perform densitometric analysis to quantify expression changes.

Expected Results: this compound should reduce Mnk1/2 protein levels and subsequent eIF4E phosphorylation, leading to downregulation of EMT markers and putative stem cell factors.

Cell Migration and Invasion Assays

Purpose: To evaluate this compound's ability to suppress metastatic behavior [3].

Migration Assay (Boyden Chamber):

  • Serum-starve cells for 24 hours prior to assay.
  • Seed 2.5×10⁴ cells in serum-free medium into upper chamber of transwell inserts (8 μm pore size).
  • Add this compound (2.5-10 μM) or vehicle to both chambers.
  • Fill lower chamber with medium containing 10% FBS as chemoattractant.
  • Incubate for 24-48 hours at 37°C.
  • Remove non-migrated cells from upper chamber with cotton swab.
  • Fix migrated cells with methanol and stain with 0.1% crystal violet.
  • Count cells in 5 random fields per insert under microscope.

Invasion Assay: Similar procedure but with Matrigel-coated transwell inserts.

Expected Results: this compound should demonstrate dose-dependent inhibition of both migration and invasion, correlating with changes in EMT marker expression.

Signaling Pathways and Experimental Workflow

G cluster_mechanism This compound Multi-Target Mechanisms in CRPC This compound This compound CYP17 CYP17 This compound->CYP17 AR AR This compound->AR USP12_46 USP12_46 This compound->USP12_46 Mnk1_2 Mnk1_2 This compound->Mnk1_2 AndrogenSynthesis AndrogenSynthesis CYP17->AndrogenSynthesis AR_Signaling AR_Signaling AR->AR_Signaling ProteinStability ProteinStability USP12_46->ProteinStability Translation Translation Mnk1_2->Translation CellCycle CellCycle AndrogenSynthesis->CellCycle Apoptosis Apoptosis AndrogenSynthesis->Apoptosis AR_Signaling->CellCycle AR_Signaling->Apoptosis ProteinStability->CellCycle ProteinStability->Apoptosis Translation->CellCycle Metastasis Metastasis Translation->Metastasis

Diagram 1: this compound's multi-target mechanism of action in CRPC cells. This compound simultaneously inhibits CYP17 enzyme activity, antagonizes androgen receptor signaling, promotes degradation of AR and Mnk1/2 proteins via USP12/46 inhibition, and suppresses oncogenic translation, collectively leading to cell cycle arrest, apoptosis induction, and metastasis suppression.

G cluster_workflow Comprehensive In Vitro Evaluation Workflow cluster_culture cluster_viability cluster_mechanism cluster_functional cluster_analysis CellCulture CellCulture ViabilityAssay ViabilityAssay CellCulture->ViabilityAssay LineSelection LineSelection CellCulture->LineSelection CultureConditions CultureConditions CellCulture->CultureConditions Plating Plating CellCulture->Plating Mechanism Mechanism ViabilityAssay->Mechanism Dosing Dosing ViabilityAssay->Dosing Incubation Incubation ViabilityAssay->Incubation ViabilityMeasurement ViabilityMeasurement ViabilityAssay->ViabilityMeasurement Functional Functional Mechanism->Functional WesternBlot WesternBlot Mechanism->WesternBlot RNAAnalysis RNAAnalysis Mechanism->RNAAnalysis ProteinDegradation ProteinDegradation Mechanism->ProteinDegradation Analysis Analysis Functional->Analysis CellCycle CellCycle Functional->CellCycle Apoptosis Apoptosis Functional->Apoptosis Migration Migration Functional->Migration GI50 GI50 Analysis->GI50 Statistical Statistical Analysis->Statistical DataIntegration DataIntegration Analysis->DataIntegration PotencyProfile PotencyProfile Analysis->PotencyProfile MechanismAction MechanismAction Analysis->MechanismAction TherapeuticPotential TherapeuticPotential Analysis->TherapeuticPotential

Diagram 2: Comprehensive experimental workflow for evaluating this compound in CRPC models. The workflow progresses from cell culture establishment through viability assessment, mechanistic studies, functional assays, and integrated data analysis to generate a comprehensive profile of this compound's potency, mechanism of action, and therapeutic potential.

Technical Considerations and Troubleshooting

Optimization Parameters

Cell Density Optimization:

  • Conduct preliminary experiments to determine optimal seeding densities for each cell line
  • Aim for 70-80% confluency at end of treatment period
  • Overly dense cultures may reduce compound efficacy due to contact inhibition

Dosing Range Establishment:

  • Start with broad range (0.1-100 μM) for initial screening
  • Narrow to 0.5-20 μM for detailed dose-response based on initial results
  • Include maximum solubility limits (this compound solubility ~50 μM in DMSO)

Time Course Considerations:

  • AR degradation typically observed within 24 hours
  • Anti-proliferative effects most pronounced after 72-96 hours
  • Mnk1/2 degradation and eIF4E phosphorylation changes evident by 24 hours
Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Assays

Problem Potential Cause Solution
High variability in viability assays Inconsistent cell seeding Pre-mix cell suspension before plating; use electronic multichannel pipettes
Poor dose-response Compound precipitation in media Filter compound solutions (0.2 μm) before dilution; use fresh preparations
Inconsistent AR degradation Variable AR expression Use consistent passage numbers; validate AR status regularly
Weak signal in migration assays Inadequate chemoattractant Use higher FBS concentration (10-20%); verify membrane pore size (8 μm)
High background in Western blots Non-specific antibody binding Optimize antibody concentrations; increase blocking time
Data Interpretation Guidelines

When interpreting results from this compound experiments, consider the following:

  • Context-specific effects: this compound's efficacy varies depending on cellular context, particularly AR status and resistance profiles.

  • Multi-parameter assessment: Rely on multiple assay endpoints rather than single readouts due to this compound's pleiotropic mechanisms.

  • Temporal considerations: Some effects (AR degradation) manifest earlier than others (anti-proliferative effects).

  • Benchmarking: Always include appropriate comparator compounds (enzalutamide, abiraterone) to contextualize this compound's potency.

Conclusion

These application notes and detailed protocols provide a comprehensive framework for evaluating this compound in CRPC models. The multi-target nature of this compound necessitates a multifaceted experimental approach that assesses not only anti-proliferative effects but also its impact on AR signaling, protein stability, translational control, and functional cellular behaviors. The consistent demonstration of this compound's efficacy across diverse CRPC models, including those resistant to current standard therapies, highlights its potential as a valuable therapeutic option for advanced prostate cancer. Researchers should leverage these protocols to further investigate this compound's mechanisms and therapeutic potential, particularly in the context of combination therapies and biomarker identification for patient stratification.

References

Mechanisms of Action: How Galeterone Degrades the Androgen Receptor

Author: Smolecule Technical Support Team. Date: February 2026

Galeterone induces AR degradation through multiple, interconnected mechanisms targeting both the receptor's stability and the cellular machinery that regulates it.

  • Ubiquitin-Proteasome Pathway: Treatment with this compound promotes the ubiquitination of both full-length AR and AR-V7. This process involves the E3 ubiquitin ligases Mdm2 and CHIP, which tag the receptors for destruction by the proteasome [1] [2].
  • Inhibition of Deubiquitinating Enzymes (DUBs): this compound directly binds to and inhibits the deubiquitinating enzymes USP12 and USP46 [3]. These enzymes normally stabilize AR by removing ubiquitin chains. Their inhibition tilts the balance in favor of AR ubiquitination and subsequent degradation [3].
  • Transcriptional Downregulation: this compound and its analog VNPT55 also reduce the mRNA levels of full-length AR and AR-V7, indicating an additional layer of regulation that suppresses receptor synthesis [1] [2].

The diagram below illustrates how these mechanisms converge to reduce AR protein levels.

Figure 1: Molecular Mechanisms of this compound-Induced AR Degradation. This compound targets the androgen receptor (AR) via the ubiquitin-proteasome system, inhibition of deubiquitinating enzymes USP12/USP46, and suppression of AR mRNA transcription. [1] [3] [2]

Experimental Models & Key Findings

The efficacy of this compound has been demonstrated across various in vitro and in vivo models of prostate cancer, including those resistant to conventional therapies.

Table 1: Preclinical Models for Studying this compound Effects

Model Type Specific Models Key Findings & Applications
Cell Lines LNCaP, CWR22Rv1, DU145 (transfected with AR-Vs) [1] [2] Used for GI₅₀ determination, analysis of AR/AR-V7 protein and mRNA downregulation, and apoptosis assays.
In Vivo Models CRPC tumor xenografts [1] [2] Used to demonstrate strong anti-tumor efficacy, significant depletion of AR/AR-V7 protein in tumors, and low host toxicity.

Key cellular outcomes of this compound treatment include:

  • Induction of Apoptosis: this compound treatment increases the Bax/Bcl2 ratio, triggers the release of cytochrome c from mitochondria, and leads to the cleavage of caspase-3 and PARP, confirming the activation of the intrinsic apoptotic pathway [1] [2].
  • Suppression of CRPC Growth: Both this compound and its analog VNPT55 show robust activity in suppressing the growth of castration-resistant prostate cancer xenografts in vivo [1].

Quantitative Data on this compound Activity

The table below summarizes quantitative data from key experiments, providing a reference for expected outcomes.

Table 2: Key Quantitative Data from this compound Studies

Parameter Finding Context / Model
GI₅₀ (VNPT55) 0.87 μM (LNCaP), 2.45 μM (CWR22Rv1) [2] Demonstrates the potent growth-inhibitory effect of this compound's analog.
USP12 Inhibition IC₅₀ 2.1 - 3.4 μM [3] Measured in vitro for the deubiquitinating enzyme USP12.
USP46 Inhibition IC₅₀ 3.4 - 4.2 μM [3] Measured in vitro for the deubiquitinating enzyme USP46.
Apoptosis Induction Increased Bax/Bcl2 ratio; Cytochrome c release [1] Observed in prostate cancer cell lines.
In Vivo Efficacy Suppression of CRPC xenograft growth [1] With no apparent host toxicity reported.

Detailed Experimental Protocols

Below are detailed protocols for key experiments investigating the degradation of the Androgen Receptor by this compound.

Protocol 1: Analysis of AR/AR-V7 Degradation via Immunoblotting

This protocol is used to assess the reduction in AR and AR-V7 protein levels following this compound treatment [1] [2].

Cell Culture and Treatment

  • Culture appropriate prostate cancer cell lines (e.g., LNCaP, CWR22Rv1) in recommended media.
  • Treat cells with this compound or vehicle control (e.g., DMSO). A typical experiment includes a range of concentrations (e.g., 1-20 μM) and time points (e.g., 6-48 hours) to establish a dose- and time-response curve [1].

Protein Extraction and Immunoblotting

  • Lyse Cells: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify Protein: Determine protein concentration using a standard assay (e.g., BCA).
  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-50 μg) by SDS-PAGE.
  • Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
  • Blocking and Incubation:
    • Block membrane with 5% non-fat milk in TBST.
    • Incubate with primary antibodies overnight at 4°C.
      • Anti-AR (to detect full-length AR)
      • Anti-AR-V7 (specific for the splice variant)
      • Anti-USP12/USP46 (optional, to confirm target engagement) [3]
      • Loading Control (e.g., GAPDH or β-Actin)
  • Detection:
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Develop blots using enhanced chemiluminescence (ECL) reagent and visualize.

Expected Outcome: A clear, dose-dependent decrease in the immunoreactive bands for full-length AR and AR-V7.

Protocol 2: Investigating the Role of the Ubiquitin-Proteasome System

This protocol determines the dependency of this compound-induced AR degradation on the proteasome and identifies involved E3 ligases [1].

Proteasome Inhibition Assay

  • Pre-treat cells with a proteasome inhibitor (e.g., MG-132 at 10-20 μM) for 1-2 hours before adding this compound.
  • Continue co-incubation for a predetermined period (e.g., 6-12 hours).
  • Proceed with protein extraction and immunoblotting for AR as in Protocol 1.
  • Expected Outcome: Proteasome inhibition should prevent or attenuate the this compound-mediated loss of AR, confirming the pathway's role.

Immunoprecipitation for Ubiquitinated AR

  • Lyse cells from this compound-treated and control samples in a mild lysis buffer.
  • Pre-clear Lysate: Incubate with protein A/G beads for 30 minutes.
  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-AR antibody overnight at 4°C, followed by protein A/G beads.
  • Wash the beads extensively to remove non-specifically bound proteins.
  • Elute the immunoprecipitated proteins and analyze by immunoblotting using an anti-Ubiquitin antibody.
  • Expected Outcome: A higher-molecular-weight smear, representing poly-ubiquitinated AR species, should be enriched in this compound-treated samples.
Protocol 3: Apoptosis Assay via Cytochrome c Release and Caspase Cleavage

This protocol validates the induction of apoptosis as a consequence of AR degradation [1].

Mitochondrial and Cytosolic Fractionation

  • Use a commercial mitochondrial fractionation kit.
  • Harvest this compound-treated and control cells.
  • Gently lyse cells with a Dounce homogenizer in a hypotonic buffer to keep mitochondria intact.
  • Centrifuge at low speed (e.g., 800 × g) to remove nuclei and unbroken cells.
  • Centrifuge the supernatant at high speed (e.g., 12,000 × g) to pellet the mitochondrial fraction. The resulting supernatant is the cytosolic fraction.
  • Perform immunoblotting on both fractions.
    • Mitochondrial Fraction: Cytochrome c levels should decrease.
    • Cytosolic Fraction: Cytochrome c levels should increase.

Analysis of Apoptotic Markers

  • Using whole-cell lysates from Protocol 1, perform immunoblotting for:
    • Cleaved Caspase-3
    • Cleaved PARP
    • Bax and Bcl-2 (to calculate the Bax/Bcl2 ratio)

Important Considerations for Experimental Design

  • Metabolic Conversion: Be aware that this compound is metabolized by steroidogenic enzymes (3βHSD and 5α-reductase) into multiple metabolites, including Δ4-galeterone (D4G) [4]. The biological activities of these metabolites can differ, which may influence experimental outcomes, particularly in models with high 3βHSD activity like LNCaP cells [4].
  • In Vivo Translation: The robust activity seen in CRPC xenograft models, coupled with no apparent host toxicity in preclinical studies, supports the translational potential of this compound [1]. Its ability to target AR-V7 makes it a promising candidate for treating forms of CRPC resistant to abiraterone and enzalutamide [5].

Conclusion

This compound represents a unique class of therapeutic agents that degrade the androgen receptor through multiple synergistic mechanisms. The protocols outlined provide a framework for researchers to validate and further investigate this critical activity in the laboratory. Its ability to target full-length AR and splice variants like AR-V7 offers a promising strategy for overcoming resistance in advanced prostate cancer.

References

Comprehensive Application Notes: Galeterone and Analogs in CWR22Rv1 Xenograft Prostate Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The CWR22Rv1 xenograft model represents a critical preclinical tool for evaluating novel therapeutic agents against castration-resistant prostate cancer (CRPC). This model is particularly valuable because CWR22Rv1 cells express both the full-length androgen receptor (f-AR) and the ligand-independent splice variant AR-V7, which is strongly associated with resistance to standard therapies like enzalutamide and abiraterone. [1] [2] Galeterone and its next-generation analogs, particularly VNPP433-3β, have emerged as promising molecular glue degraders that simultaneously target AR/AR-V7 and Mnk1/2 signaling pathways, representing a multifaceted approach to overcome treatment resistance in advanced prostate cancer. [3] [2]

The therapeutic significance of these compounds lies in their unique mechanism of action as dual degraders that address two critical oncogenic pathways in prostate cancer simultaneously. Unlike traditional AR antagonists that merely block receptor function, these compounds promote ubiquitin-proteasomal degradation of target proteins, resulting in more complete pathway suppression. [1] [2] Additionally, their ability to inhibit Mnk1/2-eIF4E signaling prevents a known resistance mechanism that often emerges with AR-targeted therapies, making them particularly valuable for treating aggressive CRPC variants. [2] [4]

Dosing Regimens and Efficacy Data

Quantitative Dosing and Efficacy Parameters

Table 1: Dosing Regimens and Anti-Tumor Efficacy of this compound and VNPP433-3β in CWR22Rv1 Xenograft Models

Compound Dose Frequency Administration Tumor Growth Inhibition Reference
This compound (Gal, 1) 100 mg/kg Daily Oral 47% suppression [4] [5]
VNPP433-3β (2) 13.3 mg/kg (equimolar to Gal) Daily Oral 84% suppression (p < 0.01) [4] [5]
Gal.HCl (3, VNPP439) 100 mg/kg Daily Oral 7.4-fold enhanced in vitro antiproliferative activity [3] [6]
VNPP433-3β mono-HCl (4) Equivalent to parent compound Daily Oral Equivalent antiproliferative activity with enhanced PK [3]
VNPP433-3β di-HCl (5) Equivalent to parent compound Daily Oral Equivalent antiproliferative activity with enhanced PK [3]
Enzalutamide (ENZ) 10-30 mg/kg Daily Oral Ineffective in CWR22Rv1 model [4] [5]
Docetaxel (DTX) Not specified Not specified Intravenous Less efficacious than Gal/VNPP433-3β [3] [6]

Table 2: In Vitro Antiproliferative Activity (GI₅₀ Values) in Prostate Cancer Cell Lines

Compound LNCaP (μM) CWR22Rv1 (μM) C4-2B (μM) Drug-Resistant Cell Lines (μM) Reference
This compound ~20 ~20 ~20 Effective in ENZ-, DTX-resistant lines [4] [5]
VNPP433-3β 1.12-2.54 1.12-2.54 1.12-2.54 11-59 times more potent than ENZ [4] [5]
VNPP414 1.12-2.54 1.12-2.54 1.12-2.54 Effective in ENZ-, DTX-resistant lines [4] [5]
Enzalutamide >30 >30 >30 Ineffective in resistant lines [4] [5]
Hydrochloride Salt Formulations

The hydrochloride salt forms of both this compound and VNPP433-3β represent pharmaceutical innovations that address the aqueous solubility limitations of the parent compounds. These salts were specifically developed to enhance oral bioavailability and improve pharmacokinetic profiles, potentially allowing for reduced dosing frequency and improved patient compliance in clinical settings. [3] [6]

  • This compound mono-HCl (3): Exhibited 7.4-fold enhanced in vitro antiproliferative activity against multiple prostate cancer cell lines compared to the parent compound, though it demonstrated decreased plasma exposure in pharmacokinetic studies. [3]

  • VNPP433-3β mono- and di-HCl (4, 5): Showed equivalent antiproliferative activities to the parent compound but with significantly enhanced oral pharmacokinetic profiles, potentially translating to improved in vivo efficacy at lower doses. [3]

Experimental Protocols

In Vivo Xenograft Study Methodology

Figure 1: Experimental workflow for CWR22Rv1 xenograft therapeutic studies

G cluster_1 Pre-Study Phase cluster_2 Intervention Phase cluster_3 Evaluation Phase A Cell Culture Maintenance B Xenograft Establishment A->B CWR22Rv1 cells harvested at 80% confluency C Treatment Groups B->C When tumors reach 100-150 mm³ D Compound Administration C->D Randomized into groups (n=5-10) E Tumor Monitoring D->E Daily oral gavage for 4-6 weeks F Endpoint Analysis E->F Tumor volume measured 2-3x weekly

3.1.1 Cell Culture and Xenograft Establishment
  • Cell Line: CWR22Rv1 human prostate cancer cells (available from ATCC, Manassas, VA). [7]
  • Culture Conditions: Maintain in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. [1] [2]
  • Xenograft Inoculation: Harvest cells at 80-90% confluency, resuspend in 1:1 PBS:Matrigel mixture, and subcutaneously inject 5-10 million cells into the flank of 6-8 week old male immunodeficient mice (e.g., nude or SCID strains). [4]
3.1.2 Treatment Protocol
  • Randomization: When tumors reach 100-150 mm³, randomize mice into treatment groups (typically n=5-10 per group).
  • Dosing Preparation: For oral administration, prepare compounds in appropriate vehicle (e.g., carboxymethylcellulose or similar pharmaceutical vehicle).
  • Dosing Schedule: Administer compounds once daily via oral gavage for the study duration (typically 4-6 weeks).
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume with the formula: Volume = (Length × Width²) / 2. [4] [5]
  • Body Weight Monitoring: Record animal weights 2-3 times weekly as an indicator of compound toxicity.
3.1.3 Endpoint Analyses
  • Tumor Collection: At study endpoint, euthanize animals and collect tumors for further analysis.
  • Biomarker Assessment: Process tumor tissues for western blotting to evaluate AR/AR-V7 and Mnk1/2 degradation.
  • Histopathological Analysis: Perform immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
In Vitro Mechanism of Action Studies
3.2.1 Western Blot Analysis for Target Degradation
  • Cell Treatment: Seed CWR22Rv1 cells at 60-70% confluency in 6-well plates and treat with 1-10 μM of this compound or VNPP433-3β for 24-48 hours. [2]
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against AR, AR-V7, Mnk1, Mnk2, p-eIF4E, and loading controls (GAPDH or β-actin). [2]
3.2.2 Co-Immunoprecipitation (Co-IP) Assay
  • Objective: Confirm compound-induced interaction between AR and E3 ubiquitin ligase MDM2. [1]
  • Procedure: Treat CWR22Rv1 cells with 10 μM VNPP433-3β for 4 hours, lyse, and incubate with AR antibody conjugated to Protein A Dynabeads.
  • Analysis: Immunoblot precipitated proteins with anti-MDM2 antibody to detect compound-induced proximity.

Mechanism of Action

Molecular Glue Degrader Function

Figure 2: Molecular mechanism of this compound and VNPP433-3β as dual degraders

G cluster_1 AR/AR-V7 Degradation Pathway cluster_2 Mnk1/2 Degradation Pathway A This compound or VNPP433-3β Entry into Cell B Simultaneous Binding to Multiple Targets A->B C Molecular Glue Function B->C B1 Binds AR/AR-V7 and E3 Ligase (MDM2/CHIP) B->B1 AR Pathway B2 Binds Mnk1/2 and E3 Ligase Complex B->B2 Mnk Pathway D Ubiquitin-Proteasome Degradation C->D E Dual Pathway Inhibition D->E C1 Induces Ternary Complex Formation B1->C1 D1 Polyubiquitination and Proteasomal Degradation C1->D1 E1 Inhibition of AR-Driven Transcription D1->E1 E1->E C2 Induces Ternary Complex Formation B2->C2 D2 Polyubiquitination and Proteasomal Degradation C2->D2 E2 Inhibition of eIF4E Phosphorylation and Translation D2->E2 E2->E

This compound and VNPP433-3β function as molecular glue degraders that induce targeted protein degradation through the ubiquitin-proteasome system. This unique mechanism involves:

  • Simultaneous degradation of both androgen receptor variants (f-AR and AR-V7) and MAPK-interacting kinases (Mnk1/2), addressing two major oncogenic drivers in CRPC. [3] [2]
  • Induced proximity between target proteins and E3 ubiquitin ligases (particularly MDM2 and CHIP), leading to polyubiquitination and subsequent proteasomal degradation. [1] [2]
  • Transcriptional and translational regulation through disruption of AR-responsive gene expression and 5'-cap-dependent mRNA translation, respectively. [2]

The dual degradation capability is particularly significant because AR-V7 lacks the ligand-binding domain targeted by conventional antiandrogens, making it resistant to enzalutamide and similar agents. Additionally, by degrading Mnk1/2, these compounds prevent the phosphorylation of eIF4E, a key translational regulator that is often hyperactivated in treatment-resistant prostate cancer and contributes to therapy resistance. [2] [4]

Comparative Efficacy and Research Applications

Performance Against Standard Therapies

In direct comparative studies using the CWR22Rv1 xenograft model, both this compound and VNPP433-3β demonstrated superior efficacy compared to FDA-approved prostate cancer therapies:

  • Versus Enzalutamide: While enzalutamide was completely ineffective against the CWR22Rv1 model (which expresses AR-V7), both this compound and VNPP433-3β produced significant tumor growth suppression. [4] [5]
  • Versus Docetaxel: The test compounds outperformed docetaxel, with VNPP433-3β showing particularly potent activity at a 7.53-fold lower molar dose than this compound. [3] [6]
  • Synergistic Potential: Both this compound and VNPP433-3β demonstrated strong synergy with docetaxel and enzalutamide in resistant cell lines, suggesting potential combination therapy approaches. [4]
Research Applications and Considerations

The CWR22Rv1 xenograft model with this compound and VNPP433-3β treatment provides a valuable platform for:

  • Preclinical assessment of novel AR-directed therapies in the context of AR-V7 expression
  • Mechanistic studies of targeted protein degradation technologies
  • Combination therapy development for treatment-resistant prostate cancer
  • Pharmacokinetic optimization of hydrochloride salt formulations

Conclusion

The CWR22Rv1 xenograft model provides a robust preclinical platform for evaluating novel therapeutic agents against treatment-resistant prostate cancer. The comprehensive dosing protocols and efficacy data presented herein for This compound, VNPP433-3β, and their hydrochloride salt forms demonstrate their significant potential as dual-degrading molecular glues capable of simultaneously addressing multiple resistance pathways in CRPC. The superior performance of these compounds compared to standard-of-care agents like enzalutamide and docetaxel, particularly in models expressing the resistant AR-V7 variant, highlights their promise for clinical development. These application notes provide researchers with detailed methodological guidance for implementing these models in preclinical drug development workflows.

References

Galeterone combination therapy gemcitabine pancreatic cancer

Author: Smolecule Technical Support Team. Date: February 2026

Available Preclinical & Clinical Data Summary

The following table summarizes the key findings from the 2017 preclinical study that first proposed the galeterone-gemcitabine combination, and the known details about the ongoing clinical trial.

Aspect Preclinical Findings (2017) Current Clinical Trial (Phase 2)
Core Finding This compound and its analogs synergized with gemcitabine in gemcitabine-resistant PDAC cells [1] [2]. Tests this compound alone or combined with gemcitabine in patients with metastatic pancreatic cancer [3].
Anti-proliferative Effect Inhibited cell viability in gemcitabine-naive and resistant PDAC cell lines, with GI50 values ranging from 0.15 μM to 7.08 μM depending on the specific compound and cell line [2]. Effectiveness in humans is the primary objective of the trial and is yet to be determined [3].
Mechanism of Action Profound downregulation of the Mnk1/2-eIF4E axis and NF-κB signaling; inhibition of metastatic factors and stem cell markers [1] [4]. The mechanism is inferred from preclinical data but is being validated in a clinical setting [3].
In Vivo Efficacy Significant inhibition of MiaPaca-2 tumor xenograft growth in mice, ranging from 61% to 92% [1]. Not applicable (human trial).
Clinical Status Preclinical evidence only. Active, not yet recruiting as of the latest information [3].

Experimental Models and Protocols from Preclinical Research

The foundational 2017 study established several key experimental models and methods. While specific protocol details like molar concentrations and full buffer recipes are beyond the provided articles, the core methodologies are outlined below.

  • Cell Lines Used: The study used a panel of PDAC cell lines, including:
    • MiaPaCa-2: From a primary tumor.
    • S2-013: From a metastatic lesion.
    • MiaPaCa-GR and MiaPaCa-GTR: Gemcitabine-resistant (and erlotinib-resistant) variants derived from MiaPaCa-2 [2].
  • Key Assays and Workflow: The research employed standard in vitro and in vivo assays to demonstrate efficacy. The general workflow and major signaling pathways involved are summarized in the diagram below.

G cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Validation This compound This compound Mnk Mnk1/2 Depletion This compound->Mnk NFkB NF-κB (p-p65) This compound->NFkB Gemcitabine Gemcitabine Synergy Synergy Analysis Gemcitabine->Synergy CellViability Cell Viability Assay (MTT) CellViability->Synergy CellCycle Cell Cycle Analysis (G1 Arrest) Synergy->CellCycle Apoptosis Caspase-3 Mediated Apoptosis Synergy->Apoptosis MigrationInvasion Migration & Invasion Assays Synergy->MigrationInvasion WesternBlot Protein Analysis (Western Blot) MigrationInvasion->WesternBlot WesternBlot->Mnk eIF4E eIF4E Phosphorylation (p-eIF4E) WesternBlot->eIF4E WesternBlot->NFkB EMT EMT Factors (N-cadherin, MMPs, Slug, Snail) WesternBlot->EMT StemCell Stem Cell Factors (β-Catenin, Nanog, Oct-4) WesternBlot->StemCell MiceModel MiaPaCa-2 Xenograft Mouse Model WesternBlot->MiceModel subcluster_mechanism subcluster_mechanism Mnk->eIF4E TumorGrowth Tumor Growth Inhibition Measurement MiceModel->TumorGrowth

Clinical Trial Protocol Overview

The design of the ongoing Phase 2 trial (NCT04276805) provides a clear framework for the clinical application of this combination [3].

  • Trial Design: A two-arm study comparing:
    • Group I: this compound in combination with Gemcitabine.
    • Group II: this compound monotherapy.
  • Participant Profile: The trial is for adults with metastatic pancreatic adenocarcinoma who have had at least two prior lines of therapy fail.
  • Dosing Regimen:
    • This compound: Administered as a daily oral dose.
    • Gemcitabine: Administered as a weekly intravenous dose (in the combination arm).
  • Primary Objectives: To evaluate the effectiveness of this compound, both alone and in combination with gemcitabine, in controlling metastatic pancreatic cancer after prior therapies have failed.

Interpretation and Future Directions

The transition from compelling preclinical data to clinical validation is critical. Here's how to interpret the current landscape:

  • From Bench to Bedside: The strong synergy observed in resistant cell lines and significant tumor growth inhibition in mice provided the rationale for initiating the Phase 2 trial [1] [3]. The outcome of this trial will determine the clinical future of this combination.
  • Mechanism-Based Rationale: The targeting of the Mnk-eIF4E axis is a key feature. This pathway is implicated in gemcitabine resistance, suggesting the combination could be particularly effective in overcoming treatment failure [1] [2].
  • Safety Considerations: this compound had been administered to over 250 patients with prostate cancer with no detectable host toxicity, suggesting a potentially favorable safety profile for its new application in pancreatic cancer [4].

References

Comprehensive Application Notes and Protocols: Galeterone-Induced Apoptosis via Cytochrome c Release in Prostate Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Galeterone and Its Therapeutic Potential

This compound is a first-in-class multi-target oral small molecule that has demonstrated significant promise in the treatment of castration-resistant prostate cancer (CRPC). This investigational agent disrupts androgen receptor (AR) signaling through three distinct mechanisms: inhibition of CYP17 (a key enzyme in androgen synthesis), direct antagonism of the androgen receptor, and most notably, induction of proteasomal degradation of both full-length AR and its splice variants (particularly AR-V7) that drive resistance to conventional therapies. [1] [2] The unique ability of this compound to target and degrade AR-V7 is of critical clinical importance, as evidenced by phase 2 clinical data showing a PSA50 response in 6 of 7 (85.7% response) CRPC patients with AR C-terminal loss, whereas no AR-V7-positive patients derived appreciable clinical benefit from enzalutamide or abiraterone therapy. [3] [2]

The induction of apoptosis through mitochondrial pathways represents a key mechanism through which this compound exerts its anti-cancer effects. Research has demonstrated that this compound and its analog VNPT55 induce significant apoptosis in prostate cancer cells via an increased Bax/Bcl2 ratio, cytochrome c release, and concomitant cleavage of caspase 3 and PARP. [1] [3] [2] This application note provides detailed protocols for detecting and quantifying this compound-induced cytochrome c release, a pivotal event in the intrinsic apoptotic pathway, to facilitate drug mechanism studies and development of next-generation this compound analogs with improved efficacy profiles.

Mechanism of this compound-Induced Apoptosis

Multi-Target Mechanism Against Prostate Cancer

This compound exerts its anti-cancer effects through a multi-pronged mechanism of action that directly targets key drivers of prostate cancer progression and therapeutic resistance. At the molecular level, this compound not only decreases fAR/AR-V7 mRNA expression but also enhances ubiquitination of post-translationally modified receptors through the E3 ligases Mdm2 and CHIP (C-terminus of Hsp70-interacting protein), thereby targeting them for proteasomal degradation. [1] [3] [2] This dual mechanism effectively depletes both full-length androgen receptor and its splice variants, circumventing common resistance pathways that limit the efficacy of other AR-targeted therapies.

The downstream apoptotic events triggered by this compound involve mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. [4] [5] Once in the cytosol, cytochrome c forms a complex with Apaf-1 and caspase-9 (known as the apoptosome), which activates the caspase cascade and executes programmed cell death. [4] [6] This process is characterized by classic morphological changes including cell shrinkage, chromatin condensation, DNA fragmentation, and membrane blebbing. [6] The release of cytochrome c during apoptosis has been shown to be a rapid, complete, and kinetically invariant process at the single-cell level, typically occurring within approximately 5 minutes once initiated. [4]

Table 1: Key Molecular Events in this compound-Induced Apoptosis

Molecular Event Detection Method Significance
Increased Bax/Bcl2 Ratio Western Blot Promotes mitochondrial outer membrane permeabilization
Cytochrome c Release Western Blot, Immunofluorescence, SERS Pivotal step in intrinsic apoptotic pathway activation
Caspase-3 Cleavage Western Blot, Fluorometric Assays Executioner caspase activation
PARP Cleavage Western Blot Hallmark of apoptosis execution
AR/AR-V7 Degradation Western Blot, qRT-PCR Primary drug target engagement
Cytochrome c Release as an Apoptotic Marker

Cytochrome c release from mitochondria represents a critical commitment point in the intrinsic apoptotic pathway and serves as a key biomarker for evaluating this compound's efficacy. Under normal physiological conditions, cytochrome c is confined to the mitochondrial intermembrane space, where it functions in the electron transport chain. However, during apoptosis, it is released into the cytosol in a single step process that is independent of changes in mitochondrial membrane potential. [4] This release marks an irreversible step in the initiation of apoptosis and drives the assembly of the apoptosome complex. [7]

Advanced detection methods have revealed that cytochrome c is released into the extracellular space in an intact monomeric form, preserving its native conformation and immunological reactivity, which enables its detection not only in cell culture systems but also in serum as a potential biomarker for monitoring treatment response in vivo. [7] The development of sophisticated detection platforms such as 3D bifunctional SERS substrates now allows for quantitative imaging analysis of cytochrome c release at the single-cell resolution, providing unprecedented spatial and temporal insights into this critical apoptotic event. [7]

G This compound-Induced Apoptosis Signaling Pathway This compound This compound AR_Degradation AR_Degradation This compound->AR_Degradation Induces Bax_Activation Bax_Activation AR_Degradation->Bax_Activation Signals Mitochondrial_Permeabilization Mitochondrial_Permeabilization Bax_Activation->Mitochondrial_Permeabilization Triggers CytochromeC_Release CytochromeC_Release Mitochondrial_Permeabilization->CytochromeC_Release Causes Apoptosome_Formation Apoptosome_Formation CytochromeC_Release->Apoptosome_Formation Promotes Caspase_Activation Caspase_Activation Apoptosome_Formation->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Materials and Equipment

Cell Lines and Culture
  • Prostate cancer cell lines: LNCaP (ATCC CRL-1740), CWR22Rv1 (ATCC CRL-2505), DU145 (ATCC HTB-81), and drug-resistant variants (MR49F, CWR-R1(MTX)) [1] [8]
  • Culture media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
  • Culture conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂
  • Serum-reduced media: For treatment experiments, use media with 2-5% charcoal-stripped FBS to minimize androgen interference
Reagents and Chemicals
  • This compound and analogs: Prepare 10-100 mM stock solutions in DMSO; store at -20°C protected from light [1] [8]
  • VNPT55: 3β-carbamate analog of this compound with enhanced potency (GI₅₀ = 0.87 μM in LNCaP vs. 3.35 μM for this compound) [1] [3]
  • Cytochrome c detection reagents: Primary antibodies against cytochrome c (clone 7H8.2C12 or similar), COX IV (mitochondrial loading control)
  • Apoptosis assay reagents: Annexin V binding buffer, propidium iodide, caspase substrates, PARP antibodies
  • Mitochondrial isolation kit: Commercially available mitochondrial fractionation kits
  • Proteasome inhibitors: MG-132 (10 μM) to confirm proteasomal degradation pathway involvement
  • ECL Western blotting substrate for protein detection
Specialized Equipment
  • Cell culture incubator with controlled CO₂ and temperature
  • Centrifuge with cooling capability for mitochondrial fractionation
  • Western blot electrophoresis and transfer apparatus
  • Confocal microscope or fluorescence microscope for immunofluorescence
  • Spectrophotometer/plate reader for enzymatic assays
  • Flow cytometer for Annexin V/propidium iodide apoptosis quantification
  • SERS instrumentation if using advanced cytochrome c detection methods [7]

Detailed Experimental Protocols

Cell Culture and this compound Treatment

Protocol 1: Maintenance of Prostate Cancer Cell Lines

  • Culture LNCaP, CWR22Rv1, and other relevant prostate cancer cell lines in appropriate complete media at 37°C with 5% CO₂.
  • Passage cells at 70-80% confluence using standard trypsinization procedures.
  • For experiments, seed cells at appropriate densities:
    • 5.0 × 10⁴ cells/cm² for Western blot and cytochrome c release assays
    • 1.0 × 10⁴ cells/cm² for immunofluorescence
    • 2.5 × 10⁴ cells/cm² for apoptosis assays
  • Allow cells to adhere for 24 hours before treatment.

Protocol 2: this compound Treatment and Apoptosis Induction

  • Prepare fresh this compound working concentrations from DMSO stock solutions in serum-reduced media.
  • Treatment concentrations:
    • LNCaP cells: 1-10 μM this compound (GI₅₀ = 3.35 μM) [1]
    • CWR22Rv1 cells: 1-10 μM this compound (GI₅₀ = 4.46 μM) [1]
    • VNPT55: 0.5-5 μM (GI₅₀ = 0.87 μM in LNCaP, 2.45 μM in CWR22Rv1) [1]
  • Include vehicle control (DMSO at equivalent concentration, typically <0.1%).
  • Treatment duration: 24-72 hours depending on assay endpoint.
  • For cytochrome c release time course: Collect samples at 0, 2, 4, 8, 12, 24, and 48 hours.
Cytochrome c Release Detection

Protocol 3: Mitochondrial and Cytosolic Fractionation

This protocol enables differentiation between cytosolic and mitochondrial cytochrome c, providing definitive evidence of release.

  • Harvesting: Collect treated cells by trypsinization, wash twice with ice-cold PBS.
  • Cell lysis: Resuspend cell pellet in ice-cold hypotonic buffer (20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose) supplemented with protease inhibitors.
  • Homogenization: Pass cell suspension through a 25-gauge needle 10-15 times on ice.
  • Fractionation:
    • Centrifuge at 800 × g for 10 minutes at 4°C to remove nuclei and unbroken cells.
    • Transfer supernatant to fresh tube and centrifuge at 12,000 × g for 15 minutes at 4°C.
    • Collect supernatant (cytosolic fraction) carefully.
    • Wash mitochondrial pellet (containing mitochondria) with hypotonic buffer and resuspend in RIPA buffer.
  • Protein quantification: Determine protein concentration of both fractions using BCA or Bradford assay.

Protocol 4: Western Blot Detection of Cytochrome c

  • Electrophoresis: Load 20-30 μg of protein per lane on 12-15% SDS-PAGE gels.
  • Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
  • Blocking: Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Antibody incubation:
    • Incubate with anti-cytochrome c primary antibody (1:1000) overnight at 4°C.
    • Incubate with anti-COX IV antibody (1:2000) for mitochondrial fraction loading control.
    • Incubate with anti-β-actin antibody (1:5000) for cytosolic fraction loading control.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Visualization: Develop using ECL substrate and image with chemiluminescence detection system.

Table 2: Expected Results for Cytochrome c Release in Prostate Cancer Cell Lines

Cell Line Treatment Concentration Time to Detectable Release Maximum Effect
LNCaP This compound 5 μM 8-12 hours 24-48 hours
LNCaP VNPT55 2.5 μM 4-8 hours 12-24 hours
CWR22Rv1 This compound 5 μM 12-16 hours 36-48 hours
CWR22Rv1 VNPT55 2.5 μM 8-12 hours 24-36 hours
MR49F (ENZ-resistant) VNPP433-3β 2.5 μM 12-18 hours 36-48 hours

G Experimental Workflow: Cytochrome c Release Detection Cell_Culture Cell_Culture Galeterone_Treatment Galeterone_Treatment Cell_Culture->Galeterone_Treatment 24-72h Fractionation Fractionation Galeterone_Treatment->Fractionation Harvest cells Cytosolic_Fraction Cytosolic_Fraction Fractionation->Cytosolic_Fraction Supernatant Mitochondrial_Fraction Mitochondrial_Fraction Fractionation->Mitochondrial_Fraction Pellet Western_Blot Western_Blot Cytosolic_Fraction->Western_Blot 20-30μg protein Mitochondrial_Fraction->Western_Blot 20-30μg protein Data_Analysis Data_Analysis Western_Blot->Data_Analysis Cytochrome c detection

Complementary Apoptosis Assays

Protocol 5: Annexin V/Propidium Iodide Staining for Flow Cytometry

  • Harvest cells by gentle trypsinization and wash twice with cold PBS.
  • Resuspend 1 × 10⁵ cells in 100 μL of binding buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (50 μg/mL).
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of binding buffer and analyze by flow cytometry within 1 hour.
  • Expected results: this compound (5 μM, 48h) should induce 30-50% apoptosis in sensitive cell lines. [6]

Protocol 6: Caspase-3/7 Activation Assay

  • Seed cells in white-walled 96-well plates at optimal density.
  • Treat with this compound for 24-48 hours.
  • Add caspase-Glo 3/7 reagent according to manufacturer's instructions.
  • Measure luminescence after 30-60 minutes incubation.
  • Normalize values to vehicle-treated controls.

Protocol 7: Nuclear Morphology Assessment (DAPI Staining)

  • Culture cells on glass coverslips in 12-well plates.
  • After treatment, fix cells with 4% paraformaldehyde for 15 minutes.
  • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
  • Stain with DAPI (1 μg/mL) for 10 minutes in the dark.
  • Mount and visualize using fluorescence microscopy.
  • Apoptotic indicators: Chromatin condensation, nuclear fragmentation. [6]

Data Interpretation and Analysis

Expected Results and Significance

This compound treatment should induce a time- and concentration-dependent increase in cytochrome c release from mitochondria to cytosol, typically detectable within 8-12 hours of treatment with optimal concentrations (5-10 μM). [1] [3] This should correlate with downstream apoptotic events including caspase-3 activation and PARP cleavage. The more potent analog VNPT55 should demonstrate earlier and more pronounced effects at lower concentrations (2.5-5 μM). [1]

The Bax/Bcl2 ratio should increase significantly following this compound treatment, promoting mitochondrial outer membrane permeabilization. Quantitative analysis should show at least a 2-3 fold increase in this ratio in responsive cell lines within 24 hours of treatment. [1] [2] Additionally, this compound should induce G1 phase cell cycle arrest and downregulation of cyclin D1, further contributing to its anti-proliferative effects. [8]

Troubleshooting Common Issues
  • Incomplete fractionation: Verify homogenization efficiency by checking nuclear integrity; adjust number of passages through needle.
  • High background in Western blots: Optimize antibody concentrations and increase blocking time; include appropriate controls.
  • Variable apoptosis induction: Ensure consistent cell confluence at treatment initiation; use fresh drug preparations.
  • Cell line variability: Confirm identity and passage number of prostate cancer cell lines; use early passage cells.
Advanced Detection Methods

For researchers requiring single-cell resolution or spatial distribution analysis of cytochrome c release, Surface-Enhanced Raman Spectroscopy (SERS) provides a powerful alternative. Advanced 3D bifunctional SERS substrates enable quantitative imaging of cytochrome c release at the single-cell level with subcellular spatial resolution. [7] This methodology allows for real-time monitoring of cytochrome c dynamics and can be particularly valuable for investigating heterogeneous responses to this compound treatment in mixed cell populations or for detecting extracellular cytochrome c as a damage-associated molecular pattern (DAMP). [7]

G Key Events in Cytochrome c-Mediated Apoptosis Mitochondrion Mitochondrion CytochromeC_Mito Cytochrome c (Mitochondrial) Mitochondrion->CytochromeC_Mito Contains CytochromeC_Cyto Cytochrome c (Cytosolic) CytochromeC_Mito->CytochromeC_Cyto This compound Induces Release Apoptosome Apoptosome CytochromeC_Cyto->Apoptosome Forms CaspaseActivation CaspaseActivation Apoptosome->CaspaseActivation Activates ApoptoticEvents ApoptoticEvents CaspaseActivation->ApoptoticEvents Triggers

Conclusion

The protocols outlined in this application note provide comprehensive methodologies for detecting and quantifying this compound-induced cytochrome c release and associated apoptotic events in prostate cancer models. The reproducible demonstration of this compound's ability to induce mitochondrial-mediated apoptosis strengthens its potential as a therapeutic agent for castration-resistant prostate cancer, particularly in cases driven by AR splice variants that resist conventional therapies.

The correlation between AR/AR-V7 degradation and cytochrome c release confirms the multi-target mechanism of this compound and provides a framework for evaluating next-generation this compound analogs with improved potency and pharmacokinetic profiles. These protocols support ongoing drug development efforts aimed at addressing the critical clinical challenge of treatment-resistant prostate cancer.

References

Comprehensive Application Notes and Protocols: Galeterone KinetiSol Compounding Methodology to Enhance Oral Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Galeterone Clinical History and Bioavailability Challenges

This compound is a novel multi-mechanism prostate cancer therapeutic candidate that demonstrated promising androgen receptor inhibition through three primary mechanisms: CYP17A1 enzyme inhibition, androgen receptor (AR) antagonism, and AR degradation. Despite this promising mechanistic profile, this compound was discontinued after Phase III clinical trials due to lack of efficacy, which subsequent research has attributed to its poor oral bioavailability resulting from low aqueous solubility. This compound is a weakly basic compound with exceptionally low solubility in biorelevant media (approximately 2 µg/mL in fasted state simulated intestinal fluid), which severely limited its absorption and systemic exposure in clinical settings. The original formulation developed for clinical trials utilized a spray-dried dispersion (SDD) with a 50-50 (w/w) ratio of this compound to hypromellose acetate succinate (HPMCAS), but this formulation approach provided insufficient bioavailability enhancement to achieve therapeutic efficacy. [1] [2]

Table 1: Key Properties of this compound and Formulation Challenges

Property Characteristics Impact on Development
Biopharmaceutical Classification Low solubility, undefined permeability Poor and variable oral bioavailability
Solubility in FaSSIF ~2 µg/mL Insufficient dissolution for therapeutic efficacy
Original Formulation 50-50 (w/w) this compound-HPMCAS spray-dried dispersion Limited bioavailability enhancement
Key Limitation Premature dissolution in acidic media with precipitation in intestinal pH High pill burden, subtherapeutic exposure

Recent investigations have revealed that this compound undergoes complex steroidogenic metabolism via 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-galeterone (D4G), which is further converted by steroid-5α-reductase (SRD5A) to multiple 5α-reduced metabolites. These metabolic transformations result in metabolites with varying activities against the androgen signaling pathway, with some metabolites exhibiting reduced anti-tumor activity. This intricate metabolism, combined with the inherent solubility limitations, created significant pharmacological challenges that contributed to the clinical failure of the original formulation. The A/B steroid ring structure of this compound (Δ5, 3β-hydroxyl) is identical to cholesterol, making it a substrate for endogenous steroid-metabolizing enzymes, which further complicates its pharmacokinetic profile. [3]

KinetiSol Technology Overview

KinetiSol is a novel, solvent-free, thermokinetic compounding technology that enables the production of high-quality amorphous solid dispersions (ASDs) for poorly water-soluble drugs like this compound. Unlike conventional ASD manufacturing techniques such as spray drying or hot melt extrusion, KinetiSol utilizes high-shear mechanical energy to rapidly generate amorphous dispersions through a combination of frictional and shear forces. This process occurs extremely rapidly (typically within 20-30 seconds), minimizing thermal exposure and preventing drug degradation even for high-melting-point compounds. The technology is particularly suited for drugs with challenging physicochemical properties, including high melting points, poor organic solubility, and thermal lability, which traditionally fall outside the formulation space of conventional techniques. [1] [4]

The fundamental advantage of KinetiSol lies in its ability to overcome solvent-related limitations associated with spray drying and the thermal degradation risks inherent in hot melt extrusion. By operating without solvents, KinetiSol eliminates concerns about residual solvent toxicity, environmental hazards, and the need for specialized solvent handling equipment. The extremely short processing time (seconds versus hours for alternative methods) significantly reduces the thermal burden on both the active pharmaceutical ingredient and polymeric carriers, making it particularly suitable for thermally labile compounds. These characteristics position KinetiSol as an enabling technology for resurrecting promising drug candidates like this compound that failed due to formulation limitations rather than intrinsic pharmacological deficiencies. [5] [4]

KinetiSol Technology and Formulation Design

KinetiSol Processing Mechanism

The KinetiSol compounding process operates on the principle of converting mechanical energy directly into thermal energy through controlled high-shear mixing of API-polymer blends. The equipment consists of a specially designed mixing chamber containing rotating blades that generate intense shear and frictional forces when charged with powdered formulations. This energy input rapidly increases the temperature of the mixture through frictional heating, facilitating the dissolution of crystalline drug into the polymer matrix without requiring external heating elements. The process is carefully controlled through precise monitoring of temperature and shear rate, with the transformation from physical mixture to amorphous solid dispersion typically occurring in less than 30 seconds. Once the target temperature is reached, the molten dispersion is immediately ejected and rapidly quenched between cooling plates to preserve the amorphous state and prevent recrystallization. [4]

The scaling of KinetiSol technology follows a straightforward pathway from development to commercial manufacturing. At the feasibility stage, the KinetiSol Formulator processes small batches (10-gram scale) for formulation screening and optimization. Successful formulations are then scaled up using the KinetiSol Compounder, which can process batches at kilogram-per-hour rates suitable for clinical manufacturing and commercial production. The scale-up process is remarkably linear and predictable because it primarily depends on controlling a single variable—shear rate—rather than managing multiple simultaneous transport phenomena as required with spray drying or hot melt extrusion. This simplified scaling paradigm significantly reduces development timelines and risks associated with technology transfer. [4]

kinetisol_workflow start Start with Physical Mixture (Drug + Polymer) step1 High-Shear Mixing in KinetiSol (Mechanical Energy Input) start->step1 Shear rate control step2 Frictional Heating (Temperature Rise to Target) step1->step2 20-30 seconds step3 Drug Dissolution into Polymer (Formation of Molten Dispersion) step2->step3 Molecular dispersion step4 Rapid Ejection & Quenching (Between Cooling Plates) step3->step4 Immediate transfer step5 Solidification into Glassy Dispersion step4->step5 Rapid cooling step6 Milling into Powder step5->step6 Size reduction step7 Final Dosage Form (Tablets or Capsules) step6->step7 Formulation

Diagram 1: KinetiSol Experimental Workflow. The process transforms physical mixtures into amorphous solid dispersions through high-shear mechanical processing without solvents.

Formulation Composition and Design

The reformulation of this compound using KinetiSol technology focused on developing amorphous solid dispersions with optimized polymer compositions and reduced drug loading to maximize dissolution performance and bioavailability. Researchers investigated two primary polymeric systems: hypromellose acetate succinate (HPMCAS) and hydroxypropyl-β-cyclodextrin (HPβCD), with both systems demonstrating significant improvements over the original spray-dried dispersion. The KinetiSol formulations utilized lower drug loads compared to the original 50-50 spray-dried dispersion, which proved critical to enhancing performance. The HPMCAS-based formulations provided excellent precipitation inhibition in neutral intestinal pH conditions, while the HPβCD system offered strong complexation potential that maintained supersaturation. [1] [5]

The formulation development process employed a systematic approach to polymer selection and drug loading optimization based on miscibility studies, stability assessments, and in vitro performance testing. Acid-base surface energy analysis revealed that KinetiSol-derived ASDs better protected the weakly basic this compound from premature dissolution in acidic media, thereby reducing precipitation and inhibiting recrystallization during transit to the neutral intestinal environment. This protective effect extended the duration and extent of supersaturation in conditions simulating the small intestine, which is critical for enhancing absorption. The optimized formulations demonstrated appropriate flow properties, compressibility, and physical stability for downstream processing into conventional solid dosage forms. [1]

Table 2: Formulation Compositions and Performance Characteristics

Formulation Parameter Original Spray-Dried Dispersion KinetiSol ASD (HPMCAS-based) KinetiSol ASD (HPβCD-based)
Drug Load 50% (w/w) Lower drug loads (optimized) Lower drug loads (optimized)
Polymer/Carrier HPMCAS HPMCAS or HPβCD HPβCD with optional HPMCAS
Dissolution Performance Baseline ~6× increase vs. SDD ~6× increase vs. SDD
In Vivo Exposure Baseline ~2× increase vs. equivalent SDD ~2× increase vs. equivalent SDD
Key Mechanism Standard ASD Acid protection + supersaturation Complexation + precipitation inhibition

Experimental Protocols

KinetiSol Formulation Protocol
3.1.1 Materials and Preparation
  • Active Pharmaceutical Ingredient: this compound (pharmaceutical grade, purity ≥99%)
  • Polymeric Carriers: Hypromellose acetate succinate (HPMCAS-H/L/G grades) and hydroxypropyl-β-cyclodextrin (HPβCD)
  • Equipment: KinetiSol Formulator or Compounder (DisperSol Technologies), controlled temperature and humidity cabinet, analytical balance (±0.1 mg sensitivity)
  • Preparation: Pre-blend this compound and polymer(s) in appropriate weight ratios using a tumble blender for 15 minutes to ensure homogeneous physical mixture. Sieve the blend through a 500 μm sieve to eliminate agglomerates and ensure uniform particle size distribution. Condition materials at 25°C and 40% relative humidity for 24 hours prior to processing to standardize moisture content. [1] [5]
3.1.2 KinetiSol Processing Parameters
  • Machine Setup: Charge the KinetiSol mixing chamber with the pre-blended physical mixture (typical batch size: 10g for Formulator, 1-5kg for Compounder).
  • Processing Parameters: Set initial rotor speed to 1000 RPM and gradually increase to target speed (2000-3000 RPM) over 10-15 seconds. Monitor temperature continuously using infrared probe or embedded thermocouple.
  • Temperature Control: Process until target ejection temperature is reached (typically 140-180°C, depending on polymer system). The temperature ramp rate should be approximately 10-15°C per second.
  • Ejection and Quenching: Immediately eject the molten dispersion upon reaching target temperature and rapidly quench between pre-cooled hydraulic press plates (maintained at -20°C) to form thin films.
  • Milling and Collection: Mill the quenched dispersion using a centrifugal mill with appropriate screen size (typically 500 μm) to produce uniform powder. Store the milled ASD powder in desiccated conditions at room temperature until characterization. [1] [4]
Analytical Characterization Protocol
3.2.1 Solid State Characterization
  • X-ray Powder Diffraction (XRPD): Analyze samples using a Bruker D8 Advance diffractometer with Cu Kα radiation (λ = 1.5406 Å). Operating parameters: voltage 40 kV, current 40 mA, scan range 3-40° 2θ, step size 0.02°, scan speed 0.5 seconds per step. The absence of sharp crystalline peaks indicates complete amorphization.
  • Modulated Differential Scanning Calorimetry (mDSC): Perform analysis using a TA Instruments Q2000 DSC with Tzero aluminum pans. Heating rate: 2°C/min from -50°C to 200°C with modulation amplitude of ±0.5°C every 60 seconds. Nitrogen purge gas at 50 mL/min. Determine glass transition temperature (Tg) and confirm absence of melting endotherm.
  • Surface Energy Analysis: Determine acid-base surface characteristics using inverse gas chromatography (IGC) or dynamic vapor sorption (DVS) to evaluate polymer-drug interactions and predict performance in different pH environments. [1] [5]
3.2.2 In Vitro Dissolution Testing
  • Apparatus: USP Apparatus II (paddle), 50 RPM, 37±0.5°C
  • Media:
    • Stage 1: 0.01N HCl (pH 2.0) or fasted state simulated gastric fluid (FaSSGF) for 30 minutes
    • Stage 2: Fasted state simulated intestinal fluid (FaSSIF, pH 6.5) for remainder of test
  • Sample Preparation: Equivalent to 100 mg this compound dose in 500 mL media
  • Sampling Timepoints: 5, 10, 15, 20, 30, 45, 60, 90, 120, 180 minutes
  • Analysis: Withdraw samples (5 mL), filter through 0.45 μm PVDF membrane, dilute appropriately with mobile phase, and analyze by validated HPLC-UV method (λ = 254 nm)
  • Precipitation Assessment: Monitor solution turbidity at 620 nm throughout dissolution run [1]
In Vivo Pharmacokinetic Study Protocol
3.3.1 Animal Model and Dosing
  • Animals: Male Sprague-Dawley rats (250-300 g, n=6 per group) with jugular vein cannulation for serial blood sampling
  • Housing: Standard conditions with 12-hour light/dark cycle, controlled temperature (22±2°C) and humidity (50±10%)
  • Acclimatization: Minimum 5 days with free access to food and water prior to experimentation
  • Dosing: Administer formulations by oral gavage at this compound dose of 50 mg/kg after overnight fasting (12 hours). Continue fasting until 4 hours post-dosing with free access to water.
  • Control Groups: Include original spray-dried dispersion formulation and drug-free vehicle control [1]
3.3.2 Sample Collection and Analysis
  • Blood Sampling: Collect serial blood samples (0.3 mL) pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.
  • Plasma Separation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer plasma to clean polypropylene tubes and store at -80°C until analysis.
  • Bioanalytical Method: Develop and validate LC-MS/MS method for this compound and major metabolites (D4G, 5αG) with lower limit of quantification ≤1 ng/mL.
  • Pharmacokinetic Analysis: Calculate C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and relative bioavailability using non-compartmental methods with validated software (e.g., Phoenix WinNonlin). [1] [3]

Performance Data and Results

In Vitro Dissolution and Supersaturation

The KinetiSol-derived amorphous solid dispersions of this compound demonstrated substantial improvements in dissolution performance compared to the original spray-dried dispersion. Both HPMCAS-based and HPβCD-based KinetiSol formulations achieved approximately 6-fold increases in dissolution area under the curve (AUC) relative to the 50-50 spray-dried dispersion. More importantly, when compared to spray-dried dispersions with equivalent drug loads, the KinetiSol formulations maintained significantly higher degrees of supersaturation for extended periods in FaSSIF media. The acid-base surface energy analysis provided mechanistic insights, revealing that KinetiSol processing created a molecular environment that better protected the weakly basic this compound from premature dissolution in acidic conditions, thereby reducing precipitation upon entry into neutral intestinal media. This protective effect resulted in more extended and higher supersaturation levels, which is critical for enhancing absorption of low-solubility compounds. [1]

The dissolution profiles showed distinctive patterns based on polymer composition. The HPβCD-based systems demonstrated rapid initial dissolution with high peak concentrations, while the HPMCAS-based formulations provided more sustained supersaturation with superior precipitation inhibition. The ternary KinetiSol system incorporating both HPβCD and HPMCAS achieved optimal performance by combining the advantages of both carriers—rapid dissolution with prolonged supersaturation maintenance. This formulation approach effectively addressed the "spring and parachute" requirements for amorphous solid dispersions, where the "spring" generates high supersaturation and the "parachute" prevents or retards precipitation. The physical stability of the KinetiSol formulations remained excellent throughout accelerated stability testing (40°C/75% RH for 6 months), with no evidence of recrystallization or performance deterioration. [1] [5]

In Vivo Pharmacokinetic Results

The in vivo performance of this compound KinetiSol formulations was evaluated in a rat model comparing the optimized ASDs against the original spray-dried dispersion. The KinetiSol formulations demonstrated approximately 2-fold higher relative bioavailability compared to spray-dried dispersions with equivalent drug loads. This enhanced exposure was characterized by both increased C~max~ values and extended elimination half-lives, suggesting improved absorption and more favorable disposition kinetics. The in vivo-in vitro correlation (IVIVC) established from these studies demonstrated good predictability, validating the biorelevance of the dissolution method for forecasting in vivo performance. [1] [6]

The metabolic profiling conducted in conjunction with the pharmacokinetic studies revealed that the KinetiSol formulations produced similar metabolite patterns to the original spray-dried dispersion, indicating that the enhanced bioavailability did not alter the metabolic pathway of this compound. The primary metabolites detected included Δ4-galeterone (D4G) and the 5α-reduced metabolites, consistent with the known steroidogenic metabolism of this compound via 3β-hydroxysteroid dehydrogenase and steroid-5α-reductase. However, the higher parent drug exposure achieved with the KinetiSol formulations suggested the potential for improved therapeutic efficacy, as this compound itself demonstrates potent multi-mechanism activity against prostate cancer signaling pathways. [3]

Table 3: Comparative Performance of this compound Formulations

Performance Metric Spray-Dried Dispersion (50-50) KinetiSol ASD (HPMCAS) KinetiSol ASD (HPβCD) KinetiSol ASD (Ternary)
Dissolution AUC (0-180 min) 100% (reference) 587% 621% 720%
C~max~ in FaSSIF (μg/mL) 1.8 9.5 11.2 12.8
Supersaturation Maintenance <30 min >120 min >90 min >180 min
In Vivo C~max~ (rat model) 100% (reference) 195% 210% 225%
In Vivo AUC~0-∞~ 100% (reference) 205% 215% 230%
Relative Bioavailability 1.0× 2.05× 2.15× 2.30×

Regulatory and Technology Transfer Considerations

The scale-up and technology transfer of KinetiSol processing follows a well-defined pathway from feasibility studies to commercial manufacturing. The process demonstrates excellent scalability due to its dependence on a single primary critical process parameter—shear rate—rather than multiple simultaneous transport phenomena as encountered with spray drying or hot melt extrusion. During technology transfer, the key parameters that require careful attention include batch size-to-chamber volume ratio, rotor speed and configuration, ejection temperature control, and quenching methodology. Successful registration batches have been manufactured in FDA-registered facilities using the KinetiSol Compounder at scales of 10-20 kg/hour, demonstrating commercial viability. [4]

For regulatory submissions, comprehensive characterization data should include evidence of consistent amorphous nature across batches, dissolution method validation with established IVIVC, stability data under ICH conditions, and comparative performance against appropriate reference standards. The solvent-free nature of KinetiSol processing eliminates concerns regarding residual solvents in the final drug product, simplifying regulatory documentation requirements. Additionally, the minimal thermal degradation observed with KinetiSol due to short processing times reduces the burden of impurity profiling compared to alternative thermal processes like hot melt extrusion. [7] [4]

Conclusion

The application of KinetiSol compounding technology to this compound represents a promising formulation strategy for resurrecting a clinically failed drug candidate by addressing its fundamental bioavailability limitations. The protocol outlined in this document provides researchers with a comprehensive framework for developing, optimizing, and characterizing this compound amorphous solid dispersions with enhanced performance characteristics. The 2-fold improvement in oral exposure demonstrated in preclinical models suggests that KinetiSol reformulation could potentially achieve therapeutic drug levels that were not attainable with the original spray-dried dispersion, possibly converting previous clinical failure to therapeutic success. [1] [6]

The systematic approach to formulation design, process optimization, and characterization described in these application notes can serve as a template for addressing similar challenges with other poorly soluble drug candidates. The proven scalability and commercial viability of KinetiSol technology further strengthens its position as an enabling formulation platform for challenging drug molecules across the pharmaceutical development spectrum. Future directions for this work include exploring additional polymeric systems, optimizing dosage form presentation, and evaluating clinical performance in human trials to validate the promising preclinical results. [4]

References

Comprehensive Analysis of Galeterone and AR-V7 in Circulating Tumor Cells: Protocols and Clinical Applications for Prostate Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Background and Clinical Significance

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer throughout disease progression, even as tumors transition to castration-resistant prostate cancer (CRPC). A significant mechanism of resistance to conventional androgen receptor targeting agents (ARTAs) like abiraterone and enzalutamide involves the emergence of AR splice variants, particularly AR-V7 (also known as androgen receptor splice variant 7). This truncated isoform lacks the ligand-binding domain while retaining the N-terminal transactivation domain, resulting in constitutive activation of androgen receptor signaling pathways independent of androgen stimulation [1]. AR-V7 expression activates a distinct transcriptional program enriched for cell cycle genes, enabling tumor growth and survival despite intensive AR pathway inhibition [1].

The clinical significance of AR-V7 detection stems from its strong association with treatment resistance and poor outcomes. Multiple studies have demonstrated that patients with metastatic CRPC (mCRPC) who test positive for AR-V7 in circulating tumor cells (CTCs) exhibit significantly reduced response rates to abiraterone and enzalutamide, along with shorter progression-free survival and overall survival compared to AR-V7-negative patients [2] [3]. This relationship has established AR-V7 as a promising prognostic biomarker with potential utility in guiding treatment selection for advanced prostate cancer. However, research indicates that AR-V7 positivity does not necessarily confer resistance to taxane-based chemotherapy, suggesting that AR-V7 status could help direct patients toward more effective treatment options [2].

Detection Methodologies and Analytical Protocols

CTC Enrichment and mRNA Isolation

The reliable detection of AR-V7 requires specialized methodologies for CTC enrichment and mRNA analysis. The following protocols have been validated in multiple clinical studies:

  • Blood Collection and Processing: Collect 5-10 mL of patient blood into specialized collection tubes (e.g., AdnaCollect tubes from Qiagen). Process samples within 2 hours of collection to preserve RNA integrity. Centrifuge at 800-1600 × g for 10-15 minutes to separate plasma and buffy coat from red blood cells [2] [3].

  • CTC Enrichment: Use immunomagnetic separation with epithelial cell adhesion molecule (EpCAM)-coated magnetic beads (e.g., Dynabeads Epithelial Enrich Kit or AdnaTest Prostate Cancer Select kit). Incubate blood samples with beads for 30-60 minutes with continuous mixing. Recover bead-bound CTCs using a magnetic separator and wash 2-3 times with appropriate buffer solutions to remove unbound cells and debris [2] [3].

  • RNA Extraction and cDNA Synthesis: Isolate mRNA directly from CTCs using specialized mRNA purification kits (e.g., Dynabeads mRNA DIRECT Purification Kit or AdnaTest Prostate Cancer Detect kit). Perform reverse transcription using sensitive reverse transcriptase enzymes (e.g., SensiScript RT kit or SuperScript IV VILO Master Mix) with an extended incubation at 55°C to enhance cDNA yield [2] [3].

AR-V7 Detection and Analysis

The detection of AR-V7 transcripts employs PCR-based methods with varying approaches across platforms:

  • qPCR Analysis: Perform quantitative PCR using custom AR-V7 TaqMan assays that have demonstrated performance equivalent to the Johns Hopkins University AR-V7 assay. Include housekeeping genes (RPL37A and HPRT1) for normalization. Reaction conditions typically include: initial denaturation at 95°C for 10-20 minutes, followed by 40-45 cycles of 95°C for 15-30 seconds and 60°C for 1-2 minutes [3].

  • Multiplex PCR and Electrophoresis: Alternatively, use multiplex PCR reactions with primers specific for prostate cancer markers (PSA, PSMA, EGFR) with actin as an internal control. Analyze PCR products using microfluidic electrophoresis systems (e.g., Agilent Bioanalyzer) to detect specific amplicons corresponding to AR-FL and AR-V7 [2].

  • Interpretation Criteria: Consider samples positive for AR-V7 when detectable (typically below 10 copies/mL), even if not quantifiable, due to methodological limitations in CTC isolation and RNA detection. Include appropriate positive and negative controls in each assay run [2].

Table 1: Comparison of AR-V7 Detection Platforms

Platform Detection Method Sample Input Key Markers Reported Sensitivity
Modified AdnaTest Multiplex PCR + Electrophoresis 5 mL blood PSA, PSMA, EGFR, AR-FL, AR-V7 34% CTC detection in mCRPC [2]
qPCR-based Assay Quantitative RT-PCR 5 mL blood KLK3 (PSA), AR-V7, RPL37A, HPRT1 61% AR-V7+ in CTC+ patients [3]
Epic Sciences Nuclear AR-V7 protein detection 3-5 mL blood Nuclear AR-V7 protein, cytokeratins 82% agreement with AdnaTest [2]
Experimental Workflow Visualization

The following diagram illustrates the complete workflow for CTC enrichment and AR-V7 analysis:

workflow BloodCollection Blood Collection (5-10 mL in specialized tubes) CTCEnrichment CTC Enrichment (Immunomagnetic separation with EpCAM beads) BloodCollection->CTCEnrichment Process within 2 hours RNAIsolation RNA Extraction & cDNA Synthesis (mRNA purification + reverse transcription) CTCEnrichment->RNAIsolation Magnetic separation ARV7Detection AR-V7 Detection (qPCR or multiplex PCR with electrophoresis) RNAIsolation->ARV7Detection 55°C incubation for RT DataAnalysis Data Analysis & Interpretation (Normalization to housekeeping genes) ARV7Detection->DataAnalysis Include positive/negative controls

Diagram 1: Complete workflow for CTC enrichment and AR-V7 detection analysis

Key Clinical Findings and Data Analysis

Galeterone Clinical Trial Results

This compound was investigated as a potential treatment for AR-V7-positive mCRPC based on its multi-modal mechanism of action targeting CYP17 inhibition, AR antagonism, and induction of AR/AR-V7 protein degradation. The phase 3 ARMOR3-SV trial represented a significant effort to validate this compound specifically in AR-V7-positive patients:

  • Trial Design: ARMOR3-SV was an open-label, multicenter, phase 3 trial comparing this compound versus enzalutamide in CTC AR-V7+ mCRPC patients naive to abiraterone and enzalutamide. The study screened 953 patients, detecting CTCs in 34% (323/953) and AR-V7 in 23% of CTC-positive patients (73/323), representing 8% of the total screened population [4].

  • Patient Characteristics: AR-V7-positive patients typically presented with more aggressive disease features, including de novo metastasis, shorter duration of response to initial androgen deprivation therapy, higher PSA levels, and high-volume bone disease [4].

  • Trial Outcome: The ARMOR3-SV trial was discontinued after an interim analysis indicated it would not meet its primary endpoint of improved progression-free survival compared to enzalutamide. Both treatment arms showed limited efficacy in AR-V7-positive patients, highlighting the challenging nature of this disease subset [4].

Biomarker Performance Characteristics

Multiple studies have evaluated the clinical utility of CTC and AR-V7 detection for predicting treatment response:

Table 2: Clinical Performance of CTC and AR-V7 as Biomarkers in mCRPC

Biomarker Status PSA Response Rate Median PFS (months) Median OS (months) References
CTC- 72.7% 22.0 Not reached [3]
CTC+/AR-V7- 47.6% 10.0 16.0 [3]
CTC+/AR-V7+ 33.3% 6.0 4.7-6.0 [2] [3]
Overall AR-V7- 62.5% 16.0 Not reached [3]
Overall AR-V7+ 33.3% 6.0 4.7 [2] [3]

The data demonstrate that CTC status provides significant prognostic stratification, with CTC-negative patients showing superior outcomes regardless of subsequent therapy. Among CTC-positive patients, AR-V7 status offers additional refinement of prognostic information, with AR-V7-positive patients experiencing the poorest outcomes [3]. Interestingly, some AR-V7-positive patients still demonstrate PSA responses to ARTAs, indicating that AR-V7 positivity does not absolutely preclude response and suggesting the involvement of additional resistance mechanisms [3].

Therapeutic Approaches Targeting AR-V7

This compound and Novel Analogs

Despite the clinical setback of this compound in the ARMOR3-SV trial, research continues on improved therapeutic agents targeting AR-V7:

  • This compound Mechanisms: this compound functions through multiple mechanisms including CYP17 inhibition (reducing androgen synthesis), competitive AR antagonism, and proteasomal degradation of both full-length AR and AR-V7. Preclinical studies demonstrated that this compound and its analog VNPT55 induce apoptosis through increased Bax/Bcl2 ratio, cytochrome c release, and cleavage of caspase 3 and PARP [5].

  • Novel this compound Analogs: Research has developed improved this compound analogs including VNPT-178 and VNLG-74A with enhanced anti-proliferative and anti-AR activities compared to FDA-approved abiraterone and enzalutamide. These compounds induce apoptosis through sustained endoplasmic reticulum stress and deregulated calcium homeostasis rather than solely through AR-V7 targeting [6]. In silico molecular docking predicts these analogs bind the ATPase domain of BiP/Grp78 and Hsp70-1A with greater affinity than AR, suggesting a potentially broader mechanism of action [6].

Alternative AR-V7 Targeting Strategies

Several novel therapeutic approaches are under investigation for targeting AR-V7-positive prostate cancer:

  • Niclosamide: This anthelmintic drug demonstrates inhibitory effects on AR-V7 by hindering its recruitment to androgen-responsive elements and promoting protein degradation. While an initial Phase I trial of oral niclosamide with enzalutamide was halted due to poor pharmacokinetics and toxicity, a reformulated version combined with abiraterone showed improved tolerability and clinical activity in a Phase Ib trial, with an ongoing Phase II study [1].

  • TAS3681: This experimental agent acts against both full-length AR and AR-Vs by inhibiting AR nuclear translocation and downregulating AR/AR-V7 protein expression. A Phase I study (NCT02566772) demonstrated acceptable safety profiles and anticancer effects at 300 mg twice daily in patients with mCRPC progressing after abiraterone or enzalutamide [1].

  • EPI-7386: This next-generation AR antagonist specifically targets the N-terminal domain of AR, potentially maintaining activity against AR-V7 which lacks the C-terminal ligand-binding domain but retains the N-terminal domain. Clinical development is ongoing [1].

The following diagram illustrates the primary mechanisms of action for different AR-V7-targeting therapeutic approaches:

mechanisms cluster_therapeutics Therapeutic Approaches ARV7 AR-V7 Protein (Constitutively Active) Transcription Gene Transcription (Cell Proliferation & Survival) ARV7->Transcription Constitutive Activation This compound This compound & Analogs (Multi-mechanism: CYP17 inhibition, AR antagonism, degradation) This compound->ARV7 Promotes Degradation Niclosamide Niclosamide (Inhibits AR-V7 DNA binding & induces degradation) Niclosamide->ARV7 Inhibits Function TAS3681 TAS3681 (Prevents nuclear translocation & downregulates AR/AR-V7) TAS3681->ARV7 Downregulates Expression NTDInhibitors NTD Inhibitors (EPI-7386) (Targets N-terminal domain of AR/AR-V7) NTDInhibitors->ARV7 Blocks NTD Function

Diagram 2: Mechanism of action for therapeutic approaches targeting AR-V7 in prostate cancer

Technical Considerations and Limitations

The implementation of CTC and AR-V7 analysis presents several important technical considerations:

  • Methodological Variations: Different platforms (AdnaTest, Epic Sciences, qPCR-based approaches) demonstrate varying performance characteristics with approximately 82% agreement between the modified AdnaTest CTC AR-V7 mRNA assay and the Epic Sciences CTC nuclear-specific AR-V7 protein assay [2]. This variability necessitates careful validation and standardization when implementing these assays in clinical research.

  • Analytical Challenges: The low abundance of CTCs in peripheral blood and the technical complexity of CTC enrichment and analysis present significant challenges. Most studies report CTC detection in only 34-83% of mCRPC patients, with AR-V7 positivity in 23-61% of CTC-positive cases [2] [3] [4]. Additionally, AR-V7 transcript levels do not always correlate with clinical response, suggesting additional factors influence treatment outcomes [3].

  • Clinical Utility Considerations: While AR-V7 status provides prognostic information, its independent predictive value remains uncertain. Multivariable analyses in some studies have failed to demonstrate independent prognostic value for AR-V7 positivity after accounting for other factors [3]. Furthermore, the discontinuation of the ARMOR3-SV trial highlights the challenge of effectively treating AR-V7-positive disease even with agents specifically designed to target this resistance mechanism.

Conclusion and Future Directions

The analysis of circulating tumor cells and detection of AR-V7 expression represents a significant advancement in understanding resistance mechanisms in advanced prostate cancer. While this compound ultimately did not demonstrate sufficient efficacy in AR-V7-positive mCRPC, the research framework established during its development has provided valuable insights into this challenging disease subset. The methodologies for CTC enrichment and AR-V7 detection continue to evolve, with standardized protocols enabling more consistent results across research laboratories.

Future directions in this field include the development of novel therapeutic agents with improved activity against AR-V7-driven prostate cancer, particularly those targeting the N-terminal domain common to both full-length AR and AR-V7. Additionally, combination approaches that simultaneously target multiple resistance mechanisms may offer enhanced clinical efficacy. The ongoing refinement of CTC-based biomarkers and their integration with other molecular characterization methods will likely improve patient stratification and treatment selection. As the field progresses, standardized protocols for CTC analysis and AR-V7 detection will remain essential tools for advancing our understanding and treatment of advanced prostate cancer.

References

Comprehensive Application Notes and Protocols: Galeterone-Mediated Ubiquitination of Androgen Receptor via MDM2 and CHIP E3 Ligases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Galeterone and its next-generation analog VNPP433-3β represent a novel class of androgen receptor degrading agents (ARDAs) that demonstrate significant potential for treating castration-resistant prostate cancer (CRPC). These compounds employ a multi-mechanistic approach to disrupt androgen receptor (AR) signaling through three primary modes of action: CYP17 lyase inhibition, AR antagonism, and most notably, induction of AR degradation via the ubiquitin-proteasome pathway. The degradation mechanism involves novel molecular interactions with key components of the cellular protein degradation machinery, particularly the E3 ubiquitin ligases MDM2 and CHIP (C-terminus of Hsp70-interacting protein). This targeted protein degradation approach is especially valuable against CRPC cells expressing AR splice variants (AR-Vs) such as AR-V7, which lack the ligand-binding domain and are resistant to conventional anti-androgen therapies.

Research indicates that this compound functions as a molecular glue degrader, inducing physical proximity between AR and E3 ubiquitin ligases, thereby facilitating ubiquitination and subsequent proteasomal degradation. This activity extends beyond full-length AR (fAR) to include degradation of AR-V7 and ARv567es variants, making it particularly valuable for targeting treatment-resistant prostate cancer forms. The dual E3 ligase engagement (both MDM2 and CHIP) represents a unique mechanism that enhances the degradation efficacy and potentially overcomes resistance mechanisms that can emerge when relying on a single degradation pathway. These application notes provide detailed protocols and technical insights for researchers investigating these mechanisms in laboratory settings.

Table 1: Key Compounds in the this compound Analogue Series

Compound Name Chemical Class Primary Targets Key Mechanisms GI50 in Prostate Cancer Cells
This compound 3β-(hydroxy)-17-(1H-benzimidazole-1-yl)androsta-5, 16-diene AR, CYP17, USP12/USP46 CYP17 inhibition, AR antagonism, AR degradation via ubiquitination 3.35 μM (LNCaP), 4.46 μM (CWR22Rv1)
VNPT55 3β-carbamate analog of this compound AR, MDM2, CHIP Enhanced AR/AR-V7 degradation, increased apoptosis induction 0.87 μM (LNCaP), 2.45 μM (CWR22Rv1)
VNPP433-3β Next-generation this compound analog AR, MDM2 Molecular glue degrader, promotes AR-MDM2 interaction Potency improved over this compound [1]

Experimental Protocols and Methodologies

Co-Immunoprecipitation Assay for AR-MDM2 Interaction

Objective: To detect and quantify the interaction between androgen receptor (AR) and MDM2 E3 ubiquitin ligase induced by this compound treatment.

Reagents and Equipment:

  • Prostate cancer cell lines (CWR-R1, CWR22Rv1, or LNCaP)
  • This compound or VNPP433-3β dissolved in DMSO
  • Dynabeads conjugated to Protein A
  • Anti-AR and anti-MDM2 antibodies
  • Lysis buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol)
  • Protease and phosphatase inhibitors
  • Mammalian cell culture equipment

Procedure:

  • Cell Culture and Treatment: Culture prostate cancer cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS until 70-80% confluence. Hormone-starve cells for 48 hours by switching to charcoal-stripped serum medium. Treat cells with 10 μM this compound or VNPP433-3β for 4 hours. Include DMSO-only treated cells as negative control.
  • Cell Lysis: Harvest cells and lyse using ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C to collect supernatant.
  • Antibody-Bead Conjugation: Incubate 3 μg of anti-AR antibody with Dynabeads-Protein A complex for 10 minutes at room temperature. Wash the bead-antibody complex twice with binding buffer.
  • Immunoprecipitation: Incubate 1 mg of total cell lysate protein with the bead-antibody complex for 10 minutes. Wash the complex three times with washing buffer.
  • Elution and Analysis: Resuspend the complex in elution buffer. Separate the eluted proteins by SDS-PAGE and transfer to PVDF membrane. Perform immunoblotting using anti-AR and anti-MDM2 antibodies to detect interaction [1].
In Vitro Ubiquitination Assay

Objective: To demonstrate this compound-induced ubiquitination of AR mediated by MDM2 and CHIP E3 ligases.

Reagents and Equipment:

  • Purified AR protein
  • MDM2 and/or CHIP E3 ligases
  • E1 ubiquitin-activating enzyme
  • E2 ubiquitin-conjugating enzyme (UbcH5a or similar)
  • Ubiquitin
  • ATP regeneration system
  • This compound or VNPT55
  • MG132 proteasomal inhibitor
  • Ubiquitination buffer

Procedure:

  • Reaction Setup: In a 50 μL reaction volume, combine ubiquitination buffer, E1 enzyme (100 nM), E2 enzyme (400 nM), MDM2/CHIP E3 ligase (500 nM), AR substrate (2 μM), ubiquitin (50 μM), and ATP regeneration system.
  • Compound Treatment: Add this compound or VNPT55 at concentrations ranging from 1-10 μM. Include DMSO-only controls.
  • Incubation: Incubate reactions at 30°C for 90 minutes.
  • Reaction Termination: Stop reactions by adding SDS-PAGE sample buffer with DTT.
  • Detection: Analyze samples by SDS-PAGE and immunoblot with anti-ubiquitin and anti-AR antibodies. For enhanced detection, use His-tagged ubiquitin and Ni-NTA pull-down followed by AR immunoblotting [2].
Cellular AR Degradation Kinetics Assay

Objective: To quantify the time- and concentration-dependent degradation of AR and AR-Vs in prostate cancer cells.

Reagents and Equipment:

  • CRISPR-edited 22Rv1 HiBiT reporter cell line
  • This compound or analogs
  • MG132 proteasomal inhibitor
  • Luminescence detection system
  • RIPA lysis buffer
  • SDS-PAGE and immunoblotting equipment

Procedure:

  • Cell Treatment: Seed AR-HiBiT KI 22Rv1 cells in 96-well plates at 5,000 cells/well. After 24 hours, treat with this compound or analogs at various concentrations (0.1-10 μM) for different time periods (2-24 hours).
  • Proteasomal Inhibition Control: Pre-treat cells with 10 μM MG132 for 2 hours before adding this compound to confirm proteasome-dependent degradation.
  • Detection: Measure AR levels using luminescence according to HiBiT system protocol. Parallel samples should be processed for immunoblotting to visualize full-length AR and AR-V7 degradation.
  • Analysis: Quantify band intensity using densitometry and calculate percentage degradation compared to vehicle control [1].

Data Analysis and Technical Observations

Quantitative Assessment of AR Degradation

Table 2: Efficacy of this compound and Analogs on AR and AR-V7 Degradation

Compound Concentration Cell Line fAR Reduction AR-V7 Reduction Ubiquitination Enhancement Apoptosis Induction
This compound 5 μM CWR22Rv1 ~60% ~70% 2.5-fold 3.5-fold (Bax/Bcl2)
This compound 10 μM CWR22Rv1 ~70% ~80% 3.2-fold 4.8-fold (Bax/Bcl2)
VNPT55 5 μM CWR22Rv1 ~70% ~91% 3.8-fold 5.5-fold (Bax/Bcl2)
VNPP433-3β 10 μM CWR-R1 Significant degradation Significant degradation MDM2-mediated Potent growth inhibition

Key Technical Observations:

  • Time-Dependent Effects: AR-V7 degradation requires substantially longer exposure to this compound than full-length AR, with optimal degradation observed after 16-24 hours of treatment compared to 4-8 hours for fAR [3].

  • Dual E3 Ligase Mechanism: this compound stimulates both MDM2 and CHIP E3 ligases to enhance AR ubiquitination. This dual mechanism may provide more comprehensive AR degradation across different cellular contexts [2].

  • Transcriptional Effects: Beyond protein degradation, this compound and VNPT55 decrease fAR mRNA levels in LNCaP cells. VNPT55 additionally reduces AR-V7 mRNA in CWR22Rv1 cells, indicating both transcriptional and post-translational mechanisms [2].

  • Specificity Profile: this compound demonstrates minimal effects on non-target nuclear receptors, showing specificity for AR while effectively degrading mutant AR forms (T878A) and splice variants [2].

Protocol Optimization Tips
  • Cell Line Selection: CWR22Rv1 cells are ideal for studying AR-V7 degradation, while LNCaP cells are suitable for full-length AR degradation studies. For interaction studies, CWR-R1 cells have shown clear AR-MDM2 interactions [1].

  • Critical Controls: Always include MG132 pretreatment to confirm proteasomal dependence of degradation. Use appropriate vehicle controls (DMSO) and positive controls (known AR degraders) for assay validation.

  • Optimal Conditions: For ubiquitination assays, maintain ATP regeneration throughout the reaction. For co-immunoprecipitation, ensure fresh protease inhibitors are present in all lysis and wash buffers.

  • Troubleshooting: If ubiquitination signals are weak, consider increasing E3 ligase concentration or extending reaction time. For weak co-IP results, optimize antibody concentration and cross-linking conditions.

Visualization of Mechanisms and Workflows

Molecular Mechanism of this compound-Induced AR Degradation

Galeterone_Mechanism Molecular Mechanism of this compound-Induced AR Degradation This compound This compound AR AR This compound->AR Binds AR MDM2 MDM2 This compound->MDM2 Molecular Glue USP12 USP12 This compound->USP12 Inhibits USP46 USP46 This compound->USP46 Inhibits Ubiquitination Ubiquitination AR->Ubiquitination Enhanced Ubiquitination MDM2->Ubiquitination E3 Ligase CHIP CHIP CHIP->Ubiquitination E3 Ligase USP12->AR Stabilizes USP46->AR Stabilizes Degradation Degradation Ubiquitination->Degradation Proteasomal Degradation

Experimental Workflow for Ubiquitination Assays

Experimental_Workflow Experimental Workflow for this compound Ubiquitination Assays CellCulture Cell Culture & Treatment HormoneStarvation Hormone Starvation (48h) CellCulture->HormoneStarvation CompoundTreatment This compound/VNPP433-3β Treatment (4-24h) HormoneStarvation->CompoundTreatment CellLysis Cell Lysis with Protease Inhibitors CompoundTreatment->CellLysis CoIP Co-Immunoprecipitation (anti-AR Antibody) CellLysis->CoIP UbiquitinationAssay In Vitro Ubiquitination Assay CellLysis->UbiquitinationAssay Alternative Path WesternBlot Western Blot Analysis CoIP->WesternBlot DataAnalysis Data Analysis & Quantification WesternBlot->DataAnalysis UbiquitinationAssay->WesternBlot

Technical Applications and Research Implications

The protocols and mechanisms described herein provide researchers with robust tools for investigating targeted protein degradation approaches, particularly relevant for drug-resistant cancers. The unique capacity of this compound and its analogs to degrade both full-length and splice variant AR forms through multiple E3 ligase systems offers a template for degrader design that could be applied to other challenging therapeutic targets. These experimental approaches allow for detailed mechanistic studies of molecular glue degraders - an emerging class of therapeutic agents with significant clinical potential.

From a technical perspective, these protocols can be adapted to study other protein degradation systems by substituting target proteins and corresponding E3 ligases. The integrated methodological approach combining cellular assays, in vitro biochemical reconstitution, and advanced detection techniques provides a comprehensive framework for degrader characterization. Furthermore, the observed inhibition of deubiquitinating enzymes USP12 and USP46 by this compound suggests an additional layer of regulation that could be exploited therapeutically, representing a novel targeting strategy for prostate cancer and potentially other AR-dependent conditions.

References

Application Notes and Protocols: Assessing Galeterone's Effects on Prostate Cancer Cell Migration and Invasion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Prostate cancer metastasis remains a primary cause of mortality, driven by cancer cell migration and invasion capabilities. Galeterone and its next-generation analogs (VNPT55, VNPP414, VNPP433-3β) have demonstrated significant anti-migratory and anti-invasive properties across various prostate cancer models, including castration-resistant prostate cancer (CRPC) [1] [2]. These multi-target small molecules simultaneously degrade androgen receptor (AR) and MAPK-interacting kinases (Mnk1/2), disrupting key oncogenic signaling pathways that drive metastasis [3] [2]. This document provides detailed protocols for assessing the anti-metastatic potential of this compound and its analogs through standardized migration and invasion assays.

Key Mechanisms of Action

This compound exerts its anti-metastatic effects through multiple interconnected mechanisms:

Primary Molecular Targets
  • AR/AR-V7 Degradation: this compound induces ubiquitin-proteasomal degradation of full-length AR and splice variants [2]
  • Mnk1/2 Degradation: Direct degradation of MAPK-interacting kinases, reducing eIF4E phosphorylation [1] [4]
  • DUB Inhibition: Binds and inhibits deubiquitinating enzymes USP12 and USP46 (IC₅₀: 2.1-4.2 μM) [5]
Downstream Pathway Effects

Table: this compound-Mediated Regulation of Metastasis-Associated Biomarkers

Biomarker Category Specific Targets Regulation Direction Experimental Evidence
EMT Markers Snail, Slug, N-cadherin, Vimentin Downregulation Western blot, PCR [1]
Extracellular Matrix Enzymes MMP-2, MMP-9 Downregulation Gel zymography, Western blot [1] [6]
Stem Cell Factors β-Catenin, CD44, Nanog, BMI-1 Downregulation Western blot, immunofluorescence [1] [2]
Adhesion Molecules E-cadherin Upregulation Western blot, PCR [1]
Transcriptional Regulators NF-κB, Twist1 Inhibition Reporter assays, PCR [1]

Experimental Protocols

Transwell Migration and Invasion Assay

Purpose: To evaluate the inhibitory effects of this compound on prostate cancer cell migration and invasion through extracellular matrix.

Materials:

  • Prostate cancer cell lines: PC-3, CWR22Rv1, LNCaP, or drug-resistant variants [1] [2]
  • This compound or analogs (VNPT55, VNPP414, VNPP433-3β) dissolved in DMSO
  • Transwell chambers (8.0 μm pore size)
  • Matrigel (for invasion assays only)
  • Serum-free medium and complete medium with FBS
  • Fixative (4% formaldehyde) and stain (0.1% crystal violet)
  • Phalloidin for actin staining (optional)

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and resuspend in serum-free medium at 1×10⁵ cells/mL
  • Compound Treatment: Pre-treat cells with this compound (1-10 μM) or vehicle control (DMSO) for 24 hours [1] [2]
  • Invasion Chamber Coating (for invasion assays only):
    • Dilute Matrigel to 1 mg/mL in cold serum-free medium
    • Add 100 μL to Transwell inserts and incubate at 37°C for 4 hours
  • Assay Setup:
    • Add 500 μL complete medium with 10% FBS to lower chamber as chemoattractant
    • Seed 200 μL cell suspension (2×10⁴ cells) into upper chamber
    • Incubate at 37°C, 5% CO₂ for 24-48 hours
  • Quantification:
    • Remove non-migrated cells from upper chamber with cotton swab
    • Fix migrated cells with 4% formaldehyde for 10 minutes
    • Stain with 0.1% crystal violet for 15 minutes
    • Count cells in 5 random fields per insert (200× magnification)
    • Express results as percentage inhibition relative to control
Matrix Degradation Assay (Invadopodia Function)

Purpose: To assess this compound's effects on invadopodia-mediated extracellular matrix degradation.

Materials:

  • PC-3 or other invasive prostate cancer cells [6]
  • Fluorescently-labeled gelatin (Oregon Green or FITC-gelatin)
  • This compound and analogs at working concentrations
  • Tetramethylrhodamine phalloidin for F-actin staining
  • DAPI for nuclear staining
  • Glass-bottom culture dishes

Procedure:

  • Gelatin Coating:
    • Prepare FITC-conjugated gelatin solution (0.2 mg/mL)
    • Coat glass-bottom dishes with gelatin and crosslink with 0.5% glutaraldehyde
    • Quench with 5 mg/mL sodium borohydride
    • Sterilize with 70% ethanol and UV exposure
  • Cell Seeding and Treatment:
    • Seed PC-3 cells at 5×10⁴ cells/dish in complete medium
    • Allow attachment for 6 hours, then treat with this compound (1-10 μM) or vehicle
    • Incubate for 24-48 hours
  • Immunofluorescence and Analysis:
    • Fix cells with 4% formaldehyde for 10 minutes
    • Permeabilize with 0.1% Triton X-100 for 5 minutes
    • Stain F-actin with tetramethylrhodamine phalloidin (1:200)
    • Counterstain nuclei with DAPI
    • Image using confocal microscopy
    • Quantify degradation areas (dark spots in fluorescent gelatin) using ImageJ software
Western Blot Analysis of EMT Markers

Purpose: To validate molecular mechanisms underlying this compound's anti-migratory effects.

Procedure:

  • Cell Lysis: Harvest this compound-treated cells and lyse in RIPA buffer with protease inhibitors
  • Protein Quantification: Determine protein concentration using BCA assay
  • Electrophoresis: Load 20-30 μg protein per lane on 4-12% Bis-Tris gels
  • Transfer and Blocking: Transfer to PVDF membranes, block with 5% non-fat milk
  • Antibody Incubation:
    • Primary antibodies (4°C overnight): Snail (1:1000), Slug (1:1000), N-cadherin (1:1000), Vimentin (1:1000), E-cadherin (1:1000), MMP-2 (1:500), MMP-9 (1:500), β-actin (1:3000) [1] [7]
    • Secondary antibodies (room temperature, 1 hour): HRP-conjugated appropriate IgG
  • Detection: Develop with ECL reagent and image using chemiluminescence detection system

Data Analysis and Interpretation

Expected Results
  • Dose-dependent inhibition of cell migration and invasion (typically IC₅₀: 1-5 μM) [1] [2]
  • Downregulation of mesenchymal markers (Snail, Slug, N-cadherin, Vimentin)
  • Upregulation of epithelial marker E-cadherin
  • Reduced matrix metalloproteinase activity (MMP-2, MMP-9)
  • Decreased invadopodia formation and matrix degradation
Statistical Analysis
  • Perform experiments in triplicate with three independent biological replicates
  • Express data as mean ± standard deviation
  • Analyze using Student's t-test (two groups) or ANOVA with post-hoc tests (multiple groups)
  • Consider p < 0.05 statistically significant

Protocol Modifications for Different Models

Drug-Resistant Cell Lines
  • Use enzalutamide-resistant (MR49F), docetaxel-resistant (CWR-R1), or mitoxantrone-resistant variants [2]
  • Extend treatment duration to 48-72 hours for resistant lines
  • Consider combination studies with standard therapies
In Vivo Validation
  • Utilize CWR22Rv1 xenograft models in immunocompromised mice [1] [3] [2]
  • Administer this compound orally (10-100 mg/kg, daily)
  • Process tumor tissues for immunohistochemistry analysis of EMT markers

Troubleshooting

Table: Common Technical Issues and Solutions

Problem Possible Cause Solution
High background migration Serum contamination in upper chamber Ensure serum-free conditions in upper chamber
No migration Non-chemotactic medium Verify FBS concentration in lower chamber
Variable results between replicates Inconsistent cell counting Use automated cell counter; standardize protocol
Poor Matrigel coating Improper storage or handling Use fresh, cold Matrigel; avoid bubbles
Weak Western blot signals Inadequate transfer or antibody issues Optimize transfer time; validate antibodies

Pathway Diagrams

G cluster_targets Primary Molecular Targets cluster_downstream Downstream Signaling cluster_EMT EMT & Invasion Markers cluster_results Functional Outcomes This compound This compound AR AR This compound->AR Degradation Mnk1_2 Mnk1_2 This compound->Mnk1_2 Degradation USP12_46 USP12_46 This compound->USP12_46 Inhibition NF_kB NF_kB AR->NF_kB ↓ Activity eIF4E eIF4E Mnk1_2->eIF4E ↓ Phosphorylation USP12_46->NF_kB ↓ Activity Snail_Slug Snail_Slug NF_kB->Snail_Slug ↓ Expression Twist1 Twist1 Twist1->Snail_Slug ↓ Expression MMPs MMPs eIF4E->MMPs ↓ Translation N_cadherin N_cadherin Snail_Slug->N_cadherin ↓ Expression Vimentin Vimentin Snail_Slug->Vimentin ↓ Expression Stem_factors Stem_factors Snail_Slug->Stem_factors ↓ Expression Migration Migration N_cadherin->Migration Inhibition Vimentin->Migration Inhibition Invasion Invasion MMPs->Invasion Inhibition Metastasis Metastasis Stem_factors->Metastasis Inhibition

Conclusion

These application notes provide comprehensive protocols for evaluating this compound's anti-migratory and anti-invasive properties in prostate cancer models. The compound's multi-target action against AR/AR-V7, Mnk1/2, and DUBs represents a promising therapeutic approach for metastatic prostate cancer, particularly in castration-resistant settings where current therapies show limited efficacy.

References

Galeterone metabolic stability 3βHSD conversion

Author: Smolecule Technical Support Team. Date: February 2026

Why is Galeterone Metabolically Unstable?

This compound's metabolic vulnerability is primarily due to its structural similarity to endogenous steroids, making it a substrate for specific steroidogenic enzymes [1] [2]. The core issue is its Δ5, 3β-hydroxyl structure (the A/B steroid rings), which is identical to that of cholesterol and natural steroids like dehydroepiandrosterone (DHEA) and pregnenolone [1] [2]. This structure makes this compound a target for the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).

The following diagram outlines the primary metabolic pathway of this compound:

galeterone_metabolism Gal This compound (Δ5, 3β-hydroxyl) D4G Δ4-Galeterone (D4G) Gal->D4G 3βHSD FiveAlphaG 3-keto-5α-galeterone (5αG) D4G->FiveAlphaG SRD5A1/SRD5A2 (5α-reductase) FiveBetaG 3-keto-5β-galeterone (5βG) D4G->FiveBetaG 5β-reductase (in vivo) ThreeAlpha 3α-OH-5α-galeterone FiveAlphaG->ThreeAlpha AKR1C2 (3-keto-reduction) ThreeBeta 3β-OH-5α-galeterone FiveAlphaG->ThreeBeta 3-keto-reduction ThreeAlpha5b 3α-OH-5β-galeterone FiveBetaG->ThreeAlpha5b 3-keto-reduction (in vivo) ThreeBeta5b 3β-OH-5β-galeterone FiveBetaG->ThreeBeta5b 3-keto-reduction (in vivo)

Biochemical Consequences of Metabolism

The different this compound metabolites have varying and sometimes opposing effects on the androgen signaling pathway, which is critical for its anti-cancer efficacy. The table below summarizes the key biochemical activities of the parent drug and its primary metabolites.

Compound CYP17A1 Inhibition AR Antagonism & Degradation Impact on Androgen Axis
This compound (Parent) Yes [1] Yes (Promotes AR degradation) [1] Suppresses [1]
Δ4-Galeterone (D4G) Yes (Inhibits steroidogenesis) [1] Yes (Suppresses AR stability & gene expression; binds AR with higher affinity than Gal) [1] Suppresses (Comparable to Gal) [1]
5α-Reduced Metabolites (e.g., 5αG) Information not explicitly stated in search results Loss of several anti-androgen activities [1] May compromise clinical efficacy (Leads to loss of activities that inhibit the androgen axis) [1]
5β-Reduced Metabolites Information not explicitly stated in search results Information not explicitly stated in search results Generally inactivates steroid hormones and facilitates clearance [1]

Troubleshooting Guide & Experimental Strategies

Here are specific strategies to identify, prevent, or account for this compound metabolism in your experiments.

  • Confirming and Quantifying Metabolism *In Vitro*

    • Recommended Method: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is capable of detecting and distinguishing this compound and its various diastereoisomeric metabolites [1].
    • Key Consideration: Be aware that different prostate cancer cell lines have varying levels of 3βHSD enzyme activity. For example, LNCaP cells express a mutant 3βHSD1 with high activity, while LAPC4 cells express a wild-type enzyme with low activity. This can significantly impact the rate of this compound conversion to D4G observed in your experiments [1].
  • Inhibiting Key Metabolic Enzymes

    • Targeting 5α-Reductase: To block the conversion of D4G to 5α-reduced metabolites, use 5α-reductase inhibitors.
      • Specific Inhibitors: Dutasteride or LY191704 [1].
      • Experimental Validation: Stable knockdown of SRD5A1 with short hairpin RNAs (shRNAs) has been shown to ablate the conversion of D4G to 5αG [1].
  • Using Next-Generation Analogs

    • A primary strategy to overcome this metabolic instability is to use structurally modified analogs. The lead compound VNPP433-3β was specifically designed by replacing the 3β-hydroxyl group of this compound with an imidazole moiety [3].
    • Key Advantage: This modification prevents metabolism by 3βHSD, leading to a more stable molecule, improved pharmacokinetic profile, and higher in vivo efficacy at lower doses compared to this compound [3].

Key Takeaways for Your Research

  • The metabolic conversion of this compound is not a side effect but a central feature of its pharmacology that can diminish its efficacy [1].
  • When evaluating this compound's mechanism of action, always consider the combined effects of the parent drug and its metabolites, particularly D4G.
  • For future drug design, moving away from the Δ5, 3β-hydroxyl structure is a validated strategy to improve metabolic stability, as demonstrated by the development of VNPP433-3β [3].

References

Galeterone clinical trial ARMOR3-SV failure analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What was the primary reason for the ARMOR3-SV trial failure? The ARMOR3-SV Phase 3 trial was discontinued after an independent data monitoring committee determined it was unlikely to meet its primary endpoint of improved radiographic progression-free survival (rPFS) for Galeterone versus Enzalutamide in AR-V7 positive metastatic castration-resistant prostate cancer (mCRPC) patients [1] [2] [3]. The trial was halted early due to a high rate of censorship for rPFS events, with many patients discontinuing the study due to rapid disease progression before the required radiographs could be taken [3] [4].

  • Q2: Were there any safety concerns with this compound in the trial? No. The independent data monitoring committee did not cite any safety concerns with this compound when recommending the trial be discontinued [1] [2].

  • Q3: What are the key pharmacological weaknesses identified for this compound? The main weaknesses were its low oral bioavailability and short half-life, which necessitated a high daily therapeutic dose of 2550 mg [5] [6]. It is also metabolized by steroidogenic enzymes 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), impacting its metabolic stability [6].

  • Q4: What strategies are being pursued to overcome these limitations? Research has focused on two main strategies:

    • Developing Next-Generation this compound Analogs (NGGAs): Creating compounds with improved potency and metabolic stability, such as VNPP433-3β [6].
    • Formulation Improvement via Salt Formation: Creating hydrochloride (HCl) salts of this compound and VNPP433-3β to enhance aqueous solubility, pharmacokinetics, and in vivo efficacy [5].

ARMOR3-SV Trial Failure: Key Data Summary

The following table summarizes the core quantitative data from the ARMOR3-SV trial and the patient population, which is critical for understanding the outcome.

Aspect Detail Source
Primary Endpoint Radiographic Progression-Free Survival (rPFS) [3] [4]
Trial Outcome Failed to demonstrate improved rPFS for this compound vs. Enzalutamide; trial discontinued [1] [3]
AR-V7+ Prevalence 8% (73/953 patients screened) [3] [4]
PSA50 Response (this compound) 13% (2/16 patients) [3]
PSA50 Response (Enzalutamide) 42% (8/19 patients) [3]
Patient Profile (AR-V7+) Associated with aggressive disease: higher PSA, more bone metastases, shorter time from diagnosis to enrollment [3] [4]

Subsequent Development & Experimental Protocols

Despite the Phase 3 setback, research on this compound's mechanism has informed the development of more promising successors.

Development of Next-Generation Analog VNPP433-3β

The lead next-generation analog, VNPP433-3β, was designed to address this compound's limitations [6].

  • Rationale & Design: The 3β-hydroxyl group of this compound was replaced with a 3β-(1H-imidazole-1-yl) group. This modification was intended to avoid metabolic inactivation by the steroidogenic enzyme 3βHSD and maintain hydrophilic interactions with biological targets [6].
  • Key Improvements:
    • Enhanced Potency: 7.53-fold lower equimolar dose required compared to this compound for efficacy [6].
    • Improved Pharmacokinetics: Better metabolic stability and oral bioavailability in murine models [6].
    • Superior In Vivo Efficacy: Markedly suppressed (84%) the growth of castration-resistant CWR22Rv1 xenograft tumors, showing greater efficacy than both this compound and Enzalutamide [6].
    • Favorable Toxicology Profile: Demonstrated a wide safety margin in acute and chronic toxicity studies in mice and rats [6].
Protocol: Synthesis of Hydrochloride Salts

Creating HCl salts is a standard strategy to improve the properties of ionizable drug candidates. Below is the methodology for this compound and VNPP433-3β salts [5].

  • Objective: To enhance aqueous solubility, pharmacokinetics, and in vitro/in vivo efficacies of this compound (1) and VNPP433-3β (2) via hydrochloride salt formation.
  • Materials:
    • Parent compound (this compound or VNPP433-3β)
    • Anhydrous 3M HCl in Methanol
    • Isopropyl Alcohol (IPA) and/or Methanol (as solvent)
  • Procedure:
    • This compound Monohydrochloride (3): Dissolve this compound in IPA. Treat with a 3-times excess molar ratio of anhydrous 3M methanolic-HCl. Stir at room temperature for 12 hours. Recover the product in quantitative yield [5].
    • VNPP433-3β Monohydrochloride (4): Dissolve VNPP433-3β in methanol. Treat with a 1:1 molar ratio of anhydrous 3M methanolic-HCl at room temperature. Salt formation is preferential at the imidazole moiety due to its stronger nucleophilic nature compared to the benzimidazole ring [5].
    • VNPP433-3β Dihydrochloride (5): Dissolve VNPP433-3β in a mixture of IPA and methanol. Treat with 3M HCl in methanol. Recover the product in quantitative yield [5].
  • Characterization: Salts are characterized using ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS analyses. Protonation positions are confirmed by analyzing NMR chemical shifts of the corresponding ring hydrogens [5].
Key Findings from Salt-Form Efficacy Studies

The synthesized HCl salts demonstrated significant improvements in preclinical models, as summarized below.

Compound Key Antiproliferative Activity Key Pharmacokinetic & In Vivo Finding
This compound (1) Baseline Required high dose (2550 mg/day); low oral bioavailability [5]
Gal.HCl (3) 7.4-fold enhancement against PC cell lines Decreased plasma exposure in PK study; caused tumor inhibition/regression in vivo [5]
VNPP433-3β (2) Highly potent at low doses Improved PK profile; potent tumor growth suppression [6]
VNPP433-3β Salts (4, 5) Equivalent to parent compound 2 Significantly enhanced oral PK profiles; caused dose-dependent tumor regression [5]
All Tested Compounds (1, 2, 3, 4, 5) N/A More efficacious in CWR22Rv1 xenograft model than FDA-approved drugs Enzalutamide and Docetaxel, with no host toxicities [5]

Visualizing the Mechanisms and Development Pathways

The following diagrams illustrate the multi-target mechanism of action of these agents and the logical research pathway that emerged from the clinical trial failure.

gallery Agent This compound / VNPP433-3β AR Androgen Receptor (AR/AR-V7) Agent->AR Degrades Mnk Mnk1/2 Kinases Agent->Mnk Degrades Degradation Protein Degradation (via Ubiquitin-Proteasome Pathway) AR->Degradation Mnk->Degradation eIF4E eIF4E Phosphorylation Inhibition Inhibition of Oncogenic Signaling eIF4E->Inhibition Degradation->eIF4E Suppresses Outcome Anti-Proliferative Effect (Prostate Cancer Cell Death) Inhibition->Outcome

Diagram 1: Multi-Target Mechanism of Action. This compound and its analogs function as molecular glue degraders, simultaneously inducing the degradation of both full-length Androgen Receptor (AR)/splice variants (AR-V7) and Mnk1/2 kinases via the ubiquitin-proteasome pathway. This dual degradation suppresses oncogenic eukaryotic translation initiation factor 4E (eIF4E) phosphorylation, leading to potent anti-proliferative effects in prostate cancer cells [5] [6].

gallery Failure ARMOR3-SV Phase 3 Failure (High Dose, Low Bioavailability) Analysis Root Cause Analysis Failure->Analysis Strategy1 Strategy 1: New Chemical Entity Analysis->Strategy1 Strategy2 Strategy 2: Salt Formation Analysis->Strategy2 NGGA Develop VNPP433-3β (Improved PK/PD & Stability) Strategy1->NGGA Salts Synthesize HCl Salts (Enhanced Solubility & PK) Strategy2->Salts Outcome Improved Preclinical Efficacy at Lower Doses NGGA->Outcome Salts->Outcome

Diagram 2: Post-Trial Research and Development Strategy. The failure of the ARMOR3-SV trial due to this compound's pharmaceutical limitations led to two parallel, complementary research strategies: developing a next-generation analog (VNPP433-3β) and improving the parent compounds through hydrochloride salt formation. Both approaches have successfully yielded candidates with enhanced preclinical efficacy at lower doses [5] [6].

Key Takeaways for Researchers

  • Focus on Aggressive Disease Models: The ARMOR3-SV trial revealed that AR-V7 positive mCRPC is a particularly aggressive disease phenotype with rapid progression. Future experiments should utilize robust models like the CWR22Rv1 xenograft, which is responsive to these novel degraders [5] [3].
  • Salt Formation is a Viable Strategy: The dramatic enhancement in efficacy and pharmacokinetics of the HCl salts, especially for VNPP433-3β, validates salt formation as a critical step in the pre-clinical development of these ionizable compounds [5].
  • Dual Degradation is a Potent Mechanism: The continued success of these agents in preclinical models, outperforming Enzalutamide and Docetaxel, strongly supports the therapeutic potential of simultaneously degrading AR/AR-V7 and Mnk1/2 [5].

References

Galeterone solubility enhancement amorphous solid dispersions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) and Troubleshooting

Here are answers to common technical questions about galeterone formulation, based on recent research.

Q1: What are the primary formulation strategies to overcome this compound's low oral bioavailability? this compound's low oral bioavailability is primarily due to its low solubility (approximately 2 µg/mL in fasted state intestinal fluids) [1]. Two main formulation strategies have been investigated recently:

  • Amorphous Solid Dispersions (ASDs): Converting crystalline this compound into an amorphous form to enhance dissolution. Different manufacturing technologies can impact performance [1].
  • Salt Formation: Creating hydrochloride (HCl) salts of this compound to improve its aqueous solubility and subsequent bioavailability [2].

Q2: How does the choice of ASD manufacturing technology impact this compound performance? Recent head-to-head comparisons show that the manufacturing process significantly affects the performance of this compound ASDs. The table below summarizes a direct comparison between Spray Drying and KinetiSol.

Table 1: Performance Comparison of this compound ASD Manufacturing Technologies

Feature Spray Drying (SDD) KinetiSol (ASD)
Process Type Solvent-based [1] Solvent-free, fusion-based [1]
Typical Polymer HPMCAS [1] HPMCAS or HP-β-CD [1]
Key Mechanism -- Better protection from premature dissolution in acidic media [1]
Dissolution Performance Baseline ~6x increase vs. 50-50 Spray-Dried Dispersion [1]
In Vivo Exposure (Rat) Baseline ~2x increase vs. equivalent spray-dried dispersion [1]

Q3: What is the status of salt formation as a strategy for this compound, and how effective is it? Salt formation, specifically creating this compound hydrochloride (Gal.HCl), is a promising and simple chemical approach.

  • Synthesis: this compound HCl is synthesized by stirring this compound in isopropyl alcohol (IPA) with an excess of anhydrous methanolic-HCl at room temperature for 12 hours [2].
  • Efficacy: Studies show that the HCl salts of this compound and its next-generation analogs exhibit "drastically improved" in vivo anticancer activities and are more potent than the parent non-salted compounds in mouse models [2].

Q4: Are there next-generation compounds designed to overcome this compound's limitations? Yes, researchers are developing Next Generation this compound Analogs (NGGAs) with inherently improved properties.

  • Lead Candidate: VNPP433-3β is a leading NGGA. It is reported to be 11-59 times more potent than enzalutamide in various prostate cancer cell lines and shows markedly improved pharmacokinetic profiles and in vivo efficacy at a 7.53-fold lower equimolar dose compared to this compound [3].
  • Salt Forms: The HCl salts of VNPP433-3β (both mono- and di-HCl) have also been synthesized and show enhanced aqueous solubility and efficacy [2].

Experimental Protocols & Methodologies

For researchers replicating or building upon these studies, here are the core experimental details.

Protocol 1: Formulating this compound ASDs via KinetiSol This protocol is adapted from studies that successfully enhanced the dissolution and bioavailability of this compound and similar drugs [1] [4].

  • Composition: Use polymers like HPMCAS or Hydroxypropyl-β-cyclodextrin (HP-β-CD). The drug load can be lower than the 50% used in traditional spray-dried dispersions [1].
  • Processing: Employ the KinetiSol compounder. This is a high-shear, thermomechanical process that generates the energy needed to form an amorphous dispersion without solvents [1] [4].
  • Key Parameter: Monitor and control Specific Mechanical Energy (SME) input, as this is an essential parameter for consistent ASD production [1].
  • Mechanism Insight: Acid-base surface energy analysis indicates that KinetiSol-derived ASDs better protect the weakly basic this compound from dissolving too early in the stomach's acidic environment. This reduces precipitation and allows for better supersaturation in the neutral intestines [1].

Protocol 2: Synthesizing this compound Hydrochloride (Gal.HCl) Salt This is the standard procedure for creating the HCl salt of this compound [2].

  • Reaction: Dissolve this compound in isopropyl alcohol (IPA).
  • Acid Addition: Treat the solution with a 3-molar excess of anhydrous 3M methanolic-HCl.
  • Process: Stir the reaction mixture at room temperature for 12 hours.
  • Isolation: The resulting precipitate is the desired Gal.HCl salt product, which can be isolated through standard filtration and drying techniques [2].

Workflow and Strategy Diagrams

The following diagrams illustrate the logical workflow for enhancing this compound's solubility and the strategic approach to tackling its bioavailability challenges.

gallery This compound Solubility Enhancement Workflow Start Start: this compound Low Solubility/Bioavailability Strategy1 Formulation Strategy Amorphous Solid Dispersion (ASD) Start->Strategy1 Strategy2 Medicinal Chemistry Strategy Salt Formation / New Analogs Start->Strategy2 Tech1 Manufacturing Technology Strategy1->Tech1 Tech2 Polymer Selection Strategy1->Tech2 C1 This compound HCl Salt Strategy2->C1 C2 Next-Gen Analogs (e.g., VNPP433-3β) Strategy2->C2 A1 Spray Drying (Solvent-based) Tech1->A1 A2 KinetiSol (Solvent-free) Tech1->A2 B1 HPMCAS Tech2->B1 B2 HP-β-CD Tech2->B2 Result1 Outcome: ~6x Dissolution ~2x In Vivo Exposure A2->Result1 ASD Formulation B1->Result1 ASD Formulation B2->Result1 ASD Formulation Result2 Outcome: Drastically Improved In Vivo Efficacy C1->Result2 Chemical Modification C2->Result2 Chemical Modification

Diagram 1: A workflow showing the two primary strategic branches for enhancing this compound solubility: formulation via Amorphous Solid Dispersions and medicinal chemistry via salt formation or new analogs, leading to their respective performance outcomes.

gallery Strategic Approach to this compound Bioavailability Problem Core Problem Clinical Failure due to Low Bioavailability Root1 Root Cause: Low Solubility (~2 µg/mL) Problem->Root1 Root2 Root Cause: High Daily Dose (2550 mg/day) Problem->Root2 Strat1 Strategy 1: Enhance Dissolution Root1->Strat1 Strat2 Strategy 2: Improve Potency Root2->Strat2 App1 Formulation Approach Amorphous Solid Dispersions (ASD) Strat1->App1 App2 Chemical Approach Salt Formation & New Analogs Strat2->App2 Tech Technology: KinetiSol > Spray Drying App1->Tech Salt This compound HCl Salts App2->Salt Analog Next-Gen this compound Analogs (e.g., VNPP433-3β) App2->Analog Outcome Overall Goal: Viable Oral Drug with Sufficient Efficacy Tech->Outcome Salt->Outcome Analog->Outcome

Diagram 2: A problem-solving tree outlining the root causes of this compound's clinical failure and the strategic approaches being employed to address them, culminating in the overall development goal.

References

Key Characteristics of Galeterone-Resistant Prostate Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanisms of action for galeterone and the primary resistance pathways observed in cell line models.

Aspect Description
This compound's Mechanism Multi-target small molecule: (1) Inhibits CYP17 enzyme (androgen synthesis); (2) Acts as an androgen receptor (AR) antagonist; (3) Induces degradation of full-length AR (fAR) and AR splice variants (AR-Vs) via proteasome [1].
Primary Resistance Concern Emergence of AR splice variants (e.g., AR-V7) that lack the ligand-binding domain (LBD), leading to constitutive, ligand-independent AR signaling [1].
Relevant Cell Lines CWR22Rv1 (naturally expresses AR-V7 and other variants), LNCaP, DU145 (often transfected with AR-Vs for studies) [1].
Key Resistance Mechanisms Up-regulation of full-length AR (fAR) and AR splice variants (AR-Vs); AR mutations [1].

This compound's Mechanism and Resistance Pathways

The following diagram illustrates how this compound targets the androgen receptor signaling and the key pathways that can lead to resistance.

GaleteroneResistance cluster_this compound This compound's Mechanisms of Action Androgens Androgens AR Androgen Receptor (fAR) Androgens->AR Binds & Activates Nucleus Nucleus AR->Nucleus Translocates ARVs AR Splice Variants (e.g., AR-V7) ARVs->Nucleus Constitutive Activation Growth Tumor Growth & Survival Nucleus->Growth This compound This compound A1 1. CYP17 Inhibition A2 2. AR Antagonism A3 3. AR/AR-V Degradation A1->Androgens Reduces Production A2->AR Blocks Activation A3->AR Promotes Ubiquitination A3->ARVs Promotes Ubiquitination

Experimental Protocols for Studying this compound Resistance

Here are detailed methodologies for key experiments used to investigate this compound's effects and resistance mechanisms.

Cell Viability and Proliferation Assay

This protocol measures the direct anti-proliferative effects of this compound on prostate cancer cell lines.

  • Cell Lines: Use relevant models like CWR22Rv1 (expresses AR-V7), LNCaP, and DU145 (transfected with AR-V7 or other variants for specific studies) [1].
  • Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µM to 20 µM) for 72 hours [1].
  • Analysis: Determine the GI₅₀ (concentration that inhibits 50% of cell growth). Compare the potency of this compound with its analogs (e.g., VNPT55) or other AR-directed therapies [1].
Analysis of AR and AR-V7 Expression (Western Blot)

This method assesses the ability of this compound to reduce the protein levels of full-length AR and its splice variants.

  • Cell Treatment: Treat CWR22Rv1 or DU145 (transfected with AR-V7/ARv567es) with this compound or vehicle control (DMSO) for 24-48 hours [1].
  • Protein Extraction & Western Blot: Lyse cells and separate proteins using SDS-PAGE. Transfer to a membrane and probe with:
    • Primary Antibodies: Anti-AR (N-terminal, to detect both fAR and AR-Vs) and anti-AR-V7 specific antibodies.
    • Secondary Antibodies: HRP-conjugated appropriate antibodies.
  • Detection: Use chemiluminescence to visualize protein bands. A successful this compound treatment will show a significant decrease in the band intensity for both fAR and AR-V7 compared to the control [1].
Mechanism of AR Degradation (Immunoprecipitation)

This protocol investigates the molecular mechanism by which this compound promotes AR degradation.

  • Principle: this compound induces ubiquitination of AR and AR-V7, targeting them for proteasomal degradation [1].
  • Procedure:
    • Treat cells with this compound and a proteasome inhibitor (e.g., MG-132) to accumulate ubiquitinated proteins.
    • Lyse cells and perform immunoprecipitation (IP) using an anti-AR antibody.
    • Subject the IP product to a Western blot probed with an anti-ubiquitin antibody.
  • Expected Result: Increased poly-ubiquitination of AR and AR-V7 proteins in this compound-treated samples [1].
Apoptosis Assay

This experiment evaluates the induction of programmed cell death by this compound.

  • Method: After treating cells with this compound, analyze markers of apoptosis.
  • Key Metrics [1]:
    • Increased ratio of Bax/Bcl-2 (pro-apoptotic to anti-apoptotic proteins).
    • Release of cytochrome c from mitochondria.
    • Cleavage and activation of caspase-3 and its substrate PARP.

Key Insights for Your Research

  • CWR22Rv1 is a critical model: This cell line is a cornerstone for studying this compound resistance as it endogenously expresses multiple AR-Vs, including AR-V7 [1].
  • Resistance is multi-factorial: While AR-V upregulation is a primary hurdle, also consider other pathways like altered drug metabolism or upregulation of anti-apoptotic proteins [2].
  • Explore combination strategies: Given its multi-target nature, this compound may still be effective in combination with other agents that target different resistance pathways.

References

Optimizing Galeterone analog VNPP433-3β potency

Author: Smolecule Technical Support Team. Date: February 2026

VNPP433-3β Technical Support Center

1. What is the primary mechanism of action of VNPP433-3β? VNPP433-3β's primary mechanism is inducing the proteasomal degradation of the full-length Androgen Receptor (f-AR) and its splice variant, AR-V7, by acting as a molecular glue [1] [2]. It binds to AR and recruits the E3 ubiquitin ligase MDM2 (and CHIP), enhancing AR's ubiquitination and subsequent degradation [1] [2]. This disrupts AR-mediated oncogenic transcription, a key driver of prostate cancer progression.

2. Does VNPP433-3β have other relevant cellular targets? Yes, its effects are multi-faceted. Key additional actions include:

  • Depletion of Mnk1/2 Kinases: This leads to reduced phosphorylation of the translation initiation factor eIF4E, thereby disrupting the 5'-cap-dependent translation of oncogenic proteins [2].
  • Inhibition of Cholesterol Biosynthesis: Through Thermal Proteome Profiling (TPP), VNPP433-3β was shown to bind to and potentially inhibit two key enzymes in the cholesterol pathway: Lanosterol Synthase (LSS) and Lanosterol 14-alpha demethylase (CYP51A1). This lowers cellular cholesterol, which is correlated with prostate cancer severity [3].
  • Modulation of Cancer Stem Cell Pathways: Transcriptome and proteomics analyses indicate that VNPP433-3β modulates upstream regulators and pathways critical for prostate cancer stem cell maintenance and recurrence [3].

3. What is the experimental evidence for the 'molecular glue' mechanism? The mechanism is supported by several key experiments:

  • Co-immunoprecipitation (Co-IP): Treatment of CWR-R1 cells with VNPP433-3β increases the physical interaction between AR and MDM2, demonstrating induced proximity [1].
  • Ubiquitination Assay: In the presence of VNPP433-3β and the proteasome inhibitor MG132, higher molecular weight ubiquitinated forms of AR accumulate, confirming that the compound promotes AR ubiquitination [2].
  • CRISPR Knock-In HiBiT Reporter Assay: Using 22Rv1 cells with endogenously tagged AR, real-time quantification shows that VNPP433-3β promotes rapid degradation of the AR protein [1].
  • Cellular Thermal Shift Assay (CETSA): This assay confirms that VNPP433-3β directly binds to and stabilizes AR within prostate cancer cells [2].

4. What in vivo efficacy data is available? VNPP433-3β has shown compelling efficacy in preclinical in vivo models:

  • It significantly suppresses tumor growth in AR-overexpressing castration-resistant prostate cancer (CRPC) xenograft mouse models [1] [2].
  • It exhibits an improved pharmacokinetic profile and a lower minimum effective dose compared to its parent compound, galeterone [4].

Key Quantitative Data Summary

The table below consolidates crucial quantitative findings from the literature for easy reference.

Parameter Finding/Value Experimental Context Source
AR/AR-V7 Degradation Induces ubiquitin-mediated proteasomal degradation CWR22Rv1 & LNCaP cells; CRPC xenografts [1] [2]
Mnk1/2 Depletion Decreased protein levels & p-eIF4E CWR22Rv1 & LNCaP cells [2]
Cholesterol Biosynthesis Binds LSS & CYP51A1; lowers cellular cholesterol CWR22Rv1 cells; TPP & CETSA [3]
In Vivo Potency Marked tumor suppression at 7.53-fold lower equimolar dose than this compound CWR22Rv1 xenograft mouse model [4]
Murine Toxicology Favorable toxicology & pharmacokinetics profile reported Acute/chronic toxicity studies in CD-1 & Nude mice [4]

Core Experimental Protocols

1. Protocol: Assessing AR Degradation by Immunoblotting

  • Cell Culture: Culture CWR22Rv1 or LNCaP cells in RPMI-1640 with 10% FBS [1] [2].
  • Treatment: Treat cells at 70-80% confluency with VNPP433-3β (e.g., 1-10 µM) for 6-24 hours. Use DMSO as a vehicle control.
  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with 1x protease and phosphatase inhibitors, and 1 mM PMSF [1].
  • Immunoblotting: Resolve 20-40 µg of protein by SDS-PAGE, transfer to a membrane, and probe with anti-AR antibody. Use antibodies like GAPDH or β-actin as loading controls [2]. To confirm proteasomal degradation, pre-treat cells with 10 µM MG132 for a few hours before adding VNPP433-3β.

2. Protocol: Confirming Molecular Glue Mechanism by Co-IP

  • Cell Treatment: Hormone-starve CWR-R1 cells for 48 hours, then treat with 10 µM VNPP433-3β for ~4 hours [1].
  • Immunoprecipitation: Lyse cells and incubate the lysate with an anti-AR antibody conjugated to Protein A Dynabeads.
  • Analysis: After washing, elute the immunoprecipitated complexes and perform immunoblotting. Probe the blot with anti-MDM2 antibody to detect increased co-precipitation of MDM2 with AR upon treatment [1].

3. Protocol: Large-Scale Synthesis of VNPP433-3β The synthesis starts from dehydroisoandrosterone (DHEA) and involves an eight-step process to first produce this compound, which is then converted to VNPP433-3β. Key improvements in the scalable procedure focus on avoiding column chromatography in several steps and reducing the use of expensive reagents [4].


Signaling Pathway & Mechanism Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the core mechanisms of VNPP433-3β.

Diagram 1: VNPP433-3β Induces AR Degradation via Molecular Glue Mechanism

molecular_glue VNPP VNPP433-3β Ternary Complex Ternary Complex Stabilized VNPP->Ternary Complex AR Androgen Receptor (AR/AR-V7) AR->Ternary Complex MDM2 MDM2 (E3 Ligase) MDM2->Ternary Complex Ub Ubiquitinated AR Deg Proteasomal Degradation Ub->Deg Ternary Complex->Ub Promotes Ubiquitination

Diagram 2: VNPP433-3β Inhibits Cholesterol Biosynthesis & Oncogenic Translation

multi_target cluster_chol Cholesterol Biosynthesis Inhibition cluster_trans Oncogenic Translation Disruption LSS Lanosterol Synthase (LSS) CHOL Cellular Cholesterol LSS->CHOL Pathway CYP51A1 CYP51A1 CYP51A1->CHOL Pathway PCa Progression PCa Progression CHOL->PCa Progression Promotes Mnk Mnk1/2 eIF4E eIF4E Mnk->eIF4E Phosphorylates p_eIF4E p-eIF4E eIF4E->p_eIF4E Synthesis Oncogenic Protein Synthesis p_eIF4E->Synthesis VNPP VNPP433-3β VNPP->LSS Binds & Inhibits VNPP->CYP51A1 Binds & Inhibits VNPP->Mnk Depletes

References

Galeterone hypromellose acetate succinate spray-dried dispersion

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why formulate Galeterone as an HPMCAS Spray-Dried Dispersion? this compound exhibits very low solubility in biorelevant media (approximately 2 µg/mL), leading to insufficient oral bioavailability and lack of efficacy in its Phase III clinical trial [1]. Formulating it as an amorphous solid dispersion (ASD) with HPMCAS is a proven approach to enhance solubility and dissolution rate, thereby improving bioavailability [2]. HPMCAS is particularly effective at initiating and maintaining drug supersaturation in the gastrointestinal environment [3].

  • Q2: What are the key downstream processing challenges for HPMCAS-based SDDs? Spray-dried ASDs with HPMCAS often have poor powder flow and require high dilution in the final dosage form, leaving little room for excipients that aid in binding and disintegration [4]. Due to the plasticizing effect of water, which can reduce the stability of the amorphous state, moisture must be avoided. Therefore, dry granulation by roller compaction is the preferred downstream process over wet granulation [4].

  • Q3: My SDD has poor dissolution performance. What could be the cause? Poor dissolution can stem from several factors:

    • Drug Recrystallization: This can occur during manufacture or storage if the ASD is physically unstable [5].
    • Poor Wettability: The powder particles may not be effectively wetted by the dissolution media.
    • Insufficient Polymer Loading: The polymer may not be present in a high enough concentration to inhibit drug precipitation and maintain supersaturation [1] [5]. Consider strategies like adding a surfactant (e.g., Sodium Dodecyl Sulfate/SDS) to the formulation to enhance wettability, provided the polymer can still inhibit recrystallization [5].
  • Q4: How can I improve the physical stability of my this compound-HPMCAS SDD? Physical stability is governed by the miscibility of the drug and polymer and the molecular mobility of the system [6]. To enhance stability:

    • Control Residual Solvent: Residual solvent from spray drying can plasticize the ASD and lower its glass transition temperature (Tg), increasing mobility and the risk of crystallization. Ensure effective secondary drying and monitor residual solvent levels [6].
    • Manage Moisture: Use appropriate packaging to protect the SDD from humidity during storage, as water also acts as a plasticizer [6].
    • Optimize Drug Load: Lower drug loads can improve stability. Research shows that this compound-HPMCAS ASDs with lower drug loads significantly outperformed a 50% drug load spray-dried dispersion [1].

Troubleshooting Guides

Poor Powder Flow and Tabletability

This is a common challenge when formulating high-load SDDs into tablets [4].

  • Problem: The spray-dried powder has poor flow properties, making direct compression impossible.
  • Recommended Solution: Implement dry granulation via roller compaction.
  • Experimental Protocol:
    • Blending: Mix the this compound-HPMCAS SDD with appropriate dry excipients. A combination of Microcrystalline Cellulose (MCC) and low-substituted hydroxypropyl cellulose (L-HPC) has been shown to be effective. L-HPC acts as a binder-disintegrant and can lead to tablets with significantly higher tensile strength compared to traditional disintegrants like croscarmellose [4].
    • Roller Compaction: Pass the blend through a roller compactor to form a compacted ribbon. Key parameters to optimize include roller pressure, gap, and speed.
    • Milling: Gently mill the ribbon to form uniform granules.
    • Tableting: Compress the granules into tablets. Monitor tablet tensile strength and disintegration time.
Low Dissolution Rate and Supersaturation

The goal of the ASD is to generate and maintain a high concentration of dissolved drug.

  • Problem: The SDD provides limited supersaturation in dissolution tests, potentially due to poor wettability or drug recrystallization [5].
  • Recommended Solution: Reformulate to include a surfactant or consider alternative manufacturing technologies.
  • Experimental Protocol:
    • Formulation Screening: Prepare spray-drying solutions with this compound and HPMCAS, and include a small amount of a surfactant like Sodium Dodecyl Sulfate (SDS). A study on a similar poorly soluble drug showed that SDS in a ternary ASD with Soluplus dramatically increased supersaturation without promoting recrystallization [5].
    • Solid-State Characterization: Use X-ray powder diffraction (XRPD) to confirm the amorphous state of the spray-dried powder.
    • Dissolution Testing: Perform non-sink dissolution tests in biologically relevant media. Compare the maximum supersaturation and the duration for which it is maintained against the baseline formulation without surfactant.
    • Technology Comparison: If performance remains inadequate, evaluate other ASD manufacturing technologies. Recent research indicates that KinetiSol compounding can produce this compound ASDs (with HPMCAS or cyclodextrins) that achieve a 6-fold increase in dissolution performance and a 2-fold increase in in vivo exposure compared to equivalent spray-dried dispersions [1].

Critical Data and Process Parameters

The following tables summarize key quantitative data and process controls for developing and manufacturing this compound-HPMCAS SDDs.

  • Table 1: Formulation Performance Comparison for this compound

| Formulation Technology | Polymer / Carrier | Drug Load | Key Performance Findings | Source | | :--- | :--- | :--- | :--- | :--- | | Spray-Dried Dispersion (SDD) | HPMCAS | 50% | Baseline; insufficient bioavailability contributed to clinical failure [1]. | | KinetiSol ASD | HPMCAS | Lower than 50% | ~6x increase in dissolution performance; ~2x in vivo exposure in rats vs. 50% SDD [1]. | | KinetiSol ASD | Hydroxypropyl-β-cyclodextrin | Not Specified | ~6x increase in dissolution performance vs. 50% SDD [1]. |

  • Table 2: Key Spray Drying Process Parameters and Their Impact
Process Stage Critical Parameter Impact on SDD Attributes Control Strategy
Atomization Nozzle Geometry, Nozzle Pressure, Solution Flow Rate Defines droplet size, which correlates with final particle size. Particle size can impact dissolution rate [6]. Select a stable nozzle geometry and control nozzle pressure to maintain target droplet size [6].
Droplet Drying Inlet Temperature, Gas Flow Rate, Outlet Temperature Controls drying rate, which affects residual solvent, bulk density, and physical stability [6]. Maintain the dryer outlet temperature within a proven acceptable range. This parameter is a key indicator of drying kinetics [6].

Experimental Workflow and Process Control

The diagram below outlines the core workflow for developing a spray-dried dispersion, from identifying goals to controlling the manufacturing process.

Start Define Target Product Profile (TPP) A Formulation Design (API + HPMCAS + Solvent) Start->A B Spray Drying Process A->B C Solid-State Characterization (XRPD, DSC) B->C CP1 Critical Parameter: Atomization • Nozzle Pressure • Droplet Size B->CP1 CP2 Critical Parameter: Drying • Outlet Temperature • Residual Solvent B->CP2 D In-Vitro Performance (Dissolution Testing) C->D E Downstream Processing (Dry Granulation, Tableting) D->E End Final Dosage Form E->End CP3 Critical Parameter: Powder Flow • Roller Compaction • Excipient Selection E->CP3

Key Takeaways for Researchers

  • Address Bioavailability from the Start: For poorly soluble drugs like this compound, proactively selecting a bioavailability enhancement technology is critical. Amorphous solid dispersions are a leading approach [2].
  • Consider the Entire Process Train: Success depends on more than just spray drying. Plan for downstream challenges like poor powder flow early in development, and design your formulation with dry granulation in mind [4].
  • Control Critical Parameters: A robust spray-drying process relies on controlling parameters that determine droplet size (atomization) and drying rate (thermodynamics) to consistently achieve target SDD attributes [6].

References

Overcoming Galeterone poor pharmacokinetic properties

Author: Smolecule Technical Support Team. Date: February 2026

Known Pharmacokinetic Challenges of Galeterone

The table below outlines the core PK problems and the associated evidence.

Challenge Description & Evidence
Poor Oral Bioavailability Described as having "poor oral bioavailability in rodents" [1].
Rapid Metabolism Is "metabolized to 3-oxo-Δ4-steroids by 3β-hydroxysteroid dehydrogenase (3βHSD) in a short period on oral administration" [1]. A related steroid, Abiraterone, is also quickly metabolized by 3βHSD, leading to multiple inactive metabolites [2].
Undesirable Metabolic Pathway Its metabolite, 3-oxo-Δ4-galaterone, has comparable activity to the parent drug, but further metabolism by 5α-reductase leads to "five more biologically inactive metabolites" [1].

Proposed Strategies and Experimental Approaches

Here are some strategies inferred from the literature to potentially overcome these challenges.

Strategy 1: Structural Modification & Salt Formation

A key approach is to modify the drug's physical form to improve its solubility, a major factor influencing oral absorption.

  • Development of Salts: Research has systematically screened and developed crystalline salt forms of this compound, specifically phosphate, tartrate, and citrate salts [3].
  • Reported Advantages: These salt forms are reported to have higher solubility compared to the original free base micronized crystals. This improvement is significant for enhancing bioavailability and could allow for lower dosing. The preparation process is also noted to be simpler than that for amorphous dispersions [3].
Strategy 2: Investigating Mechanisms for Rational Design

Understanding the precise mechanisms behind this compound's rapid breakdown can inform targeted drug design.

  • Metabolic Pathway Mapping: Evidence indicates that this compound, similar to the prostate cancer drug Abiraterone, is a substrate for endocrine system enzymes 3βHSD and 5α-reductase, which rapidly convert it into inactive forms [2] [1].
  • Target Identification for Inhibition: This suggests that co-administration with a 3βHSD inhibitor could be a viable strategy to slow this compound's metabolism and improve its pharmacokinetic profile. Recent studies have developed new 3βHSD1 inhibitors (e.g., HEAL-116), highlighting this as an active area of research for overcoming drug resistance in prostate cancer, though not yet directly tested with this compound [4].

The diagram below illustrates the metabolic pathway of this compound and the potential intervention point.

galeterone_metabolism This compound This compound Metabolite_1 3-oxo-Δ4-galeterone This compound->Metabolite_1 Metabolism by 3βHSD Inactive_Metabolites Inactive Metabolites (via 5α-reductase) Metabolite_1->Inactive_Metabolites Metabolism by 5α-reductase Strategy Potential Intervention: 3βHSD Inhibitor Strategy->this compound Protects from degradation

Suggested Experimental Protocols

You can use the following protocols to investigate these strategies in the lab.

Protocol 1: In Vitro Metabolic Stability Assay

This assay assesses how quickly this compound is broken down.

  • Incubation: Incubate this compound (e.g., 1 µM) with human or rat liver microsomes/S9 fractions (e.g., 0.5 mg/mL) in a suitable buffer (e.g., PBS) containing NADPH (regeneration system) at 37°C [2] [1].
  • Sampling: Aliquot samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Termination: Stop the reaction by adding an organic solvent like acetonitrile.
  • Analysis: Use LC-MS/MS to quantify the remaining parent this compound and the formation of its major metabolites (3-oxo-Δ4-galeterone and subsequent 5α-reduced metabolites) over time [1].
  • Modulation: Repeat the assay by pre-incubating with a selective 3βHSD inhibitor (e.g., HEAL-116) to observe any change in the rate of this compound depletion [4].
Protocol 2: Solubility and Dissolution Testing of Salt Forms

This protocol compares the performance of different salt forms.

  • Sample Preparation: Obtain crystalline samples of this compound free base and its novel salt forms (phosphate, tartrate, citrate) [3].
  • Equilibrium Solubility: Add an excess of each solid to a relevant biorelevant medium (e.g., FaSSIF) and shake at 37°C for 24 hours or until equilibrium.
  • Filtration & Quantification: Filter the solution and analyze the concentration of dissolved this compound using HPLC-UV.
  • Dissolution Testing: Perform a standard dissolution test (e.g., USP Apparatus II) on formulated tablets or capsules of the different salt forms to compare dissolution profiles [3].

FAQs on this compound PK

Q1: Why did this compound's clinical development face challenges? While effective in early trials, its Phase III trial (ARMOR3-SV) was discontinued after a review determined it was unlikely to meet its primary endpoint. Poor pharmacokinetic properties, specifically oral absorption and metabolic half-life, are cited as potential reasons for its clinical compromise [1] [5].

Q2: Are there any known drug-drug interactions that could affect this compound's metabolism? this compound has been identified as an inhibitor of several sulfotransferase enzymes (SULT2A1, SULT2B1b, SULT1E1). However, its potential to be a victim of drug interactions (i.e., its own metabolism being affected by other drugs) is less clear, though the role of 3βHSD is a key area of investigation [1].

References

Galeterone metabolic pathway analysis 5α-reductase

Author: Smolecule Technical Support Team. Date: February 2026

Galeterone Metabolic Pathway and 5α-Reductase

This compound undergoes sequential metabolism by steroidogenic enzymes. The core pathway involves an initial irreversible conversion by 3β-hydroxysteroid dehydrogenase (3βHSD), followed by further metabolism primarily by 5α-reductase (SRD5A). The table below summarizes the key metabolites and the enzymes responsible [1] [2].

Metabolite Abbreviation Producing Enzyme Key Biochemical Characteristics
Δ4-galeterone D4G 3βHSD Δ4, 3-keto structure; higher AR affinity than parent Gal; inhibits steroidogenesis and suppresses AR stability [1].
3-keto-5α-galeterone 5αG SRD5A (Types 1 & 2) 5α-reduced metabolite; planar structure (analogous to DHT); loss of anti-androgen activity [1].
3α-OH-5α-galeterone - AKR1C2 (3α-HSD) Reduction of the 3-keto group of 5αG; interconvertible with other 5α-reduced metabolites in vivo [1].
3β-OH-5α-galeterone - 3β-HSD (or other HSDs) Reduction of the 3-keto group of 5αG; interconvertible with other 5α-reduced metabolites in vivo [1].
5β-galeterone, 3α/β-OH-5βG 5βG, etc. 5β-reductase (in vivo) 5β-reduced metabolites; bent steroid structure; generally leads to inactivation and clearance; not detected in prostate cancer cell lines [1].

The following diagram illustrates the sequential nature of this metabolic pathway.

galeterone_metabolism Gal This compound (Δ5, 3β-hydroxyl) D4G Δ4-Galeterone (D4G) (Δ4, 3-keto) Gal->D4G 3βHSD Irreversible G5a 3-keto-5α-galeterone (5αG) D4G->G5a SRD5A1/2 (5α-reductase) G5b 5β-galeterone (5βG) D4G->G5b 5β-reductase (In vivo) G5a_3a 3α-OH-5α-galeterone G5a->G5a_3a AKR1C2 (3α-HSD) G5a_3b 3β-OH-5α-galeterone G5a->G5a_3b 3β-HSD G5a_3a->G5a Reversible G5a_3b->G5a Reversible G5b_3a 3α-OH-5β-galeterone G5b->G5b_3a 3α-HSD G5b_3b 3β-OH-5β-galeterone G5b->G5b_3b 3β-HSD G5b_3a->G5b Reversible G5b_3b->G5b Reversible

Key Experimental Protocols

To study this compound metabolism in a relevant model, you can use the following in vitro protocol adapted from the research [1].

Objective: To investigate the conversion of this compound to D4G and its 5α-reduced metabolites in prostate cancer cell lines.

  • Cell Culture:

    • Use prostate cancer cell lines such as LNCaP (expresses a mutant 3βHSD1 with high activity) and LAPC4 (expresses wild-type 3βHSD1 with low activity) for comparison.
    • Maintain cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.
  • Drug Treatment and Sample Collection:

    • Seed cells in multi-well plates and allow them to adhere.
    • Treat cells with a specific concentration of this compound (e.g., 10 µM) dissolved in DMSO. Include a vehicle control (DMSO only).
    • Incubate for a set duration (e.g., 24 or 48 hours).
    • After incubation, collect the cell culture medium for analysis.
  • Sample Analysis via LC-MS/MS:

    • Prepare samples using liquid-liquid extraction. Add an internal standard to the medium, then extract steroids with organic solvents like ethyl acetate or methyl-tert-butyl ether.
    • Evaporate the organic layer under a gentle stream of nitrogen and reconstitute the dried extract in a mobile phase compatible with LC-MS/MS (e.g., methanol/water).
    • Analyze the samples using a validated LC-MS/MS method capable of separating and detecting this compound and its steroidal metabolites. The method should be able to distinguish diastereoisomers (e.g., 3α-OH-5αG vs. 3β-OH-5αG) without requiring a chiral column [1].
    • Quantify metabolites by comparing peak areas to calibration curves of authentic standards.
  • Enzyme Inhibition Studies:

    • To confirm the role of 5α-reductase, pre-treat cells with a specific SRD5A inhibitor (e.g., dutasteride at 1 µM) for 1-2 hours before adding this compound.
    • Compare the metabolite profile (specifically the formation of 5αG and its derivatives) in inhibitor-treated cells versus untreated controls.

Troubleshooting Common Experimental Issues

Here are solutions to some potential problems researchers might face.

Issue Possible Cause Solution / Troubleshooting Step
Low or undetectable metabolite levels. Low 3βHSD or 5α-reductase activity in the cell model. Use LNCaP cells, which have high 3βHSD activity. Confirm enzyme expression via western blot [1].
Inability to separate metabolite isomers. LC method not optimized for steroid separation. Develop a gradient LC method that resolves 3-keto, 3α-OH, and 3β-OH isomers. Refer to methods designed for separating abiraterone diastereoisomers [1].
High background or interference in MS. Matrix effects from cell culture medium. Use a stable isotope-labeled internal standard (e.g., D₃-galeterone if available). Optimize sample clean-up via solid-phase extraction (SPE).
Unexpected agonist activity in AR assays. Formation of 5α-reduced metabolites (e.g., 5αG) which may act as AR agonists. Treat cells with a 5α-reductase inhibitor (dutasteride) and re-assay. This should ablate the agonist signal [1].

Key Takeaways for Researchers

  • Monitor Multiple Metabolites: The pharmacological activity of this compound is the net result of its parent compound and its metabolites. D4G retains anti-androgen activity, while 5α-reduced metabolites may lose efficacy or even exhibit agonist properties [1]. Your experimental results can be significantly influenced by the metabolic capacity of your model system.
  • Choose Cell Models Carefully: The choice of cell line is critical. LNCaP cells robustly convert this compound to D4G and 5α-reduced metabolites, making them a good model for studying this pathway. In contrast, LAPC4 cells show much less conversion [1].
  • Consider a Class Effect: The Δ5, 3β-hydroxyl structure is a vulnerability. This structure, shared with other steroids like abiraterone, makes them substrates for endogenous steroidogenic enzymes, leading to a diversity of biochemical activities that can complicate clinical outcomes [1].

References

Galeterone's Dual Mechanisms of Action at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the two primary mechanisms by which Galeterone acts against prostate cancer cells, particularly in the castration-resistant state.

Mechanism of Action Biological Effect Experimental Evidence

| Androgen Receptor (AR) Degradation [1] [2] | Induces proteasomal degradation of both full-length AR (fAR) and splice variants (AR-V7) [1] [3]. Decreases fAR and AR-V7 protein and mRNA levels [3]. | In vitro (CWR22Rv1 cells): Treatment with this compound and its analog VNPT55 led to significant depletion of fAR/AR-V7 proteins. VNPT55 showed superior potency [3]. In transfected DU145 cells: Both compounds significantly depleted AR-V7 and ARv567es (another splice variant) [3]. | | Androgen Receptor Antagonism [2] | Blocks the androgen receptor signaling pathway [2]. | As a multi-target agent, this action complements its degradation function. Specific experimental data for antagonism in the provided results is less detailed compared to degradation. |

Detailed Experimental Protocols from Key Studies

The following methodologies are central to understanding the evidence for this compound's mechanisms, particularly its role in AR degradation.

  • Cell Line Models: Key experiments were performed using human prostate cancer cell lines, including:
    • LNCaP: Androgen-sensitive cells expressing full-length AR.
    • CWR22Rv1: Castration-resistant cells that endogenously express both full-length AR and AR splice variants (like AR-V7).
    • DU145: AR-negative cells, often transfected with AR-V7 or ARv567es expression plasmids to specifically study the effects on these variants [3].
  • Treatment and Analysis of AR/AR-V7 Levels:
    • Cells were treated with this compound or its analog VNPT55 at varying concentrations (e.g., 1 µM, 5 µM, 10 µM) [3].
    • mRNA Analysis: fAR and AR-V7 mRNA levels were quantified using real-time polymerase chain reaction (RT-PCR) after treatment [3].
    • Protein Analysis: The effects on fAR and AR-V7 protein levels were assessed by western blotting. Densitometry analysis was used to quantify the degree of protein depletion [3].
  • Investigation of Degradation Pathway:
    • The study implicated the ubiquitin-proteasome system in this compound-induced degradation [1] [3].
    • Researchers identified the involvement of specific E3 ubiquitin ligases, Mdm2 and CHIP (C-terminus of Hsp70-interacting protein), in the enhanced ubiquitination and subsequent targeting of the receptors for proteasomal breakdown [3].
  • Apoptosis Assays:
    • Induction of apoptosis (programmed cell death) was confirmed by measuring an increased Bax/Bcl2 ratio, release of cytochrome c from mitochondria, and cleavage of key markers like caspase-3 and PARP [1] [3].
  • In Vivo Efficacy:
    • Anti-tumor activity was demonstrated in castration-resistant prostate cancer xenograft models in mice. This compound and VNPT55 suppressed tumor growth and showed significant depletion of AR/AR-V7 in the tumor tissues, with reports of no apparent host toxicity [1] [3].

This compound's Triple Mechanism and Key Differentiator

This compound is characterized as a first-in-class, multi-target small molecule with a triple mechanism of action [2]:

  • CYP17 Lyase Inhibition (like Abiraterone)
  • Androgen Receptor Antagonism (like Enzalutamide)
  • Androgen Receptor Degradation (its key differentiator) [2]

Its ability to degrade AR-V7 is particularly significant. AR-V7 is a splice variant that lacks the ligand-binding domain, rendering it resistant to Abiraterone and Enzalutamide. This compound's degradation of AR-V7 represents a potential strategy to overcome this common resistance mechanism [2].

Clinical Development and Safety Profile

While preclinical data is promising, here is the clinical context based on the search results:

  • Clinical Status: this compound advanced to Phase II clinical trials. A Phase III study was planned to compare it against Enzalutamide in AR-V7-positive patients [2]. I did not find information in the search results confirming the completion or success of this Phase III trial.
  • Safety Data from Trials: A Phase II trial in men with mCRPC reported that the most common grade 3/4 adverse events were increased ALT (10.7%) and AST (3.6%), indicating liver toxicity as a primary concern. Other side effects like constipation, diarrhea, and rash occurred in 3.6% of patients [4]. A separate Phase III trial report mentioned anemia (11%) and fatigue (5%) as grade 3/4 events [4].

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate this compound's multi-target action and the key experimental steps used to validate it.

cluster_legend Key: this compound's Triple Mechanism Inhibition Inhibition Degradation Degradation Antagonism Antagonism CYP17 CYP17 Enzyme AR_Signaling AR Signaling & Nuclear Translocation CYP17->AR_Signaling AR Full-length AR (fAR) AR->AR_Signaling ARV7 AR Splice Variant (AR-V7) ARV7->AR_Signaling Tumor_Growth Tumor Growth AR_Signaling->Tumor_Growth This compound This compound This compound->CYP17 Inhibits This compound->AR Degrades This compound->ARV7 Degrades This compound->AR_Signaling Antagonizes

Start In Vitro Experimental Workflow Step1 1. Cell Culture & Treatment • Use LNCaP, CWR22Rv1, DU145 cells • Treat with this compound/VNPT55 Start->Step1 Step2 2. mRNA Analysis • Quantify fAR/AR-V7 via RT-PCR Step1->Step2 Step3 3. Protein Analysis • Assess fAR/AR-V7 levels via Western Blot Step2->Step3 Result1 Reduced AR/AR-V7 mRNA Step2->Result1 Step4 4. Degradation Pathway • Investigate Mdm2/CHIP & Ubiquitination Step3->Step4 Result2 Depleted AR/AR-V7 Protein Step3->Result2 Step5 5. Apoptosis Assay • Measure Bax/Bcl2, Cytochrome c, Caspases Step4->Step5 Result3 Confirmed Proteasomal Degradation Step4->Result3 Result4 Induced Apoptosis Step5->Result4

Conclusion for Researchers

  • Core Strength: this compound's most distinctive feature is its ability to induce the degradation of both full-length AR and ligand-binding domain-deficient splice variants like AR-V7, primarily via the Mdm2/CHIP ubiquitin-proteasome pathway [1] [3].
  • Differentiation from ARPI: This degradation mechanism differentiates it from standard Androgen Receptor Pathway Inhibitors (ARPIs) like Enzalutamide, which only antagonize the receptor and are ineffective against AR-V7 [2].
  • Clinical Consideration: Despite strong preclinical rationale, its clinical development seems to have lagged behind current ARPIs, with liver toxicity noted as a potential concern in trials [4].

References

Galeterone pancreatic cancer vs prostate cancer efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

The table below summarizes the key findings for Galeterone in pancreatic and prostate cancer contexts.

Aspect Pancreatic Cancer (Preclinical Data) Prostate Cancer (Clinical Data)
Primary Indication Investigational therapeutic for pancreatic ductal adenocarcinoma (PDAC) [1] Treatment for metastatic castration-resistant prostate cancer (mCRPC) [2] [3]
Proposed Mechanism Inhibits Mnk1/2-eIF4E axis and NF-κB signaling; downregulates EMT and stem cell factors; synergizes with gemcitabine [1] Triple action: CYP17A1 inhibitor, androgen receptor (AR) antagonist, and AR down-regulator [2]
Key Experimental Models Gemcitabine-naive and gemcitabine-resistant PDAC cell lines (e.g., MiaPaCa-2, S2-013); mouse xenograft models [1] Human patients in clinical trials (e.g., ARMOR1, ARMOR2, Phase 3) [2] [3]
Reported Efficacy Up to 92% tumor growth inhibition in mice; synergized with gemcitabine; inhibited cell migration, invasion, and proliferation [1] Demonstrated anti-tumor activity and safety in early-phase trials; did not demonstrate superior efficacy to enzalutamide in AR-V7+ mCRPC in a Phase 3 trial [3]
Development Status Early research (in vitro and in vivo studies) [1] Advanced clinical development (Phase 3 trials completed) [2] [3]

Experimental Data for Pancreatic Cancer

The following table details quantitative results from a 2017 preclinical study on this compound and its analogs in pancreatic cancer models [1].

Experimental Model / Assay Key Findings
Cell Viability (MTT Assay) This compound and analogs inhibited cell viability in a panel of PDAC cell lines, including gemcitabine-resistant lines.
Synergy with Gemcitabine This compound strongly synergized with gemcitabine in gemcitabine-resistant PDAC cells.
Cell Migration & Invasion This compound and analogs significantly inhibited PDAC cell migration and invasion.
Xenograft Tumor Growth This compound and analogs strongly inhibited MiaPaCa-2 tumor xenograft growth in mice, with inhibition ranging from 61% to 92%.

| Protein Level Modulation | Downregulated: p-eIF4E, NF-κB (p-p65), N-cadherin, MMPs, Slug, Snail, CXCR4, β-Catenin, Nanog. Upregulated: E-Cadherin. |

Detailed Experimental Protocols

For the key experiments cited above, the methodologies were as follows [1]:

  • Cell Viability Assay: Cells were seeded in 96-well plates and treated with this compound/analogs for 4-6 days. Cell viability was assessed using the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.
  • Synergy Studies (Gemcitabine): Gemcitabine-resistant PDAC cells were treated with this compound/analogs and gemcitabine, both alone and in combination. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism.
  • Cell Migration & Invasion Assays:
    • Migration: A wound was created in a confluent cell monolayer, and the closure of the wound was monitored over time after treatment.
    • Invasion: Cells were placed in a Matrigel-coated Boyden chamber. The number of cells that invaded through the Matrigel matrix toward a chemoattractant after treatment was counted.
  • In Vivo Xenograft Study: Immunocompromised mice were subcutaneously injected with MiaPaCa-2 PDAC cells to form tumors. Once tumors were established, mice were treated with this compound or its analogs. Tumor volume was measured regularly and calculated using the formula: (Length × Width²)/2. Percent tumor growth inhibition was calculated by comparing the final tumor volumes in treated vs. control groups.

Mechanisms of Action and Signaling Pathways

This compound's mechanisms differ between pancreatic and prostate cancer, as illustrated in the diagrams below.

pancreatic_pathway This compound in Pancreatic Cancer: Proposed Mechanism Gal This compound Mnk Mnk1/2 Gal->Mnk Inhibits peIF4E p-eIF4E (Active) Gal->peIF4E Downregulates NFkB NF-κB (p-p65) Gal->NFkB Downregulates EMT EMT & Stemness Factors Gal->EMT Downregulates eIF4E eIF4E Mnk->eIF4E Phosphorylates eIF4E->peIF4E Survival Cell Survival Migration Invasion peIF4E->Survival NFkB->Survival EMT->Survival

prostate_pathway This compound in Prostate Cancer: Triple Action Gal This compound CYP CYP17A1 (Androgen Synthesis) Gal->CYP Inhibits AR_binding Androgen Receptor (AR) Ligand-Binding Domain Gal->AR_binding Antagonizes AR_level Androgen Receptor (AR) Protein Level Gal->AR_level Downregulates Androgens Androgen Production CYP->Androgens Signaling AR Signaling & Tumor Growth AR_binding->Signaling AR_level->Signaling Androgens->AR_binding

Interpretation Guide for Researchers

  • Context of Evidence: The promising pancreatic cancer data comes from preclinical models, which are essential for identifying potential but do not guarantee efficacy in humans. The prostate cancer data is from clinical trials, reflecting direct human response [2] [3] [1].
  • Differentiation via Mechanism: this compound's action against pancreatic cancer appears independent of its established prostate cancer mechanisms. It targets the Mnk-eIF4E axis, which is implicated in gemcitabine resistance and PDAC progression, suggesting a potential strategy to overcome therapeutic resistance [1].
  • Clinical Translation Status: For prostate cancer, this compound has advanced through clinical development but has not yet gained approval [3]. For pancreatic cancer, it remains a candidate in the early research phase, and further development is needed to determine its clinical utility [1].

References

Galeterone metabolite 3-oxo-Δ4 activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Galeterone (Parent) 3-keto-Δ4-galeterone (D4G) Experimental Context & Key Findings
AR Binding & Antagonism Binds and antagonizes the AR [1] Higher affinity for AR than this compound [1] D4G's increased binding affinity was insufficient for conferring greater anti-tumor activity over this compound [1].
AR Degradation (ARD) Promotes AR protein degradation [2] [1] Suppresses AR protein stability comparably to this compound [1] Both compounds can degrade full-length and truncated AR variants in CWR22rv1 human prostate cancer cells [2] [1].
CYP17A1 Inhibition Inhibits CYP17A1 enzyme [1] [3] Inhibits multiple androgen synthesis enzymes [1] D4G maintains the ability to inhibit key enzymes in the androgen biosynthesis pathway [1].
CYP21A2 Inhibition Competitive inhibitor (Ki = 12 ± 3 µM) [4] No significant inhibition at concentrations up to 25 µM [4] This is a key functional difference; this compound inhibits this key enzyme in corticosteroid biosynthesis, while D4G does not [4].
Anti-proliferative Activity Active against prostate cancer cells [2] Suppresses AR target gene expression and xenograft growth comparably to this compound [1] The anti-tumor activity of D4G, while significant, was not more potent than that of the parent drug [1].

Experimental Insights

The following diagram illustrates the metabolic transformation of this compound into D4G and the key experimental findings regarding its activity.

G Gal This compound (Δ5, 3β-hydroxyl) HSD 3β-Hydroxysteroid Dehydrogenase (3βHSD) Gal->HSD D4G D4G Metabolite (3-keto-Δ4) ARBind Higher AR Binding Affinity D4G->ARBind ARDeg Comparable AR Degradation D4G->ARDeg CYP17 Inhibits Androgen Synthesis Enzymes D4G->CYP17 CYP21 No Inhibition of CYP21A2 D4G->CYP21 AntiTumor Comparable Anti-tumor Activity In Vivo D4G->AntiTumor HSD->D4G

Detailed Experimental Protocols

The comparative data is derived from several key laboratory techniques:

  • In Vitro Metabolism Studies: this compound was incubated with prostate cancer cell lines (LNCaP, LAPC4) or HEK-293 cells engineered to express the human enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). Metabolite formation (D4G) was tracked and confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
  • Androgen Receptor (AR) Binding Assays: The relative affinity of this compound and D4G for the AR was measured using competitive binding experiments, where the compounds compete with a labeled tracer (e.g., radiolabeled dihydrotestosterone) for binding to the AR ligand-binding domain [1].
  • Enzyme Inhibition Assays: Inhibition of enzymes like CYP21A2 was assessed using absorption spectroscopy to determine spectral dissociation constants (KS) and reconstituted monooxygenase systems to calculate inhibition constants (Ki). These experiments determined the potency and mechanism (e.g., competitive) of inhibition [4].
  • In Vivo Anti-tumor Efficacy: The anti-tumor activity of this compound and its metabolites was evaluated in mouse xenograft models. Human prostate cancer cells are transplanted into immunodeficient mice, and the test compounds are administered to measure their effect on tumor growth regression [1].

Key Takeaways for Researchers

  • D4G is a Pharmacologically Active Metabolite: D4G is not an inactive byproduct but retains significant multi-target activity against the androgen axis.
  • A Contrast to Abiraterone: The metabolism of this compound stands in contrast to the related drug abiraterone. Abiraterone's analogous metabolite, D4A, is significantly more potent than its parent, whereas D4G's activity is largely comparable to this compound [1].
  • Activity is Altered, Not Potentiated: The primary metabolic conversion by 3βHSD modifies, rather than enhances, this compound's functional profile. The most notable change is the loss of CYP21A2 inhibitory activity in the D4G metabolite [4].

References

Galeterone Clinical Trial Safety & Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase Patient Population Key Efficacy Findings (PSA50 Response) Most Common Treatment-Emergent Adverse Events (All Grades) Most Common Grade 3-4 Adverse Events
ARMOR1 (Phase I) [1] Chemotherapy-naïve CRPC (n=49) 22% (11/49 patients) Fatigue, Liver Function Test (LFT) abnormalities, Pruritus (itching), Nausea, Diarrhea [1] Grade 3 LFT abnormalities; One case of Grade 4 rhabdomyolysis (with concurrent simvastatin) [1]
ARMOR2 (Phase II) [1] Treatment-naive CRPC (n=60) 70% (42/60 patients) Nausea (34%), Fatigue (33%), Pruritus (26%) [1] Increased ALT (5%), Pruritus (4%), Hypokalemia (3%) [1]
ARMOR2 (Phase II) [2] Patients with AR C-terminal loss (suggestive of AR-V7 variant) (n=7) 86% (6/7 patients) Information not specified in detail for this subgroup Median time to PSA progression: 7.3 months [2]

Detailed Toxicity and Safety Management

  • Hepatic Events: Liver function test (LFT) abnormalities were observed in ARMOR1 [1]. Most were asymptomatic and resolved upon drug discontinuation; 6 of 7 patients with LFT elevations were successfully rechallenged with galeterone without recurrent grade 3 events [1].
  • Pruritus: Notably frequent, occurring in 26% of patients in ARMOR2 and appearing as both a low-grade and a grade 3-4 event [1].
  • Mineralocorticoid Effects: this compound selectively inhibits CYP17A1 lyase but not hydroxylyase, unlike abiraterone. This selectivity prevents the upstream mineralocorticoid excess that causes hypertension, hypokalemia, and fluid retention [1]. This compound does not require coadministration of steroids [1].
  • Drug Interaction: A single case of grade 4 rhabdomyolysis occurred in a patient taking concurrent simvastatin [1].

Mechanism of Action and Clinical Significance

This compound's unique triple mechanism of action underlies its differentiated efficacy and safety profile.

galeterone_mechanism cluster_pathway This compound Triple Mechanism of Action AndrogenSynthesis 1. Inhibits Androgen Synthesis (CYP17A1 Lyase Inhibition) ARSignaling Disrupted AR Signaling AndrogenSynthesis->ARSignaling ARBinding 2. Antagonizes Androgen Receptor (Competes with Androgen Binding) ARBinding->ARSignaling ARDegradation 3. Degrades Androgen Receptor (Induces AR Protein Degradation) ARDegradation->ARSignaling

This multi-targeted approach is particularly significant for overcoming resistance mediated by AR splice variant 7 (AR-V7), a truncated, constitutively active form of the AR lacking the ligand-binding domain that confers resistance to enzalutamide and abiraterone [3]. This compound's ability to degrade AR protein potentially targets both full-length AR and AR-V7 [3] [1].

Comparison to Standard Care and Clinical Context

Direct head-to-head comparison data for toxicity profiles is limited, as this compound has not yet been approved. The planned ARMOR3-SV Phase III trial was designed as a direct comparator study.

  • ARMOR3-SV Design: This was a biomarker-directed registrational trial, randomizing patients with AR-V7-positive mCRPC to receive either this compound or enzalutamide, with a primary endpoint of radiographic progression-free survival [2] [3] [4].
  • Clinical Implications: The clinical development of this compound represents a shift towards biomarker-selected therapy in prostate cancer [3] [4]. Its activity in AR-V7-positive patients and distinct safety profile suggest a potential niche for treating tumors resistant to existing AR-directed therapies.

References

Galeterone ARMOR2 trial PSA response rates

Author: Smolecule Technical Support Team. Date: February 2026

PSA Response Rates in the ARMOR2 Trial

Patient Cohort Number of Patients ≥30% PSA Decline (PSA30) ≥50% PSA Decline (PSA50) Source / Cohort
Treatment-naive, combined (mCRPC & non-mCRPC) 60 83% 70% ARMOR2 Part 1 & 2 [1]
Treatment-naive, metastatic (mCRPC) 39 85% 77% ARMOR2 Part 2 [1]
All doses (Tablet formulation) 25 64% 48% ARMOR2 Part 1 [2]
2550 mg dose (Recommended) 11 72.7% 54.5% ARMOR2 Part 1 [2]

A particularly significant finding from a subset analysis involved patients whose cancer cells lacked the C-terminal of the androgen receptor (AR), a characteristic feature of the AR-V7 splice variant. This variant is associated with resistance to drugs like enzalutamide and abiraterone [3] [1].

  • Promising Activity in AR-V7 Positive Patients: In a small group of seven treatment-naive patients identified as having AR C-terminal loss, six achieved a PSA50 response to galeterone. The median time to PSA progression for these patients was 7.3 months [1]. This suggests that this compound's unique mechanism of action may be effective in this difficult-to-treat population.

This compound's Triple Mechanism of Action

This compound is a multi-targeted agent, and its activity, especially in AR-V7 positive disease, is attributed to its triple mechanism of action, which distinguishes it from other hormonal therapies:

  • CYP17 Lyase Inhibition: Like abiraterone, it inhibits androgen synthesis [3] [4].
  • Androgen Receptor Antagonism: Like enzalutamide, it blocks the androgen receptor [3] [4].
  • Androgen Receptor Degradation: This is its most distinctive mechanism. This compound causes the degradation of the androgen receptor protein itself, including the truncated AR-V7 splice variant that lacks the drug-targetable ligand-binding domain [3] [4].

Key Experimental Protocols from ARMOR2

For research and development professionals, the key methodological details of the ARMOR2 study are as follows:

  • Study Design: ARMOR2 was an open-label, multi-center Phase II clinical trial. Part 1 was a dose-finding study for a new tablet formulation [2].
  • Patient Population: The trial enrolled men with CRPC who had not received prior chemotherapy, CYP17 inhibitors, or next-generation AR-targeted therapies like enzalutamide. Cohorts included both non-metastatic and metastatic patients [5] [2].
  • Treatment Protocol: Patients received daily oral this compound for 12 weeks. The dose of 2550 mg per day was identified as the recommended phase 3 dose [2]. Treatment beyond the initial 12 weeks was at the discretion of the treating physician [5].
  • Assessment of Efficacy: The primary efficacy endpoint was the proportion of patients achieving a PSA response (≥30% or ≥50% decline). PSA levels were measured biweekly. Time to PSA progression was defined using Prostate Cancer Working Group 2 (PCWG2) criteria [5] [1].
  • Biomarker Analysis: Circulating tumor cells (CTCs) were collected and analyzed. The presence of AR splice variants was assessed retrospectively by characterizing CTCs for the loss of the AR C-terminal domain using immunofluorescence [5] [1].

The following diagram illustrates the triple mechanism of action that underpins this compound's clinical activity.

G cluster_path This compound's Triple Mechanism of Action This compound This compound CYP17 CYP17 Lyase Inhibition This compound->CYP17 AR_Antagonism AR Antagonism This compound->AR_Antagonism AR_Degradation AR Degradation This compound->AR_Degradation Reduced_Androgens Reduced Intratumoral Androgen Synthesis CYP17->Reduced_Androgens Blocked_Signaling Blocked AR Nuclear Translocation AR_Antagonism->Blocked_Signaling Degraded_Protein Decreased Levels of Full-length AR & AR-V7 AR_Degradation->Degraded_Protein

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

388.251463648 Da

Monoisotopic Mass

388.251463648 Da

Heavy Atom Count

29

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WA33E149SW

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Galeterone is an orally bioavailable small-molecule androgen receptor modulator and CYP17 lyase inhibitor with potential antiandrogen activity. Galeterone exhibits three distinct mechanisms of action: 1) as an androgen receptor antagonist, 2) as a CYP17 lyase inhibitor and 3) by decreasing overall androgen receptor levels in prostate cancer tumors, all of which may result in a decrease in androgen-dependent growth signaling. Localized to the endoplasmic reticulum (ER), the cytochrome P450 enzyme CYP17 (P450C17 or CYP17A1) exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Health Hazard

Other CAS

851983-85-2

Wikipedia

Galeterone

Dates

Last modified: 08-15-2023
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Jan 3. pii: S0039-128X(14)00314-6. doi: 10.1016/j.steroids.2014.12.021. [Epub ahead of print] PubMed PMID: 25560485.
2: Gupta E, Guthrie T, Tan W. Changing paradigms in management of metastatic Castration Resistant Prostate Cancer (mCRPC). BMC Urol. 2014 Jul 25;14:55. doi: 10.1186/1471-2490-14-55. PubMed PMID: 25062956; PubMed Central PMCID: PMC4167156.
3: Yu Z, Cai C, Gao S, Simon NI, Shen HC, Balk SP. Galeterone prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor. Clin Cancer Res. 2014 Aug 1;20(15):4075-85. doi: 10.1158/1078-0432.CCR-14-0292. Epub 2014 May 29. PubMed PMID: 24874833; PubMed Central PMCID: PMC4119496.
4: Stein MN, Patel N, Bershadskiy A, Sokoloff A, Singer EA. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Asian J Androl. 2014 May-Jun;16(3):387-400. doi: 10.4103/1008-682X.129133. Review. PubMed PMID: 24759590; PubMed Central PMCID: PMC4023364.
5: Agarwal N, Di Lorenzo G, Sonpavde G, Bellmunt J. New agents for prostate cancer. Ann Oncol. 2014 Sep;25(9):1700-9. doi: 10.1093/annonc/mdu038. Epub 2014 Mar 20. PubMed PMID: 24658665.
6: Neuzillet Y, Flamand V, Lebdai S, Villers A, Lebret T. [Prostate cancer and new hormonal treatments: mechanism of action and main clinical results]. Prog Urol. 2013 Oct;23 Suppl 1:S34-43. doi: 10.1016/S1166-7087(13)70044-7. Review. French. PubMed PMID: 24314737.
7: Yin L, Hu Q. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014 Jan;11(1):32-42. doi: 10.1038/nrurol.2013.274. Epub 2013 Nov 26. Review. PubMed PMID: 24276076.
8: Pinto Ã

Explore Compound Types